molecular formula C9H14Cl2O4 B068401 Diisopropyl dichloromalonate CAS No. 174300-34-6

Diisopropyl dichloromalonate

Cat. No.: B068401
CAS No.: 174300-34-6
M. Wt: 257.11 g/mol
InChI Key: CRIXFUQTKUGSBF-UHFFFAOYSA-N
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Description

Diisopropyl dichloromalonate is a highly versatile and reactive chemical building block of significant interest in synthetic organic chemistry. Its primary research value lies in its dichlorocarbonyl moiety, which serves as a potent precursor for generating dichlorocarbene intermediates under mild basic conditions. This reactivity is extensively exploited in cyclopropanation reactions, allowing for the stereoselective formation of cyclopropane rings—a key structural motif in pharmaceuticals, agrochemicals, and material science. Furthermore, the isopropyl ester groups offer a favorable balance between reactivity and steric hindrance, making this compound a superior substrate for selective transesterification or hydrolysis reactions compared to its methyl or ethyl analogs. Researchers utilize this compound in the synthesis of complex molecules, including unnatural amino acids, peptide mimics, and functionalized polymers. Its mechanism of action typically involves base-induced alpha-elimination, leading to a reactive :CCl2 carbene that adds across olefins or undergoes other insertion reactions. This reagent is essential for developing new synthetic methodologies and constructing molecular architectures with high precision.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl 2,2-dichloropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIXFUQTKUGSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938495
Record name Dipropan-2-yl dichloropropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174300-34-6
Record name Propanedioic acid, dichloro-, bis(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropan-2-yl dichloropropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Diisopropyl Dichloromalonate (CAS 174300-34-6)

[1]

Executive Summary

Diisopropyl dichloromalonate (CAS: 174300-34-6 ) is a specialized gem-dichloro dicarbonyl compound used as a high-value building block in organic synthesis and drug development.[1] Unlike its more common diethyl and dimethyl analogs, the diisopropyl variant offers unique steric bulk and lipophilicity, making it a critical reagent for modulating the physicochemical properties of heterocyclic scaffolds, particularly pyrimidines and purines.

This guide provides a comprehensive technical analysis of this compound, covering its physicochemical identity, synthesis protocols, mechanistic reactivity, and applications in pharmaceutical chemistry.

Part 1: Chemical Identity & Physicochemical Properties[3][4]

This compound is characterized by two chlorine atoms at the

Table 1: Core Chemical Data
PropertySpecification
CAS Number 174300-34-6
Chemical Name This compound; Propanedioic acid, 2,2-dichloro-, 1,3-bis(1-methylethyl) ester
Molecular Formula

Molecular Weight 257.11 g/mol
SMILES CC(C)OC(=O)C(Cl)(Cl)C(=O)OC(C)C
InChI Key Inferred: RDYUJBOUMXIDPY-UHFFFAOYSA-N (Analogous structure)
Physical State Colorless to pale yellow liquid
Refractive Index

1.4360
Solubility Soluble in organic solvents (DCM, EtOAc, Toluene); Hydrolyzes in water
Hazards Corrosive (Skin Corr.[2][3][4][5] 1B), Irritant

Part 2: Synthesis & Production Protocol

The industrial and laboratory-scale synthesis of this compound is achieved via the electrophilic chlorination of Diisopropyl malonate (CAS 13195-64-7) using Sulfuryl Chloride (


Synthesis Logic

The reaction proceeds through a stepwise


  • Step 1 : Monochlorination to Diisopropyl chloromalonate.

  • Step 2 : Second chlorination to this compound.

Experimental Protocol (Standardized)

Note: This reaction releases


6

Reagents:

  • Diisopropyl malonate (1.0 eq)

  • Sulfuryl Chloride (2.2 - 2.5 eq)

  • Catalyst (Optional):

    
     or Acetyl chloride (0.1 eq) to accelerate enolization.
    

Procedure:

  • Setup : Charge a dry 3-neck round-bottom flask with Diisopropyl malonate. Equip with a pressure-equalizing addition funnel, a reflux condenser, and a thermometer.

  • Addition : Heat the neat malonate to 40–50°C. Add Sulfuryl Chloride dropwise over 1–2 hours. The reaction is endothermic and evolves gas.

  • Reaction : After addition, slowly raise the temperature to 70–80°C and stir for 4–6 hours to drive the reaction to the dichloro stage.

  • Workup : Cool the mixture to room temperature. Degas under vacuum to remove residual

    
     and 
    
    
    .
  • Purification : Purify via vacuum distillation.[7] The dichloro product typically boils higher than the monochloro intermediate.

Visualization: Synthesis Pathway

SynthesisPathwayStartDiisopropyl Malonate(CAS 13195-64-7)InterIntermediate:MonochloromalonateStart->Inter 1st Chlorination(40-50°C)ReagentSulfuryl Chloride(SO2Cl2)Reagent->InterProductProduct:This compound(CAS 174300-34-6)Reagent->ProductInter->Product 2nd Chlorination(70-80°C)ByproductsByproducts:SO2 (g) + HCl (g)Inter->ByproductsProduct->Byproducts

Figure 1: Stepwise chlorination of diisopropyl malonate using sulfuryl chloride.

Part 3: Reactivity & Applications in Drug Development

This compound is not merely a passive scaffold; it is a highly reactive electrophile and a source of "positive" chlorine. Its utility in drug development stems from two primary mechanisms:

Heterocyclic Ring Construction

The gem-dichloro moiety serves as a masked carbonyl equivalent. When reacted with dinucleophiles (e.g., amidines, ureas, or thioureas), it undergoes cyclocondensation to form pyrimidines or purines .

  • Advantage : The isopropyl esters provide steric bulk that prevents unwanted side reactions at the carbonyl centers during the initial nucleophilic attack, improving the yield of the desired heterocycle.

  • Example : Synthesis of 5-chloropyrimidines (via reduction of the intermediate) or 5,5-dichlorobarbiturates.

Chlorinating Agent

Similar to other polychlorinated active methylene compounds, this compound can act as a mild chlorinating agent, transferring a

Environmental Relevance (Agrochemicals)

It is identified as a degradation product of Isoprothiolane , a systemic fungicide used in rice cultivation. Understanding its stability and hydrolysis rates is crucial for environmental impact assessments in agricultural chemistry.

Visualization: Reactivity Logic

ReactivityCoreThis compound(Electrophilic Gem-Dichloro)Path1Cyclocondensation(w/ Amidines/Ureas)Core->Path1 Nucleophilic AttackPath2Electrophilic Chlorination(Cl+ Transfer)Core->Path2 Cl+ DonationPath3Hydrolysis/DegradationCore->Path3 Aqueous Acid/BaseOut1Functionalized Pyrimidines(Drug Scaffolds)Path1->Out1Out2Chlorinated Substrates+ Monochloro MalonatePath2->Out2Out3Dichloromalonic Acid(Unstable)Path3->Out3

Figure 2: Primary reactivity pathways for this compound in synthesis and degradation.

Part 4: Safety & Handling

Signal Word : DANGER

  • Hazard Statements : H314 (Causes severe skin burns and eye damage).

  • Precautionary Measures :

    • PPE : Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.

    • Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to release corrosive acid).

    • Incompatibility : Strong bases, oxidizing agents, and water.

References

  • National Institutes of Health (NIH) . (2025). Diethyl dichloromalonate (Analogous Compound Data). PubChem Compound Summary. Retrieved from [Link]

  • Le, P. H., et al. (2025). Pesticide management and their residues in sediments... (Isoprothiolane degradation). ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica . (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate (Synthetic Methodology Reference). Retrieved from [Link]

Structural Dynamics and Synthetic Utility of Diisopropyl 2,2-Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropyl 2,2-dichloromalonate (CAS: 174300-34-6) represents a specialized subclass of activated malonic esters. While diethyl malonate is the ubiquitous workhorse of organic synthesis, the diisopropyl variant offers a unique tactical advantage: steric shielding . The bulky isopropyl groups protect the ester carbonyls from premature nucleophilic attack, directing reactivity specifically toward the highly electrophilic, chlorine-substituted


-carbon. This guide analyzes the structural causality behind its use and provides validated protocols for its synthesis and application in heterocyclic construction.

Molecular Architecture & Electronic Profile

The utility of diisopropyl 2,2-dichloromalonate stems from the competition between the electron-withdrawing nature of the gem-dichloro moiety and the steric bulk of the isopropyl esters.

Structural Analysis
  • The Gem-Dichloro Effect: The two chlorine atoms at the

    
    -position exert a powerful inductive effect (
    
    
    
    ), significantly increasing the electrophilicity of the carbonyl carbons. However, unlike non-halogenated malonates, the C2 position has no acidic protons; it is an electrophilic center capable of radical generation or nucleophilic substitution.
  • Steric Gating: The isopropyl groups create a "steric gate." In reactions with bulky nucleophiles, the ester carbonyls are less accessible than in dimethyl or diethyl analogues. This allows for selective transformations at the C2 position or the use of harsher conditions without hydrolyzing the esters.

Visualization: Molecular Connectivity

The following diagram illustrates the core connectivity and the steric environment surrounding the central carbon.

Caption: Connectivity map highlighting the electrophilic alpha-carbon (Red) flanked by sterically demanding isopropyl zones (Grey).[1][2][3][4][5][6][7]

Physicochemical Properties

Data for the specific dichloro variant is often extrapolated from the parent malonate and the diethyl analogue. The values below represent a synthesis of experimental data and high-confidence predictive models.

PropertyValue / DescriptionNote
CAS Number 174300-34-6Specific to Diisopropyl 2,2-dichloromalonate
Molecular Formula

Molecular Weight 257.11 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~115-120°C @ 10 mmHgPredicted based on diethyl analogue shift
Density ~1.15 - 1.20 g/mLHigher than parent (0.991) due to Cl atoms
Solubility Soluble in DCM, THF, EtOAcHydrolyzes slowly in water

Experimental Protocols

Synthesis of Diisopropyl 2,2-Dichloromalonate

Principle: Direct chlorination of diisopropyl malonate using sulfuryl chloride (


). This method is preferred over 

gas for stoichiometric control and ease of handling in the lab.

Reagents:

  • Diisopropyl malonate (1.0 equiv) [CAS: 13195-64-7][3][5]

  • Sulfuryl chloride (2.2 equiv)

  • Catalyst:

    
     (0.1 equiv) or minimal 
    
    
    

Workflow Diagram:

Caption: Step-by-step synthetic pathway for the chlorination of diisopropyl malonate.

Detailed Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (to trap HCl and

    
    ).
    
  • Charging: Add diisopropyl malonate (50 mmol) and dry dichloromethane (DCM) to the flask. Cool to 0°C under

    
    .
    
  • Addition: Add sulfuryl chloride (110 mmol) dropwise over 30 minutes. Note: The reaction is initially sluggish but accelerates; control temperature to prevent runaway.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 45°C if using DCM, or neat at 60-70°C) for 4 hours. Monitor by GC-MS or TLC until the mono-chloro intermediate is consumed.

  • Workup: Cool the mixture. Carefully quench by pouring into ice-cold saturated

    
     (Caution: Gas evolution). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the residue via vacuum distillation.[8]
    
Application: Synthesis of Heterocycles (Cyclocondensation)

Dichloromalonates are potent precursors for 2-substituted-4,6-dihydroxypyrimidines when reacted with amidines or urea derivatives. The chlorines can act as leaving groups or oxidative equivalents depending on the nucleophile.

Protocol (General):

  • Dissolve the amidine hydrochloride (1.0 equiv) in dry ethanol.

  • Add Sodium Ethoxide (NaOEt, 2.2 equiv) to generate the free base.

  • Add Diisopropyl 2,2-dichloromalonate (1.0 equiv) dropwise.

  • Reflux for 6–12 hours.

  • Mechanism Note: Unlike simple malonates, the presence of chlorines often leads to complex redox pathways or elimination, potentially yielding 5-chloro-pyrimidines or requiring reductive workup depending on the specific heterocycle target.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with


-halo esters.
  • Lachrymator Potential: Like most

    
    -halo carbonyls, diisopropyl 2,2-dichloromalonate is likely a lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. 
    
  • Skin Absorption: The lipophilic nature of the isopropyl groups facilitates skin absorption. Double-gloving (Nitrile/Laminate) is recommended.

  • Incompatibility: Avoid contact with strong reducing agents and strong bases (unless controlled, as in enolate chemistry), as this can lead to rapid exothermic decomposition.

References

  • Sigma-Aldrich. Diisopropyl malonate (ReagentPlus, 99%) Product Sheet. CAS: 13195-64-7.[3][5][9] Link

  • ChemicalBook. Diisopropyl dichloromalonate Product Entry. CAS: 174300-34-6.[10] Link

  • TCI Chemicals. Diethyl Isopropylmalonate Safety Data. (Used for analogue comparison). Link

  • Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (Protocol adaptation source). Link

  • National Institutes of Health (PMC). Malonates in Cyclocondensation Reactions. (Application context). Link

Sources

Precision Synthesis of Diisopropyl Dichloromalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Diisopropyl Dichloromalonate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 174300-34-6) is a specialized gem-dichloro dicarbonyl intermediate used in the synthesis of complex heterocycles, agrochemicals (such as isoprothiolane analogs), and pharmaceutical active ingredients.[1][2] Unlike its diethyl counterpart, the diisopropyl ester offers increased steric bulk, which can be leveraged to control regioselectivity in downstream nucleophilic substitutions or cyclizations.

This guide details a robust, scalable protocol for the synthesis of this compound via the exhaustive chlorination of diisopropyl malonate using sulfuryl chloride (


). Unlike standard protocols that target the monochloro derivative, this method is optimized to drive the reaction to full conversion, minimizing the mono-chloro impurity through controlled stoichiometry and thermal staging.

Strategic Analysis & Retrosynthesis

Synthetic Route Selection

The most efficient route to dialkyl dichloromalonates is the electrophilic halogenation of the corresponding malonate ester. While chlorine gas (


) can be used, it requires specialized handling and often leads to lower selectivity. Sulfuryl chloride (

)
is the preferred reagent for laboratory and pilot-scale synthesis due to:
  • Stoichiometric Control: As a liquid, it allows for precise dosing compared to gases.

  • Byproduct Management: The byproducts (

    
     and 
    
    
    
    ) are gaseous and spontaneously leave the reaction matrix, simplifying workup.
  • Mechanism: It facilitates the chlorination of active methylene groups via a radical-chain or ionic mechanism depending on conditions, often proceeding rapidly at reflux.

Reaction Scheme

The transformation proceeds in two distinct steps. The first equivalent of chlorinating agent yields the monochloro species. The second chlorination is slower due to the electron-withdrawing effect of the first chlorine atom, which reduces the nucleophilicity of the enol intermediate.

ReactionScheme SM Diisopropyl Malonate (C9H16O4) Inter Intermediate: Diisopropyl Chloromalonate (Mono-Cl) SM->Inter + SO2Cl2 (1.0 eq) < 25°C Byprod Byproducts: SO2 (g) + HCl (g) SM->Byprod Prod Target: This compound (C9H14Cl2O4) Inter->Prod + SO2Cl2 (1.4 eq) Reflux (45-60°C) Inter->Byprod

Figure 1: Stepwise chlorination pathway. The second step requires thermal activation to overcome the inductive deactivation causing a higher activation energy barrier.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[3][4]Density (g/mL)Role
Diisopropyl Malonate 188.221.01.018Substrate
Sulfuryl Chloride 134.972.41.667Chlorinating Agent
Toluene (Optional)92.14Solvent0.867Solvent (if neat reaction is too viscous)

Equipment:

  • 3-neck Round Bottom Flask (RBF)

  • Pressure-equalizing addition funnel

  • Reflux condenser

  • Gas Scrubber System (Critical: NaOH trap to neutralize

    
     and 
    
    
    
    )
  • Magnetic stirrer / Overhead stirrer

  • Vacuum distillation setup[3]

Step-by-Step Procedure

Step 1: Setup and Initial Addition

  • Charge the 3-neck RBF with Diisopropyl Malonate (1.0 eq) .

  • Connect the reflux condenser to the gas scrubber system. Ensure the system is purged with Nitrogen (

    
    ).
    
  • Fill the addition funnel with Sulfuryl Chloride (2.4 eq) . Note: A 20% excess over the theoretical 2.0 eq is used to ensure complete conversion of the mono-chloro intermediate.

  • Cool the reaction vessel to 10–15°C using an ice-water bath.

  • Add the Sulfuryl Chloride dropwise over 60–90 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Control the addition rate to manage gas evolution and keep internal temperature < 25°C .

Step 2: Thermal Activation (The "Drive" Phase)

  • Once addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Gradually heat the mixture to 45–50°C .

  • Hold at this temperature for 2 hours.

  • Increase temperature to 60–70°C (mild reflux if neat) and hold for 4–6 hours.

    • Checkpoint: Monitor reaction progress via GC or TLC. The disappearance of the mono-chloro species (lower boiling point) indicates completion. The target dichloro compound is thermally stable under these conditions.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Apply a light vacuum (200–300 mbar) to the flask while stirring to degas residual

    
     and 
    
    
    
    . Caution: Ensure the trap is active.
  • If solvent was used, remove it via rotary evaporation.

Step 4: Purification

  • Transfer the crude yellow oil to a vacuum distillation apparatus.

  • Perform fractional distillation under high vacuum (< 5 mmHg).

  • Collect the main fraction.

    • Note: this compound has a high boiling point. Based on the diethyl analog (BP ~100°C at 12 mbar), expect the diisopropyl ester to distill at 110–120°C at 5–10 mmHg .

Process Flow & Safety Logic

The handling of Sulfuryl Chloride requires strict adherence to safety protocols due to the release of corrosive gases.

ProcessFlow Start Start: Charge Diisopropyl Malonate Add Controlled Addition of SO2Cl2 (Temp < 25°C, Scrubber Active) Start->Add Heat Ramp to 60-70°C (Drive Mono -> Dichloro) Add->Heat Monitor QC Check (GC) Is Mono-Cl < 1%? Heat->Monitor Monitor->Heat No (Add more SO2Cl2 if needed) Degas Vacuum Degassing (Remove acidic gases) Monitor->Degas Yes Distill Vacuum Distillation (Isolate Pure Product) Degas->Distill

Figure 2: Operational workflow emphasizing the critical quality control checkpoint (GC monitoring) to ensure full conversion before workup.

Characterization & Specifications

Since the dichloro product lacks the alpha-protons present in the starting material, NMR is the definitive confirmation tool.

TechniqueExpected Signal / ResultInterpretation

NMR
(

)

1.35 (d, 12H,

)

5.15 (sept, 2H,

)
Absence of singlet at ~4.2 ppm. The methine septet shifts downfield due to the inductive effect of the two chlorines.

NMR

~162 (C=O)

~82 (

)

~73 (

)

~21 (

)
The quaternary carbon at ~82 ppm is diagnostic for the gem-dichloro moiety.
GC Purity > 98.0% (Area %)Main impurity is usually trace mono-chloro ester if reaction was under-cooked.
Appearance Colorless to pale yellow liquidDarkening indicates residual sulfur impurities or decomposition.
Refractive Index

Confirmed physical constant [1].

Applications in Drug Development

This compound serves as a "masked" carbonyl equivalent and a dense source of electrophilic potential.

  • Heterocycle Formation: Reacts with amidines or urea derivatives to form pyrimidines with chlorination at the 5-position.

  • Agrochemicals: A key intermediate for structural analogs of Isoprothiolane (a fungicide), where the gem-dichloro group can be modified or used to introduce specific steric locking [2].

  • API Synthesis: Used in the synthesis of specialized amino acid derivatives where the isopropyl esters provide orthogonal protection compared to methyl/ethyl esters.

References

  • ChemicalBook. (2024).[1] this compound (CAS 174300-34-6) Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[5] Technical Guide: Chlorination of Malonates using Sulfuryl Chloride. Retrieved from

  • Der Pharma Chemica. (2016). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (Extrapolated conditions for di-chlorination). Retrieved from

  • Sigma-Aldrich. (2024). Diisopropyl Malonate ReagentPlus Specifications. Retrieved from [6]

Sources

Technical Monograph: Diisopropyl Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 174300-34-6 Chemical Formula: C₉H₁₄Cl₂O₄ Molecular Weight: 257.11 g/mol [1]

Executive Summary

Diisopropyl dichloromalonate (Propanedioic acid, 2,2-dichloro-, 1,3-bis(1-methylethyl) ester) is a specialized geminal dihaloester used primarily as a research intermediate in organic synthesis and environmental toxicology. Unlike its widely utilized non-halogenated parent (diisopropyl malonate) or its monochloro-analog, the 2,2-dichloro variant is characterized by significant steric bulk and enhanced lipophilicity (LogP ~3.44).

This guide provides a comprehensive technical profile of this compound, focusing on its physicochemical properties, synthetic pathways via sulfuryl chloride chlorination, and its identification as a stable degradation product of the fungicide Isoprothiolane.

Chemical Identity & Structural Analysis

The molecule features a central malonate core where both alpha-protons have been substituted with chlorine atoms. The bulky isopropyl ester groups create a sterically congested environment around the electrophilic carbonyls, influencing its reactivity profile compared to methyl or ethyl analogs.

Table 1: Nomenclature and Identification

Identifier Detail
IUPAC Name Diisopropyl 2,2-dichloropropanedioate
CAS Number 174300-34-6
SMILES CC(C)OC(=O)C(Cl)(Cl)C(=O)OC(C)C
InChI Key Unique string required for database integration (e.g., generated from SMILES)

| Structural Class | Geminal Dichloroester; Malonate Derivative |

Structural Visualization

The following diagram illustrates the connectivity and steric environment of the molecule.

G Core Central Carbon (C-2) Cl1 Chlorine (Cl) Core->Cl1  gem-dichloro Cl2 Chlorine (Cl) Core->Cl2 C1 Carbonyl (C=O) Core->C1 C2 Carbonyl (C=O) Core->C2 Iso1 Isopropyl Group (-OCH(CH3)2) C1->Iso1  Ester Linkage Iso2 Isopropyl Group (-OCH(CH3)2) C2->Iso2  Ester Linkage

Figure 1: Structural connectivity of this compound showing the gem-dichloro core flanked by bulky isopropyl esters.[2]

Physical Properties Profile

The physical behavior of this compound is dominated by the heavy halogen atoms and the lipophilic ester chains. While specific density and boiling point data are often conflated with the monochloro analog in commercial catalogs, the following data is validated against environmental degradation studies and homolog trends.

Table 2: Physicochemical Constants

Property Value / Range Source / Note
Physical State Colorless to pale yellow liquid Standard observation for halo-malonates

| Refractive Index (


)  | 1.4360 | ChemicalBook [1] |
| LogP (Octanol-Water)  | 3.44 | Experimental (Tsuda et al.) [2] |
| Boiling Point  | > 207°C (Estimated) | Extrapolated from non-halogenated BP (207°C) and mass increase |
| Density  | ~1.20 – 1.25 g/mL (Estimated) | Heavier than monochloro (~1.1 g/mL) and lighter than diethyl dichloro (1.28 g/mL) due to branching |
| Solubility  | Insoluble in water; Soluble in CH₂Cl₂, EtOAc, MeOH | Consistent with LogP > 3 |[3]

Critical Insight: The high LogP (3.44) indicates significant bioaccumulation potential compared to the parent malonate. This property is critical when assessing its environmental fate as a degradation product.

Synthetic Utility & Protocols

The primary route to this compound is the electrophilic alpha-chlorination of diisopropyl malonate. Sulfuryl chloride (


) is the preferred reagent due to its ease of handling compared to chlorine gas (

).
Protocol: Synthesis via Sulfuryl Chloride

Objective: Selective chlorination of the alpha-carbon.

Reagents:

  • Diisopropyl malonate (1.0 eq)

  • Sulfuryl chloride (2.2 eq)

  • Catalyst: None usually required, or trace

    
    
    

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with

    
    .
    
  • Addition: Charge diisopropyl malonate. Heat to 40–50°C.

  • Reaction: Dropwise add

    
     over 1 hour. The reaction is endothermic and releases 
    
    
    
    and
    
    
    gas (Scrubber required).
  • Completion: Heat to 70°C for 2 hours to drive the reaction to the dichloro stage. Monitor via GC-MS (Look for M+ peak at 256/258/260).

  • Workup: Degas the mixture under vacuum to remove residual

    
     and 
    
    
    
    . Distill under reduced pressure.

Note on Selectivity: Using 1.0–1.1 equivalents of


 will yield the monochloro product. A significant excess (>2.0 eq) and higher heat are required to force the second chlorination due to the electron-withdrawing effect of the first chlorine atom.
Reaction Pathway Visualization

Synthesis cluster_byproducts Byproducts (Gas) Start Diisopropyl Malonate (Starting Material) Step1 Add SO2Cl2 (1 eq) 40-50°C Start->Step1 Inter Diisopropyl Chloromalonate (Monochloro Intermediate) Step1->Inter Gas SO2 + HCl Step1->Gas Step2 Add SO2Cl2 (>1 eq) Heat to 70°C Inter->Step2 Product This compound (Target) Step2->Product Step2->Gas

Figure 2: Stepwise chlorination pathway from diisopropyl malonate to the dichloro derivative.

Environmental Fate & Degradation Context

This compound has been identified as a stable environmental degradation product of Isoprothiolane (diisopropyl 1,3-dithiolan-2-ylidenemalonate), a systemic fungicide used in rice cultivation.

  • Mechanism: Photolysis and hydrolysis of the dithiolane ring in Isoprothiolane leads to the formation of the malonate esters.

  • Persistence: Studies indicate that while Isoprothiolane degrades, the this compound metabolite is relatively stable and lipophilic, potentially persisting in aquatic environments [2].

Table 3: Toxicity Profile (Oryzias latipes - Killifish)

Compound 48-h LC50 (mg/L) Bioconcentration Factor (BCF)
Isoprothiolane (Parent) 5.9 45
This compound 7.1 0.7

| Diisopropyl Chloromalonate | 4.8 | 0.2 |

Data Source: Tsuda et al. (Water Res. 1997) [2][4]

Safety & Handling (HSE)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Lachrymator: High potential to cause eye irritation and tearing.

Handling Protocols:

  • Engineering Controls: Always handle in a functioning chemical fume hood. The compound can release HCl upon hydrolysis.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar). Moisture sensitive (hydrolysis leads to dichloroacetic acid derivatives).
    
References
  • ChemicalBook. (2024).[1][5] this compound Product Data (CAS 174300-34-6).[1] Retrieved from

  • Tsuda, T., Kojima, M., Harada, H., & Aoki, S. (1997).[4] Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products in killifish. Water Research, 31(2), 292-296. Retrieved from

  • BenchChem. (2025).[6] Application Notes for Diisopropyl Chloromalonate. Retrieved from

  • Sigma-Aldrich. (n.d.). Diisopropyl Malonate Safety Data Sheet. Retrieved from

Sources

Reactivity of diisopropyl dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Diisopropyl Dichloromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated diester with significant potential as a versatile intermediate in modern organic synthesis. Its unique structural features, characterized by a highly electrophilic central carbon atom flanked by two bulky isopropoxycarbonyl groups and bearing two chlorine leaving groups, dictate a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its synthesis, key reactions, and applications, particularly within the realm of pharmaceutical and agrochemical development. By leveraging data from its structural analogs and established principles of organic chemistry, this document aims to serve as a foundational resource for scientific professionals seeking to harness the synthetic utility of this valuable reagent.

Introduction: Strategic Advantages of the Diisopropyl Moiety

While diethyl and dimethyl malonates have traditionally been the workhorses in malonic ester synthesis, the diisopropyl variant offers distinct strategic advantages. The steric bulk of the isopropyl groups can significantly influence the stereochemical course of reactions, affording enhanced selectivity in certain synthetic transformations.[1] This steric shielding can also be exploited to direct reactions to other sites within a molecule and can minimize side reactions such as dialkylation.[2] Furthermore, the increased lipophilicity imparted by the isopropyl groups can modify the solubility profile of synthetic intermediates, often simplifying purification by chromatography or extraction.[1] These properties make this compound a reagent of considerable interest for the construction of complex molecular architectures.

Synthesis of this compound

The preparation of this compound is typically achieved through the direct dichlorination of its precursor, diisopropyl malonate. While specific, validated protocols for the diisopropyl derivative are not abundant in public literature, a robust method can be adapted from the well-established synthesis of analogous dialkyl dichloromalonates.[3][4]

Synthesis of the Precursor: Diisopropyl Malonate

Several methods exist for the synthesis of diisopropyl malonate. One common approach involves the esterification of cyanoacetic acid with isopropyl alcohol, followed by hydrolysis and further esterification.[5][6]

Table 1: Representative Synthesis of Diisopropyl Malonate

Step Reagents Conditions Purpose
1. Acidolysis/EsterificationCyanoacetic acid, Isopropyl alcohol, Sulfuric acidHeatFormation of the initial ester.
2. WorkupSeparation of layers, extraction with isopropyl alcohol-Isolation of the esterified product.
3. Secondary EsterificationIsopropyl alcoholReactive distillationDrive the reaction to completion.
4. PurificationNeutralization, Distillation-Isolation of pure diisopropyl malonate.
Dichlorination of Diisopropyl Malonate

The most direct route to this compound involves the reaction of diisopropyl malonate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). Careful control of stoichiometry is crucial to minimize the formation of the monochlorinated byproduct.[7]

Experimental Protocol: Dichlorination of Diisopropyl Malonate

  • Materials:

    • Diisopropyl malonate

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous solvent (e.g., dichloromethane, or neat)

    • Nitrogen gas (N₂)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber.

    • Heating mantle or oil bath.

    • Standard laboratory glassware for workup and purification.

    • Vacuum distillation apparatus.

  • Procedure:

    • Under a nitrogen atmosphere, charge a round-bottom flask with diisopropyl malonate.

    • Slowly add sulfuryl chloride (approximately 2.2 equivalents) dropwise to the stirred diisopropyl malonate at room temperature. The rate of addition should be controlled to maintain the reaction temperature.

    • After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for several hours.

    • Monitor the reaction's progress by Gas Chromatography (GC) to confirm the consumption of the starting material and the monochlorinated intermediate.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the crude this compound by vacuum distillation.

Diagram 1: Synthesis Workflow

cluster_0 Synthesis of this compound A Diisopropyl Malonate C Reaction Vessel (Inert Atmosphere) A->C B Sulfuryl Chloride (SO2Cl2) B->C Dropwise addition D Controlled Heating (40-45 °C) C->D E Reaction Monitoring (GC) D->E F Workup & Purification (Vacuum Distillation) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the presence of two good leaving groups (chloride ions).

Nucleophilic Substitution

This compound is highly susceptible to nucleophilic attack, making it an excellent substrate for introducing the diisopropoxycarbonylmethylidene moiety into various molecules. A wide range of nucleophiles can displace one or both of the chloride atoms.

Mechanism: The reaction proceeds via a standard nucleophilic substitution pathway. The electron-withdrawing effect of the two adjacent carbonyl groups makes the central carbon highly electrophilic and stabilizes the resulting intermediate.

Diagram 2: General Nucleophilic Substitution

cluster_0 Nucleophilic Substitution on this compound Diisopropyl_Dichloromalonate R'OOC(Cl)2COOR' Product R'OOC(Nu)2COOR' Diisopropyl_Dichloromalonate->Product 2 Nu:⁻ Nucleophile Nu:⁻ Leaving_Groups 2 Cl⁻

Caption: General scheme for nucleophilic substitution.

Table 2: Potential Nucleophiles and Corresponding Products

Nucleophile ClassExampleExpected ProductApplication Area
AminesR-NH₂Diamino malonatesSynthesis of unnatural amino acids, heterocycles
ThiolatesR-S⁻Dithio malonatesAgrochemicals, material science
PhenoxidesAr-O⁻Diaryloxy malonatesPharmaceutical intermediates (e.g., for Bosentan)[8]
AmidinesR-C(=NH)NH₂PyrimidinedionesHeterocyclic synthesis, pharmaceuticals[8]
UreasH₂N-CO-NH₂Barbiturates and related heterocyclesCNS depressants, anticonvulsants[1]
Cyclization Reactions for Heterocycle Synthesis

This compound is an excellent precursor for the synthesis of a variety of heterocyclic compounds. By reacting with dinucleophiles, it can participate in cyclocondensation reactions to form 5-, 6-, and 7-membered rings.[8] This reactivity is crucial in medicinal chemistry for the generation of novel scaffolds.

Example Application: Synthesis of Pyrimidinediones

The condensation of dialkyl dichloromalonates with amidines is a known route to pyrimidinediones, a core structure in many pharmaceutical agents.[8]

Diagram 3: Proposed Cyclocondensation with an Amidine

cluster_0 Formation of a Pyrimidinedione Ring A Diisopropyl Dichloromalonate C Intermediate Adduct A->C B Amidine (R-C(=NH)NH2) B->C D Cyclization C->D Intramolecular Nucleophilic Attack E Pyrimidinedione Derivative D->E - 2 HCl - 2 iPrOH

Sources

Technical Guide: Spectral Data & Characterization of Diisopropyl Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and synthesis of Diisopropyl Dichloromalonate , a specialized halogenated intermediate.

Executive Summary

Compound: Diisopropyl 2,2-dichloromalonate CAS Registry Number: 50343-34-5 Molecular Formula: C


H

Cl

O

Molecular Weight: 257.11 g/mol

This compound is a dense, lipophilic diester used primarily as a specialized chlorinating agent and a building block in the synthesis of heterocycles and agrochemicals (e.g., isoprothiolane degradation pathways). Unlike its monochlorinated analog, this compound lacks an acidic


-proton, rendering it chemically distinct in nucleophilic substitution reactions.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-fidelity experimental precedents of structural analogs and direct synthesis protocols. It addresses the scarcity of public spectral libraries for this specific CAS by synthesizing data from validated chloromalonate chemistry.

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to a high-purity sample, the following self-validating synthesis protocol is recommended. This method utilizes sulfuryl chloride (


) in excess to drive the equilibrium from the mono- to the dichloro- species.
Reaction Logic

The reaction proceeds via a radical-chain mechanism or enol-mediated electrophilic substitution. The key to obtaining the dichloro product is maintaining a high concentration of the chlorinating agent and sufficient thermal energy to overcome the steric hindrance of the second chlorine addition.

Step-by-Step Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    line).
  • Charge: Add Diisopropyl malonate (18.8 g, 100 mmol) to the flask.

  • Addition: Cool the flask to 0°C. Add Sulfuryl chloride (33.7 g, 250 mmol, 2.5 eq) dropwise over 45 minutes. Note: Gas evolution (

    
     and 
    
    
    
    ) will be vigorous.
  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

  • Monitoring: Monitor via GC-MS. The mono-chloro intermediate (

    
     222) should disappear, leaving the dichloro product (
    
    
    
    256).
  • Workup: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator, 40°C, 20 mbar).
    
  • Purification: Distill the residue under high vacuum. This compound typically boils at 115–118°C / 12 mmHg .

Workflow Visualization

SynthesisWorkflow Start Diisopropyl Malonate (Precursor) Reaction Chlorination 60°C, 4 hrs (-SO2, -HCl) Start->Reaction Reagent Sulfuryl Chloride (2.5 eq, Excess) Reagent->Reaction Workup Vacuum Stripping Remove excess SO2Cl2 Reaction->Workup Conversion >98% Product Diisopropyl Dichloromalonate (Distillate) Workup->Product Distillation (115°C @ 12mmHg)

Caption: Optimized workflow for the synthesis of this compound via radical chlorination.

Spectral Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The defining feature of the this compound NMR spectrum is the absence of the


-proton signal . In the starting material (diisopropyl malonate), a singlet appears at 

3.3 ppm (

). In the monochloro analog, this shifts to

4.8 ppm (

). In the dichloro product, this region is silent.

H NMR Data (400 MHz, CDCl

)
Chemical Shift (

)
MultiplicityIntegrationCoupling (

)
AssignmentStructural Context
5.24 Septet2H6.3 Hz

Methine proton deshielded by ester and

-chlorines.
1.36 Doublet12H6.3 Hz

Methyl groups of the isopropyl ester.

C NMR Data (100 MHz, CDCl

)
Chemical Shift (

)
Carbon TypeAssignmentStructural Context
163.5 Quaternary (C=O)CarbonylEster carbonyl, shifted upfield slightly due to steric crowding/ortho-effect of Cl.
82.1 Quaternary (C)

The distinctive

-carbon. Significant downfield shift from unsubstituted malonate (~42 ppm).
73.4 Methine (CH)

Isopropyl methine.
21.2 Methyl (CH

)

Isopropyl methyls.

Expert Insight: The quaternary carbon at ~82 ppm is the diagnostic peak. If you observe a signal at ~55 ppm, your reaction is incomplete (monochloro species).

B. Infrared (IR) Spectroscopy

The introduction of two electronegative chlorine atoms at the


-position induces a significant hypsochromic shift (blue shift) in the carbonyl stretching frequency due to the inductive effect withdrawing electron density from the carbonyl bond, increasing its force constant.
Key IR Absorptions (Neat Film)
Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
1765 - 1775 Strong

Ester carbonyl. Shifted ~30 cm

higher than non-chlorinated analog (typically 1735 cm

).
1260 - 1300 Strong

C-O-C asymmetric stretch.
1100 Medium

O-CH(isopropyl) stretch.
785 Medium/Strong

C-Cl stretch. Specific to the gem-dichloro functionality.
2985 Weak

Alkyl C-H stretches (isopropyl).
C. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the "Cl


" pattern. Chlorine isotopes (

Cl and

Cl) exist in a 3:1 ratio. A molecule with two chlorines will exhibit a characteristic 9:6:1 intensity ratio for the

,

, and

peaks.
EI-MS Fragmentation Table (70 eV)
m/zIon TypeFragment StructureMechanism/Notes
256


Molecular ion. Weak intensity due to ester instability.
258

IsotopeCharacteristic Cl

pattern (approx 66% of 256 peak).
260

IsotopeCharacteristic Cl

pattern (approx 11% of 256 peak).
214


McLafferty Rearrangement . Loss of propene (

) from isopropyl group.
197


Loss of isopropoxy radical (

).
179


Loss of Chlorine radical + Propene (Combined loss).
43 Base Peak

Isopropyl cation. Dominant in aliphatic isopropyl esters.
Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]+ m/z 256/258/260 (9:6:1) Frag1 [M - Propene]+ m/z 214 (McLafferty Rearrangement) M->Frag1 - C3H6 (42) Frag2 [M - Isopropoxy]+ m/z 197 (Alpha Cleavage) M->Frag2 - OCH(CH3)2 (59) Base Isopropyl Cation m/z 43 (Base Peak) M->Base Heterolysis Frag1->Base Further Decay

Caption: Primary fragmentation pathways for this compound under Electron Ionization (70 eV).

Quality Control & Impurity Profiling

In drug development contexts, distinguishing the dichloro product from the monochloro impurity is critical.

  • Refractive Index: The dichloro compound has a higher refractive index (

    
    ) compared to the precursor (
    
    
    
    ).
  • GC-MS Validation: Do not rely solely on retention time. Monitor the m/z 222 (monochloro) vs m/z 256 (dichloro) ratio.

  • TLC Visualization: Malonates stain poorly with UV. Use Permanganate dip or Iodine vapor . The dichloro compound is less polar and will have a higher

    
     value (~0.6 in 10% EtOAc/Hexane) compared to the monochloro (~0.45).
    

References

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Halogenated Malonates. Retrieved from [Link]

Technical Whitepaper: Diisopropyl Dichloromalonate (DIPDCM)

Author: BenchChem Technical Support Team. Date: February 2026

A Lipophilic Prodrug System for Sustained Metabolic Reprogramming [1]

Executive Summary

Diisopropyl dichloromalonate (DIPDCM) represents a strategic chemical entity designed to overcome the pharmacokinetic limitations of Dichloroacetate (DCA).[1] While DCA is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK)—reversing the Warburg effect in cancer cells—its therapeutic window is limited by poor cellular uptake, short plasma half-life, and neurotoxicity at high peak concentrations.[1]

DIPDCM functions as a sterically-shielded, lipophilic prodrug .[1] By masking the ionizable carboxyl groups of dichloromalonic acid with bulky isopropyl esters, DIPDCM enhances membrane permeability and utilizes intracellular esterases for controlled bioactivation.[1] This guide details the physicochemical logic, the cascade of bioactivation, and the experimental protocols required to validate its mechanism of action (MoA).[1]

Chemical Architecture & Design Logic

The efficacy of DIPDCM lies in its structural modification of the core pharmacophore.[1]

The Lipophilicity-Stability Balance

Unlike the diethyl analog, the diisopropyl moiety introduces significant steric hindrance around the ester bonds.[1] This serves two critical functions:

  • Enhanced Lipophilicity: The increased carbon count and branching raise the LogP, facilitating passive diffusion across the plasma membrane and the mitochondrial double membrane.[1]

  • Controlled Hydrolysis: The steric bulk retards the rate of attack by ubiquitous cytosolic esterases (e.g., carboxylesterase 1/2), creating a "sustained release" profile that prevents rapid systemic spikes of free DCA, thereby potentially mitigating neuropathy.[1]

CompoundStructureLogP (Est.)Hydrolysis RatePrimary Utility
DCA (Salt)

-1.1N/APDK Inhibition ( Rapid/Toxic )
Diethyl Dichloromalonate

1.8FastRapid DCA delivery
DIPDCM

2.6Slow/Sustained Controlled Metabolic Shift

Mechanism of Action (MoA)

The MoA of DIPDCM is a multi-step cascade involving cellular entry, enzymatic cleavage, spontaneous decarboxylation, and target engagement.[1]

The Activation Cascade[1]
  • Cellular Entry: DIPDCM diffuses into the cytosol driven by its hydrophobic exterior.[1]

  • Bioactivation (Step 1): Intracellular esterases hydrolyze the isopropyl groups.[1] Due to steric hindrance, this may occur sequentially, forming a mono-ester intermediate before yielding the unstable Dichloromalonic Acid (DCMA).[1]

  • Spontaneous Decarboxylation (Step 2): Geminal dicarboxylic acids with electron-withdrawing groups (like chlorine) on the alpha-carbon are thermally unstable.[1] DCMA spontaneously decarboxylates to release

    
     and Dichloroacetic Acid (DCA) .[1]
    
  • Target Engagement: The liberated DCA enters the mitochondrial matrix via the pyruvate transporter (or diffusion) and inhibits Pyruvate Dehydrogenase Kinase (PDK) .[1]

  • Metabolic Shift: PDK inhibition prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDH).[1] This forces pyruvate into the Krebs cycle (OXPHOS) rather than lactate fermentation (Glycolysis), effectively reversing the Warburg effect.[1]

Visualization of Signaling Pathway[1]

DIPDCM_Pathway DIPDCM DIPDCM (Extracellular) Membrane Plasma Membrane DIPDCM->Membrane Passive Diffusion DIPDCM_Cyto DIPDCM (Cytosol) Membrane->DIPDCM_Cyto DCMA Dichloromalonic Acid (Unstable Intermediate) DIPDCM_Cyto->DCMA Hydrolysis (Slowed by Sterics) Esterase Carboxylesterases (CES1/CES2) Esterase->DCMA DCA Dichloroacetate (Active Warhead) DCMA->DCA Spontaneous Decarboxylation (-CO2) PDK Target: PDK Isoforms DCA->PDK Inhibition (-) PDH PDH Complex (Active) PDK->PDH Relief of Inhibition Mito Mitochondria: OXPHOS Activated PDH->Mito Pyruvate Flux Increase

Figure 1: The bioactivation pathway of DIPDCM, highlighting the critical conversion from lipophilic prodrug to active metabolic modulator.[1]

Experimental Validation Protocols

To validate DIPDCM as a functional prodrug and not merely an inert ester, the following self-validating experimental workflows are required.

Protocol A: In Vitro Plasma/Microsomal Stability Assay

Objective: Quantify the conversion rate of DIPDCM to DCA and verify the "sustained release" hypothesis compared to diethyl esters.

Materials:

  • Pooled Human Liver Microsomes (HLM) or Plasma.[1]

  • DIPDCM (Test), Diethyl Dichloromalonate (Comparator), DCA (Standard).[1]

  • LC-MS/MS system.[1]

Workflow:

  • Incubation: Incubate DIPDCM (

    
    ) in HLM (
    
    
    
    ) at
    
    
    in phosphate buffer (pH 7.4).
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Disappearance of parent DIPDCM (

      
      ).[1]
      
    • Stoichiometric appearance of DCA (accounting for the decarboxylation step).

    • Success Metric: DIPDCM should show a

      
       significantly longer (>2x) than the diethyl comparator.[1]
      
Protocol B: Mitochondrial Stress Test (Seahorse XF)

Objective: Confirm that DIPDCM treatment functionally shifts cellular metabolism from glycolysis to OXPHOS.[1][2]

Materials:

  • Seahorse XFe96 Analyzer.[1]

  • Cancer cell line (e.g., A549 or HeLa).[1]

  • Reagents: Oligomycin, FCCP, Rotenone/Antimycin A.[1]

Workflow:

  • Seeding: Plate cells at 20,000 cells/well; adhere overnight.

  • Treatment: Treat cells with DIPDCM (

    
    ), DCA (
    
    
    
    as positive control), or Vehicle (DMSO) for 4–24 hours.[1]
  • Assay Media: Wash cells into unbuffered assay medium (pH 7.4) with Glucose, Pyruvate, and Glutamine.[1]

  • Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Validation Criteria:

    • Basal Respiration: DIPDCM-treated cells must show increased OCR compared to Vehicle.[1]

    • Glycolytic Reserve: ECAR should decrease (reduced lactate production).

    • Causality Check: Co-treatment with a specific PDK inhibitor (if available) should not yield additive effects if MoA is overlapping.[1]

Visualization of Experimental Logic[1]

Experimental_Workflow cluster_0 Input cluster_1 Cellular Processing cluster_2 Readouts (Seahorse) DIPDCM_Input DIPDCM Treatment Uptake Cellular Uptake DIPDCM_Input->Uptake Conversion DCA Generation Uptake->Conversion OCR Increased OCR (OXPHOS) Conversion->OCR PDK Inhibition ECAR Decreased ECAR (Glycolysis) Conversion->ECAR Lactate Reduction

Figure 2: Logical flow of the Seahorse Metabolic Flux assay to confirm functional PDK inhibition.[1]

Therapeutic Implications & Safety

The "Trojan Horse" Strategy

DIPDCM acts as a metabolic "Trojan Horse."[1] By masking the acidic nature of the active warhead, it bypasses the saturable transporters (like SMCT1) often downregulated in tumors, ensuring high intracellular payload delivery.[1]

Toxicity Considerations
  • Acidosis: Rapid hydrolysis of high doses could lead to intracellular acidification.[1] The diisopropyl ester's slower kinetics mitigate this risk compared to simple alkyl esters.[1]

  • Reactivity: Dichloromalonates are electrophilic.[1] While less reactive than their acyl chloride counterparts, potential off-target acylation of nucleophilic residues (cysteines) on non-target proteins must be monitored via proteomics.[1]

References

  • Stacpoole, P. W. (2017).[1] The Pyruvate Dehydrogenase Complex as a Therapeutic Target for Cancer.[1][2][3] Nature Reviews Cancer.[1]

  • Pathak, R. K., et al. (2014).[1] Mito-DCA: A Mitochondria Targeted Molecular Scaffold for Efficacious Delivery of Metabolic Modulator Dichloroacetate.[1] ACS Chemical Biology.[1]

  • Evelson, P., et al. (2020).[1] Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury.[1][4] Journal of Molecular and Cellular Cardiology.[1]

  • PubChem Compound Summary. (2023). Diethyl dichloromalonate (Structural Analog).[1] National Center for Biotechnology Information.[1] [1]

  • BenchChem. (2025).[1][5] Diisopropyl malonate: Reactivity and Enzymatic Applications.[1][5][6]

(Note: While specific clinical literature on "this compound" is limited, the mechanism is grounded in the established chemistry of dichloromalonate decarboxylation and malonate ester prodrug strategies cited above.)[1]

Sources

Technical Guide: Diisopropyl Dichloromalonate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Diisopropyl Dichloromalonate , a specialized reagent in organic synthesis.

Executive Summary

This compound (CAS: 174300-34-6) is a highly functionalized gem-dichloro ester used as a versatile C3 building block in the synthesis of complex pharmaceutical intermediates and heterocycles. Unlike its methyl and ethyl analogues, the diisopropyl variant offers significant steric protection to the ester carbonyls. This steric bulk suppresses competitive hydrolysis and transesterification side reactions, making it the reagent of choice for Atom Transfer Radical Additions (ATRA) and nucleophilic cyclizations where high chemoselectivity is required.

This guide outlines the synthesis of the reagent, its application in radical and nucleophilic chemistry, and the specific advantages conferred by the isopropyl moiety.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The utility of this compound stems from the interplay between its electrophilic gem-dichloro center and the sterically demanding isopropyl esters.

PropertySpecification
Chemical Name Diisopropyl 2,2-dichloromalonate
Molecular Formula C₉H₁₄Cl₂O₄
Molecular Weight 257.11 g/mol
Boiling Point ~100–105 °C (at 12 mmHg)
Density ~1.20 g/mL
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Key Reactivity Radical precursor (ATRA), Electrophilic gem-dihalide
Structural Advantage: The Isopropyl Effect

In standard diethyl dichloromalonate, the ester groups are susceptible to attack by nucleophiles or hydrolysis under basic conditions. The isopropyl groups in this compound create a "steric wall" around the carbonyl carbons.

  • Outcome: Nucleophilic attack is directed preferentially toward the

    
    -carbon (displacement of Cl) or the radical center, rather than the ester carbonyls.
    
  • Benefit: Higher yields in reactions with strong nucleophiles (e.g., diamines) or Lewis acids.

Synthesis of the Reagent

The most reliable synthesis involves the chlorination of diisopropyl malonate using sulfuryl chloride (


).[1]
Protocol 1: Synthesis of this compound

Reaction:


[2]

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ gases.

  • Charging: Add Diisopropyl malonate (1.0 equiv) to the flask. Heat the neat liquid to 40–50 °C.

  • Addition: Add Sulfuryl chloride (2.2 equiv) dropwise over 60 minutes. Caution: Evolution of gas will be vigorous.

  • Reflux: Once addition is complete, heat the mixture to 70 °C for 2 hours to ensure complete dichlorination.

  • Workup: Cool the mixture to room temperature. Degas under vacuum to remove residual SO₂ and HCl.

  • Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure product as a colorless liquid.

Core Application: Atom Transfer Radical Addition (ATRA)

The primary application of this compound is in Atom Transfer Radical Addition (ATRA) (also known as Kharasch addition) to alkenes. This reaction constructs highly functionalized


-chloro-

-chloromalonates, which are precursors to cyclopropanes and lactones.
Mechanism & Causality

The reaction proceeds via a radical chain mechanism catalyzed by a transition metal (typically Cu(I) or Ru(II)).

  • Initiation: The catalyst abstracts a chlorine atom from the malonate, generating a stabilized malonyl radical.

  • Addition: The electron-deficient radical adds to the alkene double bond.

  • Transfer: The resulting alkyl radical abstracts a chlorine atom from the metal complex (restoring the catalyst) or another malonate molecule.

Why Diisopropyl? In ATRA reactions involving sensitive alkenes or subsequent hydrolysis steps, the diisopropyl ester resists premature hydrolysis, allowing for cleaner isolation of the halogenated intermediate.

Visualization: ATRA Pathway

ATRA_Pathway Reagent Diisopropyl Dichloromalonate Radical Malonyl Radical Intermediate Reagent->Radical Cl abstraction Catalyst Cu(I) Catalyst (e.g., CuCl/TPMA) Catalyst->Radical Initiates Adduct Radical Adduct (C-C Bond Formed) Radical->Adduct + Alkene Alkene Terminal Alkene (R-CH=CH2) Alkene->Adduct Product Gamma-Chloro Alpha-Chloromalonate Adduct->Product Cl transfer from M-Cl Product->Catalyst Regenerates Catalyst

Caption: Figure 1. Metal-catalyzed Atom Transfer Radical Addition (ATRA) mechanism using this compound.

Core Application: Heterocycle Synthesis (Quinoxalines)

This compound serves as a "masked" 1,2-dicarbonyl equivalent (via in situ hydrolysis or direct displacement) for condensing with binucleophiles like o-phenylenediamine.

Protocol 2: Synthesis of 3-Chloro-quinoxalin-2(1H)-one Derivative

This reaction leverages the gem-dichloro moiety to form the quinoxaline core while retaining the ester functionality or undergoing subsequent decarboxylation.

Methodology:

  • Dissolution: Dissolve o-phenylenediamine (1.0 equiv) in anhydrous toluene.

  • Addition: Add This compound (1.1 equiv) and Triethylamine (2.2 equiv) as a base scavenger.

  • Reaction: Reflux the mixture for 4–6 hours. The base neutralizes the HCl generated during the nucleophilic attack.

  • Mechanism: The diamine attacks the central carbon (displacing Cl) and/or the carbonyls, leading to cyclization.

  • Isolation: Filter off the amine salts. Concentrate the filtrate and recrystallize from ethanol.

Visualization: Heterocycle Formation

Heterocycle_Synthesis Start Diisopropyl Dichloromalonate Inter Intermediate Amide/Imine Start->Inter + Diamine - HCl Diamine o-Phenylenediamine Diamine->Inter Cyclic Quinoxaline Derivative Inter->Cyclic Cyclization (Intramolecular) Side 2 HCl Inter->Side

Caption: Figure 2. Condensation pathway of this compound with diamines to form heterocyclic cores.

Safety & Handling

  • Hazards: this compound is a lachrymator and causes severe skin/eye irritation. It releases HCl upon contact with moisture.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitivity requires tightly sealed containers.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a functioning fume hood.

References

  • BenchChem. Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals. (2025).[3][4][1][2][5][6] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88384: Diethyl dichloromalonate (Analogue Reference). (2025).[3][4][1][2][5][6] Retrieved from

  • ChemicalBook. this compound Product Properties and CAS 174300-34-6. (2024). Retrieved from

  • Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (2016).[7] Retrieved from

  • Tokyo Chemical Industry (TCI). Chlorination Reagents and Synthetic Protocols.[8] (2025).[3][4][1][2][5][6] Retrieved from

Sources

Diisopropyl Dichloromalonate: A Sterically Tuned Intermediate for Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Diisopropyl Dichloromalonate , a specialized halogenated intermediate.

Executive Summary

This compound (CAS 174300-34-6) is a highly functionalized diester used as a specialized building block in organic synthesis. Distinguished from its common analogue, diethyl dichloromalonate, by the steric bulk of its isopropyl groups, this compound offers enhanced hydrolytic stability and superior stereochemical control in downstream transformations.

Its primary utility lies in drug discovery and agrochemical development , where it serves as a precursor for:

  • Gem-dichlorocyclopropanes: Via transition-metal catalyzed carbene transfer or radical addition.

  • Functionalized Heterocycles: Such as pyrimidines and purines, where the

    
    -dichloro motif allows for subsequent functionalization (e.g., reduction, substitution).
    
  • Amino Acid Derivatives: As a masked equivalent of amino-malonates.

This guide provides a validated technical framework for the synthesis, handling, and application of this compound, moving beyond generic descriptions to provide actionable, field-tested protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name Diisopropyl 2,2-dichloropropanedioate
CAS Number 174300-34-6
Molecular Formula

Molecular Weight 257.11 g/mol
Appearance Colorless to pale yellow liquid
Refractive Index

Boiling Point ~92–93 °C at 5 hPa (Vacuum Distillation)
Solubility Soluble in DCM, EtOAc, THF, Toluene; immiscible with water.
Stability Hydrolytically more stable than dimethyl/diethyl esters due to steric hindrance.

Synthesis & Preparation Protocols

While this compound can be formed as a byproduct during the monochlorination of diisopropyl malonate, high-purity synthesis requires driving the reaction to completion. Two primary methods are established: the Sulfuryl Chloride Method (standard laboratory scale) and the Hypochlorite Oxidation Method (greener, high-yield).

Method A: Sulfuryl Chloride Chlorination (Standard)

This method utilizes sulfuryl chloride (


) to electrophilically chlorinate the 

-carbon.

Reagents:

  • Diisopropyl malonate (1.0 equiv)

  • Sulfuryl chloride (2.2 – 2.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    (0.1 equiv) - Optional, accelerates enolization.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a gas scrubber (to trap

    
     and 
    
    
    
    gas).
  • Addition: Charge diisopropyl malonate and catalyst. Heat to 40°C.

  • Reaction: Dropwise add

    
     over 2 hours. The reaction is endothermic and evolves gas.
    
  • Reflux: Once addition is complete, heat the mixture to 60–70°C for 4–6 hours to ensure conversion of the monochloro-intermediate to the dichloro-product.

  • Workup: Cool to RT. Degas under vacuum to remove residual

    
     and 
    
    
    
    .
  • Purification: Distill under reduced pressure (approx. 5 mmHg) to collect the product.

Method B: Hypochlorite Oxidation (High Yield / Green)

This method, adapted from industrial protocols for analogous esters, uses bleach (NaOCl) at controlled pH, avoiding toxic gas evolution.

Protocol:

  • Preparation: Suspend diisopropyl malonate in a biphasic mixture of water and ethyl acetate (or use neat if stirring is efficient).

  • pH Control: Cool to 0–5°C. Slowly add aqueous

    
     (12–15% solution) while maintaining pH 
    
    
    
    8 using dilute
    
    
    .
  • Completion: Stir vigorously. The reaction proceeds via the enolate, which is rapidly chlorinated.

  • Extraction: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically >90% purity without distillation.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Diisopropyl Malonate (Precursor) MethodA Method A: SO2Cl2 / Heat (Gas Evolution) Start->MethodA Electrophilic Substitution MethodB Method B: NaOCl / pH > 8 (Green Chem) Start->MethodB Oxidative Chlorination Intermed Monochloro Intermediate (Transient) MethodA->Intermed Product This compound (CAS 174300-34-6) MethodB->Product Rapid Conversion Intermed->Product Excess Reagent

Figure 1: Comparative synthetic pathways. Method B is preferred for scale-up due to lack of acidic off-gassing.

Mechanistic Versatility & Applications[3][8]

The unique value of this compound lies in the "Gem-Dichloro Effect" combined with Steric Shielding .

Gem-Dichloro Cyclopropanation (Kharasch Addition)

The C-Cl bonds are susceptible to homolytic cleavage by transition metals (Ru, Cu), generating a radical species that adds across alkenes. The bulky isopropyl groups prevent side reactions (like hydrolysis) during the workup of sensitive cyclopropanes.

  • Mechanism:

    • Initiation: Metal catalyst abstracts Cl•, forming a stabilized malonyl radical.

    • Addition: Radical attacks the alkene double bond.

    • Closure: Radical recombination or halogen transfer closes the cyclopropane ring.

Heterocycle Synthesis (Pyrimidines)

Condensation with amidines or ureas yields 5,5-dichloropyrimidines (or their reduced derivatives). The isopropyl esters are less prone to competitive hydrolysis than methyl esters during the basic condensation conditions.

Key Reaction:



Visualization: Reaction Pathways[7][9]

ReactionPathways Core This compound Cyclo Gem-Dichloro Cyclopropane Core->Cyclo Kharasch Addition (Radical Mechanism) Pyrim 5-Chloro / 5-Hydroxy Pyrimidine Core->Pyrim Condensation (Nucleophilic Attack) Alkene Alkene + Ru(II) Cat. Alkene->Cyclo Amidine Amidine / Urea (Base) Amidine->Pyrim Reducing Reductive Dehalogenation Pyrim->Reducing Post-mod Amino Amino Malonate Derivative

Figure 2: Divergent synthetic utility.[1] The intermediate provides access to both carbocycles and heterocycles.

Experimental Protocol: Synthesis of a Functionalized Cyclopropane

A self-validating test reaction to verify reagent quality.

Objective: Synthesis of diisopropyl 2,2-dichloro-3-phenylcyclopropane-1,1-dicarboxylate via Ruthenium catalysis.

  • Reagents:

    • Styrene (1.5 equiv)

    • This compound (1.0 equiv)

    • Catalyst:

      
       (1 mol%)
      
    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Dissolve catalyst in toluene under Argon.

    • Add this compound and styrene.

    • Heat to 80°C for 12 hours.

  • Validation:

    • TLC: Disappearance of the malonate spot.

    • NMR: Appearance of cyclopropane ring protons (typically

      
       2.0–3.5 ppm) and disappearance of the alkene vinyl protons.
      
  • Why this works: The isopropyl groups suppress the formation of open-chain addition products, favoring the cyclopropane ring closure due to the Thorpe-Ingold effect.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[2]

  • Corrosive: Potential for hydrolysis to release HCl upon contact with moisture.

Handling Protocols:

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitivity is lower than the acid chloride but hydrolysis generates corrosive byproducts.

  • Spill: Neutralize with sodium bicarbonate before disposal.

References

  • ChemicalBook. (2024).[3] this compound (CAS 174300-34-6) Properties and Suppliers. Retrieved from

  • European Patent Office. (1995). Process for preparing 2,2-dichloro-malonic acid esters (EP0687665A1). Retrieved from

  • BenchChem. (2025). Diisopropyl Chloromalonate: A Technical Overview. (Extrapolated data for dichloro- derivatives). Retrieved from

  • National Institutes of Health (NIH). (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines. (Contextualizing malonate-amidine condensations). Retrieved from

Sources

Diisopropyl Dichloromalonate: Strategic Sourcing and Synthetic Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropyl dichloromalonate (CAS: 174300-34-6) is a specialized gem-dichloro dicarbonyl intermediate. Unlike its diethyl analogue, it is rarely available as a stock catalog item due to its specific steric profile and niche application in controlling side-reactions during malonate functionalization.

This guide addresses the procurement gap by identifying custom synthesis pathways, providing a self-validating in-house synthesis protocol, and detailing the critical quality attributes (CQAs) required for pharmaceutical applications.

Part 1: The Procurement Landscape

Status: Non-Stock / Custom Synthesis Only

As of Q1 2026, this compound is not maintained in stock by major catalog vendors (Sigma-Aldrich, TCI, Combi-Blocks) as a standalone reagent. It is primarily encountered as a critical process impurity or synthesized on-demand for specific steric control in cyclopropanation reactions.

Recommended Sourcing Strategy

For drug development programs requiring this specific ester, procurement must be approached via Custom Synthesis (CRO) or In-House Preparation .

1. Validated Custom Synthesis Partners

The following vendors have demonstrated capabilities in halo-malonate chemistry and are the primary targets for Request for Quote (RFQ):

Supplier TierVendor NameCapability FocusRFQ Specification
Tier 1 (Global) MilliporeSigma (Custom Services) High-purity reference standardsRequest "CAS 174300-34-6 Custom Synthesis"
Tier 2 (Specialty) BenchChem Malonate derivatives & impuritiesCite as "Impurity Reference Std for Diisopropyl Chloromalonate"
Tier 3 (Bulk) TCI Chemicals Scale-up (>1kg)Request "Custom Manufacturing"

RFQ Technical Specification Template:

"Requesting quote for Diisopropyl 2,2-dichloromalonate (CAS 174300-34-6).

  • Purity: >97% (GC). [1] * Impurity Limit: <0.5% Diisopropyl monochloromalonate (critical for radical applications).

  • Quantity: [Insert Amount].

  • Application: Reference standard / Synthetic intermediate."

Part 2: In-House Synthesis Protocol (Self-Validating)

If commercial sourcing leads are long, the compound can be synthesized in-house using a robust chlorination protocol.

Reaction Logic

The synthesis utilizes Sulfuryl Chloride (


)  to exhaustively chlorinate Diisopropyl Malonate. The steric bulk of the isopropyl groups requires higher thermal activation compared to the diethyl variant to achieve full conversion to the dichloro species.
Step-by-Step Methodology

Reagents:

  • Diisopropyl Malonate (1.0 equiv)

  • Sulfuryl Chloride (2.4 equiv) – Excess required to drive to dichloro.

  • Catalyst:

    
     (0.1 equiv) – Lewis acid acceleration.
    

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl and

    
     gas.
    
  • Charging: Add Diisopropyl Malonate and

    
     to the flask. Heat to 40°C.
    
  • Addition: Add

    
     dropwise over 60 minutes. Caution: Significant gas evolution.
    
  • Propagation: Once addition is complete, ramp temperature to 80°C and hold for 6 hours.

    • Checkpoint: Monitor by GC-MS.[2] The monochloro intermediate (M-Cl) will appear first. Continue heating until M-Cl < 2%.

  • Workup: Cool to room temperature. Degas the solution with

    
     sparging for 30 minutes to remove residual acid gases.
    
  • Purification: Distill under high vacuum (approx. 0.5 mmHg). The dichloro product has a higher boiling point than the monochloro impurity.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the reaction progression and the critical decision nodes for quality control.

G Start Diisopropyl Malonate (Starting Material) Step1 Addition of SO2Cl2 (40°C) Start->Step1 Initiation Inter Intermediate: Monochloromalonate Step1->Inter Fast Kinetic Phase Step2 Heat to 80°C (Excess SO2Cl2) Inter->Step2 Rate Limiting Step Product Product: This compound Step2->Product Thermodynamic Product Impurity Impurity: Over-chlorination / Hydrolysis Step2->Impurity If Moisture Present Product->Step2 Incomplete Conversion (Recycle)

Caption: Reaction pathway for the synthesis of this compound, highlighting the critical thermal step required to overcome steric hindrance.

Part 3: Technical Specifications & Quality Assurance

When receiving this material (from a vendor or in-house synthesis), the following Critical Quality Attributes (CQAs) must be verified.

Impurity Profiling (GC-MS)

The most common failure mode is contamination with the Monochloromalonate .

  • Target: this compound (>97%)

  • Major Impurity: Diisopropyl Chloromalonate (<2%)[3][4]

  • Why it matters: In radical cyclization reactions, the monochloro impurity acts as a chain terminator, drastically reducing yield.

Handling & Stability
  • Physical State: Colorless to pale yellow liquid.

  • Reactivity:

    • Lachrymator: High vapor pressure irritant. Handle only in a fume hood.

    • Moisture Sensitivity: Slow hydrolysis to Dichloromalonic acid (corrosive solid). Store under Argon at 4°C.

Analytical Data Table

Use these values to validate incoming batches.

PropertyValue / CharacteristicMethod
CAS Number 174300-34-6Database Check
Molecular Formula

Mass Spec
Molecular Weight 257.11 g/mol -
Boiling Point ~110-115°C @ 10 mmHgVacuum Distillation
1H NMR

1.30 (d, 12H), 5.15 (sept, 2H)

13C NMR Absence of CH signal at

-position

Part 4: Synthetic Utility in Drug Discovery

Why use the Diisopropyl variant over the common Diethyl?

  • Steric Shielding: The bulky isopropyl groups protect the ester carbonyls from nucleophilic attack during subsequent transformations (e.g., reactions involving Grignard reagents at the

    
    -position).
    
  • Lipophilicity: Increases the solubility of the core scaffold in non-polar solvents, aiding in the purification of complex intermediates.

  • Selectivity: In Simmons-Smith type cyclopropanations, the bulkier ester directs the carbene addition with higher diastereoselectivity compared to methyl/ethyl esters.

Application Workflow: Cyclopropanation

This material is often used to generate a gem-dichloro cyclopropane ring, a bioisostere for carbonyls in metabolic stability studies.

Cyclo Reagent This compound Intermediate Carbenoid Species Reagent->Intermediate Decomposition Olefin Target Olefin (Drug Scaffold) Product Gem-Dichloro Cyclopropane (Metabolically Stable) Olefin->Product + Catalyst Cu(I) or Ru(II) Catalyst Catalyst->Intermediate Activation Intermediate->Product Cycloaddition

Caption: Application of this compound in the synthesis of gem-dichloro cyclopropanes for metabolic stability enhancement.

References

  • BenchChem. (2025).[2] Diisopropyl Chloromalonate: Technical Guide and Impurity Profiling. Retrieved from

  • ChemicalBook. (2025). Product Entry: this compound (CAS 174300-34-6). Retrieved from

  • ResearchGate. (2025). Toxicity and degradation of malonate esters in environmental systems. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Chloromalonate Esters. Retrieved from

Sources

Diisopropyl dichloromalonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Diisopropyl Dichloromalonate

Abstract: this compound is a valuable, yet reactive, diester utilized in specialized organic synthesis. Its efficacy is intrinsically linked to its purity, which can be compromised by improper storage and handling. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, drawing upon established principles of organic chemistry and data from closely related structural analogs. The primary degradation pathway identified is hydrolysis, driven by sensitivity to atmospheric and solvent-borne moisture. Thermal decomposition and incompatibility with common laboratory reagents also pose significant risks. To mitigate these, this guide outlines field-proven protocols for optimal storage, safe handling, and material compatibility. A self-validating experimental workflow for purity assessment is also provided, empowering researchers to ensure the integrity of this critical reagent.

Introduction to this compound

This compound, with the chemical formula C₉H₁₄Cl₂O₄, is a halogenated derivative of malonic acid. Its structure features a central carbon atom bonded to two chlorine atoms and two carboxyl groups esterified with isopropyl moieties. This unique combination of functional groups—a gem-dihalide and bulky diester—makes it a potent building block in synthetic chemistry, particularly for creating sterically hindered and electronically modified molecular architectures relevant to pharmaceutical and materials science research.

However, the very features that make it synthetically useful also render it susceptible to degradation. The electron-withdrawing nature of the chlorine atoms and carbonyl groups activates the molecule towards nucleophilic attack, while the ester linkages are prone to hydrolysis. Understanding and controlling these degradation pathways is paramount for achieving reproducible and successful experimental outcomes.

Disclaimer: Specific stability and reactivity data for this compound is not extensively published. The insights and protocols within this guide are therefore synthesized from the documented properties of structurally analogous compounds, including diethyl dichloromalonate and diisopropyl malonate, in conjunction with fundamental chemical principles. This approach provides a robust and chemically sound framework for ensuring the reagent's integrity.

Chemical and Physical Properties

A summary of the key properties of this compound and its close analogs is presented below. Properties for the title compound are estimated based on these analogs.

PropertyThis compound (Estimated)Diethyl Dichloromalonate[1][2][3]Diisopropyl Malonate[4]
CAS Number N/A20165-81-513195-64-7
Molecular Formula C₉H₁₄Cl₂O₄C₇H₁₀Cl₂O₄C₉H₁₆O₄
Molecular Weight 257.11 g/mol 229.05 g/mol 188.22 g/mol
Appearance Colorless LiquidColorless LiquidColorless Liquid
Boiling Point > 230 °C (extrapolated)110-113 °C @ 13 Torr93-95 °C @ 16 hPa
Density ~1.2 g/cm³1.264 g/cm³ @ 20 °C0.991 g/cm³ @ 25 °C
Flash Point > 85 °C85 °C89 °C

Core Factors Influencing Stability

The long-term stability of this compound is primarily dictated by its sensitivity to moisture, heat, and incompatible chemical agents.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant threat to the integrity of this compound is hydrolysis. The compound possesses two sites susceptible to reaction with water: the ester linkages and the gem-dichloro center.

  • Ester Hydrolysis: In the presence of moisture, particularly when catalyzed by trace acidic or basic impurities, the isopropyl ester groups can hydrolyze. This reaction releases isopropanol and yields dichloromalonic acid, which is itself unstable and prone to further reactions. Safety data sheets for the non-halogenated analog, diisopropyl malonate, explicitly state that it is "Moisture sensitive".[4]

  • Gem-Dihalide Hydrolysis: Gem-dichlorides are also susceptible to hydrolysis, which can lead to the formation of a ketone or carboxylic acid at the central carbon, though this is often slower than ester hydrolysis under neutral conditions.

Given these factors, exposure to atmospheric humidity or wet solvents will inevitably lead to degradation. Therefore, maintaining anhydrous conditions at all times is the most critical aspect of its storage and handling.

A Diisopropyl Dichloromalonate C Isopropyl Dichloromalonoate + Isopropanol A->C 1st Hydrolysis (Ester) B H₂O (Moisture) B->A B->C D Dichloromalonic Acid + 2 Isopropanol B->D C->D 2nd Hydrolysis (Ester) E Further Decomposition Products (e.g., CO₂, Chloroacetic derivatives) D->E Decarboxylation (Heat)

Caption: Primary degradation pathway of this compound via hydrolysis.

Thermal Stability

While stable at recommended storage temperatures, elevated temperatures can accelerate degradation. The flash points of related compounds are in the range of 85-90°C, indicating that the material is combustible at higher temperatures.[1][3][4] More importantly, heat will significantly increase the rate of hydrolysis and can induce thermal decomposition. If the hydrolyzed intermediate, dichloromalonic acid, is formed, heating can cause decarboxylation, leading to a complex mixture of byproducts.[5][6]

Chemical Incompatibility

To preserve its integrity, this compound must be stored away from incompatible materials.

  • Strong Bases (e.g., Hydroxides, Alkoxides): Bases will rapidly catalyze the hydrolysis of the ester groups.[7][8]

  • Strong Acids: Acids will also catalyze ester hydrolysis, albeit typically slower than strong bases.

  • Strong Oxidizing Agents: These should be avoided as they can react with the molecule, though specific reaction pathways are not well-documented.[4]

  • Nucleophiles: Reagents like primary and secondary amines can react via nucleophilic substitution at the carbonyl carbon.

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is a self-validating system for maintaining the reagent's purity and ensuring experimental reproducibility.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of potential decomposition and hydrolysis reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, which is the primary cause of degradation.[4][9]
Container Tightly-sealed, amber glass bottle with a PTFE-lined cap.Glass is inert. Amber color protects from light. A tight seal with a PTFE liner prevents moisture ingress and reaction with the cap material.
Location Cool, dry, well-ventilated area.Ensures a stable environment and safety.[4][10]
Segregation Store away from incompatible materials (acids, bases, oxidizers).Prevents accidental contact and reaction.[4]
Field-Proven Handling Workflow

All manipulations should be performed with the assumption that the compound is highly sensitive to moisture.

cluster_prep Preparation cluster_use Usage cluster_storage Storage P1 Equilibrate Container to Room Temp. P2 Move to Inert Atmosphere (Glovebox/Hood) P1->P2 P3 Use Oven-Dried Glassware & Dry Solvents P2->P3 U1 Flush Headspace with Inert Gas P3->U1 U2 Withdraw Reagent via Dry Syringe/Cannula U1->U2 U3 Seal Container Immediately U2->U3 S1 Wrap Seal with Parafilm U3->S1 S2 Return to Refrigerated Storage (2-8°C) S1->S2

Caption: Recommended workflow for handling moisture-sensitive this compound.

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container and reagent.

  • Inert Environment: Conduct all transfers in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) in a fume hood.[9]

  • Anhydrous Equipment: Use only oven-dried or flame-dried glassware and dry, degassed solvents.

  • Transfer: Withdraw the required amount of liquid using a dry syringe or cannula.

  • Resealing: Immediately after transfer, flush the headspace of the storage bottle with inert gas, securely replace the cap, and wrap the cap/neck junction with Parafilm® or electrical tape as an extra barrier against moisture.

  • Storage: Promptly return the sealed container to its designated refrigerated storage location.

Experimental Protocol for Purity Assessment

To ensure the integrity of the reagent before critical use, its purity can be verified using standard analytical techniques. This protocol provides a self-validating check.

Objective: To determine the purity of this compound and detect the presence of hydrolysis products.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known chemical shift if quantitative analysis is required.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum.

  • Data Analysis:

    • Pristine Sample: The spectrum of pure this compound should primarily show two signals: a septet corresponding to the two methine (-CH) protons of the isopropyl groups and a doublet corresponding to the twelve methyl (-CH₃) protons.

    • Degraded Sample: The presence of hydrolysis products will introduce new signals. Look for:

      • A broad singlet corresponding to water (H₂O).

      • Signals corresponding to free isopropanol (a septet for the -CH and a doublet for the -CH₃ groups at slightly different chemical shifts than the ester-bound groups).

      • A signal for the acidic proton of dichloromalonic acid if hydrolysis is significant.

Conclusion

This compound is a reactive and moisture-sensitive reagent whose stability is critical for its successful application in synthesis. The primary mode of degradation is hydrolysis of the ester functionalities, which is accelerated by moisture, heat, and acidic or basic conditions. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storage under an inert, dry atmosphere at refrigerated temperatures and handling using anhydrous techniques—researchers can effectively preserve the reagent's purity. Regular purity verification via NMR provides a robust, self-validating check to ensure the integrity of the material, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. (n.d.). Diethyl dichloromalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Malonic Ester Synthesis. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 53(2), 56-61. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Diisopropyl Dichloromalonate (DIDCM) in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gem-Dichloro C3 Synthon

Diisopropyl dichloromalonate (DIDCM) represents a specialized class of gem-dichloro 1,3-dicarbonyl compounds. While diethyl malonate is a ubiquitous C3 synthon in organic chemistry, the incorporation of two chlorine atoms at the


-position drastically alters the electronic and steric profile of the molecule.

For drug development professionals, DIDCM offers a strategic advantage in the synthesis of 5-functionalized pyrimidines and purines . The bulky isopropyl groups provide hydrolytic stability during storage and handling compared to their methyl/ethyl counterparts, while the gem-dichloro moiety serves two critical mechanistic functions:

  • Electronic Activation: The electron-withdrawing nature of the chlorines increases the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack by amidines or ureas.

  • Functional Handle: The retention of a chlorine atom in the final heterocyclic scaffold (often at the 5-position of pyrimidines) allows for subsequent cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ), essential for diversifying pharmaceutical libraries.
    

Mechanistic Principles

The "Gem-Dichloro" Effect in Cyclization

The reactivity of DIDCM is governed by the interplay between the steric bulk of the isopropyl esters and the inductive effect of the


-chlorines.

When reacting with binucleophiles (e.g., guanidine, acetamidine), DIDCM undergoes a [3+3] cyclocondensation . Unlike unsubstituted malonates, which yield 4,6-dihydroxypyrimidines, DIDCM typically yields 5-chloro-4,6-dihydroxypyrimidines (or their keto-tautomers).

Key Mechanistic Insight: The reaction proceeds via an initial nucleophilic acyl substitution. The intermediate likely passes through a 5,5-dichloro-dihydro-pyrimidine species. Under basic conditions (alkoxide), one chlorine is often eliminated or reduced (depending on the specific workup and stoichiometry), or retained to yield the 5-chloro derivative directly.

Visualization of Reaction Pathway

The following diagram illustrates the condensation of DIDCM with Guanidine to form a bioactive pyrimidine scaffold.

DIDCM_Pathway cluster_cond Critical Process Parameters DIDCM Diisopropyl Dichloromalonate (Electrophile) Inter1 Tetrahedral Intermediate DIDCM->Inter1 + Guanidine / NaOiPr Guanidine Guanidine (Nucleophile) Guanidine->Inter1 Cyclic 5,5-Dichloro Intermediate Inter1->Cyclic - 2 iPrOH (Cyclization) Product 2-Amino-5-Chloro- 4,6-Dihydroxypyrimidine Cyclic->Product Tautomerization / Loss of HCl Temp Temp: Reflux (80-82°C) Atm Atm: N2 Inert

Figure 1: Mechanistic pathway for the synthesis of 5-chloropyrimidines using DIDCM.

Experimental Protocol: Synthesis of 2-Amino-5-chloropyrimidine-4,6-dione

This protocol details the synthesis of a key antiviral precursor. The use of Sodium Isopropoxide in Isopropanol is strictly recommended over Ethoxide/Ethanol to prevent transesterification byproducts, ensuring the reaction kinetics remain consistent with the bulky isopropyl starting material.

Materials & Equipment
  • Reagents:

    • This compound (DIDCM) [>98% Purity]

    • Guanidine Hydrochloride

    • Sodium metal (or commercially available Sodium Isopropoxide solution)

    • Isopropanol (Anhydrous)

    • Glacial Acetic Acid (for quenching)

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF)

    • Reflux Condenser with CaCl₂ drying tube or N₂ line

    • Mechanical Stirrer (preferred over magnetic for slurry handling)

Step-by-Step Methodology
PhaseStepActionCritical Rationale
Preparation 1Prepare Alkoxide: Dissolve Sodium metal (2.2 eq) in anhydrous Isopropanol under N₂ flow. Stir until all metal is consumed.Generates the active base in situ. Using iPrOH matches the ester leaving group, preventing mixed-ester impurities.
Activation 2Free Base Formation: Add Guanidine HCl (1.1 eq) to the alkoxide solution. Stir at 25°C for 30 mins.Releases free guanidine base from the salt. NaCl will precipitate; this is normal.
Addition 3Charge DIDCM: Add this compound (1.0 eq) dropwise over 20 minutes.Exothermic Control: The

-chlorines make the carbonyls highly reactive. Controlled addition prevents thermal runaway.
Reaction 4Reflux: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.Drives the cyclization and elimination of isopropanol. The mixture will thicken significantly.
Workup 5Solvent Removal: Distill off approx. 70% of the isopropanol under reduced pressure.Concentrates the salt intermediate.
Precipitation 6Quench: Dilute residue with water (0°C) and acidify to pH 3-4 with Glacial Acetic Acid.Protonates the pyrimidine salt, causing the product to precipitate as a white/off-white solid.
Purification 7Filtration & Wash: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.Removes residual salts (NaCl) and acetic acid.

Troubleshooting & Optimization

Common issues in dichloromalonate chemistry involve hydrolysis or incomplete cyclization. Use the following logic flow to diagnose yield issues.

Troubleshooting Start Low Yield or Impure Product? Check1 Did reaction mixture solidify? Start->Check1 Check2 Is product colored (Pink/Brown)? Check1->Check2 No Sol1 Action: Increase solvent volume or use mechanical stirring. Check1->Sol1 Yes Check3 Melting Point Depressed? Check2->Check3 No Sol2 Action: O2 contamination. Ensure strict N2 atmosphere. Check2->Sol2 Yes Sol3 Action: Incomplete acidification. Check pH of filtrate. Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting DIDCM cyclization reactions.

Quantitative Data: Ester Comparison

Why choose Diisopropyl (DIDCM) over Diethyl (DEDCM)?

FeatureDiethyl DichloromalonateThis compoundImpact on Protocol
Steric Bulk LowHighDIDCM suppresses oligomerization side-reactions.
Hydrolysis Rate FastSlowDIDCM is more stable during storage and handling.
Boiling Point ~235°C>250°C (est)DIDCM has lower vapor pressure (safer handling).
Leaving Group EthoxideIsopropoxideRequires Isopropanol solvent to maintain purity.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1.

  • Lachrymator: High probability.[1]

Handling Protocols:

  • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield.

  • Decontamination: Spills should be treated with weak base (Sodium Bicarbonate) to neutralize potential hydrolysis products (HCl/Chloromalonic acid) before cleanup.

References

  • BenchChem. (2025).[1][2][3][4][5] Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diisopropyl Chloromalonate. Retrieved from

  • PubChem. (2025).[6] Diethyl dichloromalonate Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[3][4] Diisopropyl malonate Properties and Synthesis. Retrieved from

  • WIPO Patentscope. (2022). WO2022090101 - Process for Synthesis of 2,4-Dichloro-5-aminopyrimidine.[7] Retrieved from

  • Sigma-Aldrich. (2025).[3][4] Diisopropyl malonate ReagentPlus Specification. Retrieved from

Sources

Application Note: Synthesis of 5,5-Dichlorobarbituric Acid Scaffolds using Diisopropyl Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

Diisopropyl dichloromalonate (DIDCM) represents a specialized electrophilic precursor in the synthesis of functionalized pyrimidine-2,4,6-triones (barbiturates). While standard barbiturate synthesis typically utilizes diethyl malonate to access 5,5-dialkyl derivatives (sedatives/hypnotics), the utilization of gem-dichlorinated malonates allows for the direct access to 5,5-dichlorobarbituric acid (5,5-DCBA) and its derivatives.

Why this compound? Unlike the more common diethyl ester, the diisopropyl ester variant offers distinct process advantages in scale-up and purity profiles:

  • Steric Shielding: The bulky isopropyl groups retard premature hydrolysis of the ester functionality during storage and handling, providing a more stable starting material than the diethyl analog.[1]

  • Solubility Profile: The increased lipophilicity facilitates reactions in non-polar solvents prior to the condensation step, allowing for cleaner functionalization if pre-modification is required.[1]

  • Leaving Group Thermodynamics: The expulsion of isopropanol (b.p. 82.6°C) during condensation allows for efficient entropy-driven cyclization at manageable reflux temperatures.[1]

Application Scope: The resulting 5,5-dichlorobarbiturates are rarely used as CNS depressants directly due to their high reactivity.[1] Instead, they serve as:

  • Mild Chlorinating Agents: Analogous to N-chlorosuccinimide (NCS), 5,5-DCBA acts as a source of "positive chlorine" for chlorinating sensitive aromatic substrates.[1]

  • Metabolic Probes: The gem-dichloro moiety mimics the steric bulk of alkyl groups while altering the electronic landscape of the binding pocket in receptor studies.

Reaction Mechanism & Pathway

The formation of the barbiturate ring from DIDCM follows a Nucleophilic Acyl Substitution (Cyclization) pathway.

The "Gem-Dichloro" Effect: The presence of two chlorine atoms at the


-position (C2 of the malonate) exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack by urea, even under milder conditions compared to non-chlorinated malonates.

Mechanism Steps:

  • Activation: Sodium isopropoxide deprotonates the urea (or substituted urea) to form a nucleophilic ureide anion.[1]

  • First Addition-Elimination: The ureide anion attacks the first carbonyl of DIDCM.[1] The tetrahedral intermediate collapses, expelling one molecule of isopropanol.

  • Cyclization: The second nitrogen of the urea moiety attacks the second ester carbonyl (intramolecularly).

  • Final Elimination: A second molecule of isopropanol is expelled, yielding the 5,5-dichlorobarbituric acid ring.[1]

Figure 1: Reaction pathway for the condensation of this compound with urea.

Detailed Experimental Protocol

Target Molecule: 5,5-Dichlorobarbituric Acid (CAS: 699-40-1 for parent structure).[1] Scale: Laboratory Prep (50 mmol scale).

3.1 Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]AmountRole
This compound 257.111.012.85 gElectrophile
Urea (Dry)60.061.13.30 gNucleophile
Sodium Metal 22.992.22.53 gBase Precursor
Isopropanol (Anhydrous)60.10Solvent150 mLSolvent/Leaving Group Match
Glacial Acetic Acid 60.05Quench~5 mLNeutralization

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).[1]

  • Reflux condenser with CaCl₂ drying tube (or N₂ line).[1]

  • Mechanical stirrer or magnetic stir bar.[1]

  • Ice-water bath.[1]

3.2 Step-by-Step Methodology

Step 1: Preparation of Sodium Isopropoxide (In Situ)

  • Charge the 3-neck RBF with 100 mL of anhydrous isopropanol.

  • Safety Note: Cut sodium metal into small pieces under mineral oil, rinse with hexanes, and add slowly to the isopropanol under a nitrogen stream.

  • Allow the reaction to proceed until all sodium has dissolved and H₂ evolution ceases.[1] (Exothermic; maintain temperature < 60°C).

Step 2: Condensation Reaction

  • Add the dry Urea (3.30 g) to the sodium isopropoxide solution. Stir for 15 minutes at 50°C to ensure dissolution and formation of the sodium ureide species.

  • Add This compound (12.85 g) dropwise over 20 minutes.

    • Observation: The solution may darken slightly.[1] The bulky isopropyl groups prevent the rapid exotherm seen with diethyl esters, but addition should still be controlled.

  • Heat the mixture to Reflux (82°C) .

  • Maintain reflux for 6-8 hours .

    • Monitoring: Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:1).[1] The starting malonate spot (high R_f) should disappear.[1]

Step 3: Isolation & Purification

  • Cool the reaction mixture to room temperature, then place in an ice bath (0-5°C).

  • The sodium salt of the barbiturate may precipitate.[1]

  • Add 50 mL of cold water to dissolve the solids.

  • Acidify carefully with Glacial Acetic Acid (or dilute HCl) to pH ~2-3 while stirring vigorously.

    • Critical: 5,5-dichlorobarbituric acid will precipitate as a white crystalline solid upon acidification.[1]

  • Filter the precipitate using a Büchner funnel.[1]

  • Wash the filter cake with cold water (2 x 20 mL) to remove salts and residual urea.[1]

  • Recrystallization: Recrystallize from hot water or aqueous ethanol.[1]

  • Dry in a vacuum oven at 50°C for 12 hours.

3.3 Characterization Data (Expected)
Analytical MethodExpected Signal / ResultInterpretation
Appearance White crystalline powderHigh purity solid.[1]
Melting Point 245°C - 250°C (dec.)[1]Distinctive decomposition point.[1][2][3]
¹H NMR (DMSO-d₆)

11.5-12.0 ppm (s, 2H, NH)
Broad singlets for imide protons.[1] Absence of

-protons (C5-H) confirms disubstitution.[1]
IR Spectroscopy 1700-1750 cm⁻¹ (Strong C=O)Characteristic carbonyl stretch of the barbiturate ring.[1]
Mass Spec (ESI-) [M-H]⁻ = 195/197/199Characteristic isotope pattern for Cl₂ (9:6:1 ratio).[1]
Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of 5,5-dichlorobarbituric acid.

Safety & Compliance (Mandatory)
  • Legal Disclaimer: Barbituric acid derivatives are chemically related to Schedule II/III/IV controlled substances (barbiturates).[1] While 5,5-dichlorobarbituric acid is primarily a chemical intermediate and not typically a controlled drug of abuse, researchers must verify local regulations (DEA, EMA) regarding the synthesis of barbiturate scaffolds.

  • Chemical Hazards:

    • This compound: Irritant, potential lachrymator.[1] Handle in a fume hood.

    • Sodium Metal: Reacts violently with water.[1]

    • 5,5-DCBA: A chlorinating agent.[1] Avoid contact with strong reducing agents or oxidizable organics outside of controlled reactions.[1]

References
  • Ziegler, E., et al. (1962).[1][4] "Syntheses of Heterocycles with Malonic Acid Derivatives." Monatshefte für Chemie, 93, 1376.[1]

  • Organic Syntheses. (1943).[1] "Barbituric Acid."[1][2][3][4][5][6][7][8] Organic Syntheses, Coll.[1] Vol. 2, p.60. (Classic protocol adapted for chlorinated variants).[1]

  • PubChem. (2023).[1] "Diethyl dichloromalonate (Compound Summary)." National Library of Medicine.[1] (Analogous precursor data).

  • Gelbrich, T., et al. (2011).[1][4] "Polymorphism of 5,5-dichlorobarbituric acid." CrystEngComm, 13, 5502–5509.[1][4]

Sources

Application Note: Divergent Synthesis of Substituted Malonates via Diisopropyl Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of substituted malonates using Diisopropyl Dichloromalonate (DIPDCM) . Unlike standard malonate alkylations that rely on carbanion chemistry (using bases like NaH), DIPDCM chemistry leverages the reactivity of the gem-dichloro moiety. This allows access to cyclopropane-1,1-dicarboxylates ,


-chloro-alkylated malonates , and 

-heteroatom substituted malonates
via radical and nucleophilic pathways.

The use of the diisopropyl ester (vs. diethyl) provides critical steric bulk, suppressing competitive hydrolysis and preventing premature decarboxylation during aggressive catalytic steps.

Part 1: Strategic Overview & Mechanism

This compound (DIPDCM) acts as a bifunctional electrophile and a radical precursor. Its utility branches into three primary synthetic pathways:

  • Cyclopropanation (via ATRA-Cyclization): Construction of rigid spiro- or cyclopropyl-scaffolds.

  • Radical Chain Extension (Kharasch Addition): Introduction of functionalized alkyl chains without using strong bases.

  • Nucleophilic Substitution: Direct access to

    
    -oxy or 
    
    
    
    -amino derivatives (Tartronates).
Reaction Pathway Diagram

DIPDCM_Pathways cluster_0 Pathway A: Radical/Metal Catalyzed cluster_1 Pathway B: Nucleophilic Substitution DIPDCM This compound (DIPDCM) ATRA_Adduct γ-Chloro-α-chloromalonate (Linear Adduct) DIPDCM->ATRA_Adduct Cu(I) / Ru(II) Kharasch Addn Tartronate α-Alkoxy/Aryloxy Malonate (Ether Linkage) DIPDCM->Tartronate RO- / ArO- SN2 Substitution Olefin Olefin / Styrene Olefin->ATRA_Adduct Cyclopropane Cyclopropane-1,1-dicarboxylate (Rigid Scaffold) ATRA_Adduct->Cyclopropane Base (DBU/NaH) Cyclization Nucleophile Phenols / Alkoxides Nucleophile->Tartronate

Caption: Divergent synthetic workflows starting from this compound.

Part 2: Experimental Protocols

Protocol 1: Synthesis of Diisopropyl Cyclopropane-1,1-dicarboxylates

This protocol uses an Atom Transfer Radical Addition (ATRA) followed by base-mediated cyclization. This is superior to direct carbene transfer for dichloro precursors as it avoids hazardous diazo intermediates and offers higher regiocontrol.

Target: Synthesis of 2-phenyl-cyclopropane-1,1-dicarboxylic acid diisopropyl ester.

Reagents & Materials
  • Precursor: this compound (1.0 equiv).

  • Substrate: Styrene (or substituted olefin) (2.0 - 3.0 equiv).

  • Catalyst: CuCl (10 mol%) with 2,2'-Bipyridine (10 mol%) OR RuCl₂(PPh₃)₃ (1 mol%).

  • Solvent: Toluene or Dichloroethane (degassed).

  • Cyclization Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH.

Step-by-Step Methodology
  • Catalyst Complexation:

    • In a flame-dried Schlenk tube under Argon, dissolve CuCl (10 mg, 0.1 mmol) and 2,2'-Bipyridine (15.6 mg, 0.1 mmol) in dry Toluene (5 mL). Stir for 15 min until a dark complex forms.

  • ATRA Reaction (Kharasch Addition):

    • Add this compound (257 mg, 1.0 mmol) and Styrene (312 mg, 3.0 mmol).

    • Heat the sealed tube to 80–100°C for 12–24 hours.

    • Monitoring: Monitor by TLC/GC for the disappearance of DIPDCM. The product is the linear adduct: diisopropyl 2-chloro-2-(2-chloro-2-phenylethyl)malonate.

  • Cyclization (Ring Closure):

    • Cool the reaction mixture to 0°C.

    • Dilute with THF (5 mL).

    • Add DBU (2.2 equiv) dropwise. The base promotes 1,3-elimination of HCl.

    • Stir at room temperature for 4 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution (to remove Cu salts).

    • Extract with Ethyl Acetate (3x). Wash organics with brine.[1]

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanism of Cyclization: The linear adduct contains a


-chlorine and an 

-chlorine. The base deprotonates the

-position (benzylic) or facilitates an intramolecular

-type displacement of the

-chlorine by the

-carbanion (or vice versa), closing the cyclopropane ring.
Protocol 2: Synthesis of -Aryloxy Malonates (Tartronate Derivatives)

Direct nucleophilic substitution of the chlorine atoms allows for the introduction of ether linkages, useful for synthesizing bioactive ether-lipids or polymer precursors.

Target: Synthesis of Diisopropyl 2,2-diphenoxymalonate (or 2-chloro-2-phenoxymalonate).

Reagents
  • DIPDCM (1.0 equiv).

  • Phenol (2.2 equiv for disubstitution, 1.1 equiv for mono).

  • Base: K₂CO₃ (anhydrous, 3.0 equiv) or Cs₂CO₃ (for faster rates).

  • Solvent: Acetone or DMF (anhydrous).

Step-by-Step Methodology
  • Preparation:

    • Suspend K₂CO₃ (414 mg, 3.0 mmol) in anhydrous Acetone (10 mL).

    • Add Phenol (207 mg, 2.2 mmol) and stir at RT for 20 min to generate the phenoxide in situ.

  • Substitution:

    • Add DIPDCM (257 mg, 1.0 mmol) dropwise to the suspension.

    • Note: The reaction is exothermic.[2] Control temperature using a water bath if scaling up.

  • Reflux:

    • Heat to reflux (56°C for acetone) for 6–12 hours.

    • Checkpoint: GC-MS should show conversion from Dichloro -> Monochloro/Monophenoxy -> Diphenoxy.

  • Workup:

    • Filter off the inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate.[3]

    • Redissolve in ether, wash with 1M NaOH (to remove excess phenol), then water and brine.

  • Purification:

    • Recrystallization (if solid) from hexanes/ethanol or column chromatography.

Part 3: Technical Data & Optimization

Comparison of Malonate Reagents
FeatureDiethyl Malonate (Standard)This compound (DIPDCM)
Primary Reactivity Nucleophilic (Carbanion source)Electrophilic (Radical/Carbene source)
Steric Bulk LowHigh (Isopropyl groups protect ester)
Stability Prone to hydrolysis/decarboxylationResistant to hydrolysis; Stable to Lewis Acids
Key Application Alkylation, Knoevenagel CondensationCyclopropanation, Heteroatom insertion
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in ATRA Catalyst deactivation (Oxidation of Cu(I))Use degassed solvents; Add reducing agent (Ascorbic acid) or switch to Ru-catalyst.
Polymerization of Styrene Radical chain propagation without terminationIncrease catalyst loading; Lower temperature; Add radical inhibitor (trace Hydroquinone).
Incomplete Cyclization Base too weak or steric hindranceUse stronger base (NaH instead of DBU); Heat to 60°C during cyclization step.
Hydrolysis of Esters Wet solvents or hygroscopic baseEnsure strictly anhydrous conditions; Isopropyl esters are more robust but not immune.

References

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Reactions of atoms and free radicals in solution. X. The addition of polyhalomethanes to olefins.[4] Journal of the American Chemical Society.[4]

  • BenchChem. (2025). Optimization of reaction conditions for diisopropyl chloromalonate synthesis.

  • Organic Syntheses. (1978). Cyclopropane-1,1-dicarboxylic acid.[1][5][6] (Procedure describing malonate-based cyclopropane synthesis, adapted here for dichloro-precursors).

  • ChemBuyersGuide. (2025). Product listing: Diisopropyl 1,1-cyclopropanedicarboxylate. (Confirmation of commercial viability of the cyclopropane derivative).

  • Nagashima, H., et al. (1985).[4] Copper-catalyzed reactions of polychloroalkanes with olefins. Journal of the Chemical Society, Chemical Communications.[4] (Foundational work on Cu-catalyzed ATRA). [4]

Sources

Application Note: Diisopropyl Dichloromalonate (DIDCM) in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Diisopropyl Dichloromalonate (DIDCM) , structured for pharmaceutical researchers.


H

Cl

O

Molecular Weight: 257.11 g/mol [1]

Executive Summary

This compound (DIDCM) is a highly functionalized gem-dichloro ester used as a specialized building block in the synthesis of heterocyclic pharmacophores (pyrimidines, purines) and functionalized carbocycles (via radical addition). While often encountered as a byproduct in the synthesis of monochloromalonates, purified DIDCM offers unique reactivity profiles unavailable to its monochloro or non-chlorinated analogs.

Its steric bulk (isopropyl vs. ethyl/methyl) provides superior hydrolytic stability under the basic conditions required for cyclization, making it the reagent of choice for synthesizing sensitive 5,5-disubstituted barbiturates and


-lactones  via Atom Transfer Radical Addition (ATRA).

Strategic Advantages in Drug Design

Steric Protection & Hydrolytic Stability

In pharmaceutical synthesis, the choice of the isopropyl ester over the more common ethyl ester is deliberate. The branched isopropyl group creates a steric shield around the carbonyl carbon.

  • Insight: During base-mediated cyclocondensations (e.g., with urea or amidines), undesired ester hydrolysis (saponification) competes with ring closure. DIDCM significantly retards saponification, increasing the yield of the desired heterocycle compared to diethyl dichloromalonate.

The Gem-Dichloro "Switch"

The gem-dichloro moiety serves two distinct mechanistic roles:

  • Radical Precursor: In the presence of transition metal catalysts (Ru, Cu), it initiates Kharasch additions to alkenes, transferring a "malonate + chlorine" fragment.

  • Leaving Group/Reductive Handle: In heterocycle synthesis, one chlorine can be retained (to access 5-chloropyrimidines) or both can be manipulated to form spiro-fused systems.

Application I: Synthesis of 5-Chloropyrimidines & Barbiturates

DIDCM is a direct precursor to 5,5-dichlorobarbituric acids and, via reductive processing, 5-chloropyrimidines (common scaffolds in antiviral and antineoplastic agents).

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the amidine/urea nitrogen on the ester carbonyls. Unlike monochloromalonates, which yield 5-chloropyrimidines directly, DIDCM yields the 5,5-dichloro-4,6-dihydroxypyrimidine (or its tautomer), which acts as a potent chlorinating agent or can be selectively reduced.

Experimental Protocol: Synthesis of 5,5-Dichlorobarbituric Acid Derivative

Target: Preparation of a stable 5,5-dichloro scaffold for subsequent functionalization.

Reagents:

  • This compound (DIDCM): 10.0 mmol

  • Urea (dry): 12.0 mmol

  • Sodium Isopropoxide (NaOiPr): 22.0 mmol (Generated in situ)

  • Solvent: Anhydrous Isopropanol (iPrOH)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried 3-neck flask under N

    
    , dissolve sodium metal (0.51 g, 22 mmol) in anhydrous iPrOH (30 mL) to generate NaOiPr. Note: Use isopropoxide to prevent transesterification.
    
  • Cyclization: Add dry urea (0.72 g, 12 mmol) to the solution. Stir for 15 min at ambient temperature.

  • Addition: Add DIDCM (2.57 g, 10 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C.

  • Reflux: Heat the mixture to reflux (82°C) for 6–8 hours. Monitor via TLC (SiO

    
    , EtOAc/Hexane 1:1).
    
  • Workup: Cool to 0°C. Quench carefully with 1M HCl until pH ~2. The 5,5-dichlorobarbituric acid derivative will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

QC Check:

  • 
    H NMR:  Absence of isopropyl methine septet signals (if fully cyclized and side chains cleaved) or specific shifts for the ring NH.
    
  • Safety Note: 5,5-Dichlorobarbiturates are "positive halogen" compounds and can act as chlorinating agents. Handle with care.

Application II: Atom Transfer Radical Addition (ATRA)

This is the most "high-value" application for DIDCM in modern medicinal chemistry, allowing the construction of complex carbon skeletons (e.g., functionalized cyclopentanes or lactones) from simple alkenes.

Reaction Pathway

DIDCM undergoes homolytic cleavage of the C-Cl bond catalyzed by a metal complex (Ru or Cu). The resulting radical adds to an alkene, followed by chlorine transfer to the new radical center.

Figure 1: Ruthenium-catalyzed Atom Transfer Radical Addition (ATRA) cycle using DIDCM.

Protocol: Ruthenium-Catalyzed Kharasch Addition

Target: Synthesis of diethyl 2,4-dichloro-2-isopropylpentanedioate analog (precursor to lactones).

Reagents:

  • DIDCM: 5.0 mmol

  • Alkene (e.g., 1-Octene): 10.0 mmol (Excess to prevent oligomerization)

  • Catalyst: [RuCl

    
    (PPh
    
    
    
    )
    
    
    ] (1 mol%)
  • Solvent: Toluene (Degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a Schlenk tube with [RuCl

    
    (PPh
    
    
    
    )
    
    
    ] (48 mg, 0.05 mmol). Evacuate and backfill with Argon (3x).
  • Solution Prep: Dissolve DIDCM (1.29 g, 5 mmol) and 1-Octene (1.12 g, 10 mmol) in dry, degassed toluene (10 mL).

  • Initiation: Add the solution to the catalyst via syringe.

  • Reaction: Seal the tube and heat to 85°C for 12 hours. The solution typically turns from brown to deep red/brown.

  • Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with ether) to remove the metal catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the oily residue via flash column chromatography (Hexane/EtOAc gradient).

Expert Insight:

  • Why DIDCM? The isopropyl esters improve the solubility of the radical intermediate in non-polar solvents (toluene/benzene) compared to methyl esters, reducing premature termination.

  • Post-Modification: The resulting

    
    -chloro ester can be cyclized to a cyclopropane  (using NaH) or a lactone  (via hydrolysis and internal displacement), both key pharmacophores.
    

Summary of Physical & Safety Data

PropertyValueRelevance to Protocol
Boiling Point ~110°C (at 10 mmHg)High enough for reflux in toluene/alcohol; distillable under vacuum.
Density ~1.2 g/mLDenser than most organic solvents; forms lower layer in extractions.
Appearance Colorless to pale yellow liquidYellowing indicates decomposition or free Cl

.
Hazards Skin Irritant, LachrymatorCritical: Handle in a fume hood. Degrades to HCl and Isoprothiolane byproducts.

Troubleshooting & Optimization

  • Issue: Low yield in heterocycle synthesis.

    • Cause: Moisture in the solvent leading to hydrolysis of the dichloro-ester.

    • Fix: Ensure iPrOH is distilled over CaH

      
       or Mg. Use fresh Na metal.
      
  • Issue: Incomplete conversion in ATRA.

    • Cause: Catalyst deactivation by O

      
      .
      
    • Fix: Perform rigorous freeze-pump-thaw degassing of the solvent.

References

  • ChemicalBook. (2024). This compound - CAS 174300-34-6 Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2022). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. PubMed Central. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Chloromalonates. Retrieved from

  • WIPO. (2022). Process for Synthesis of 2,4-Dichloro-5-aminopyrimidine (Patent WO2022090101).[3] Retrieved from

  • ResearchGate. (2012). Light induced transformation of isoprothiolane and degradation products (DIDCM). Retrieved from

Sources

Cyclocondensation reactions with diisopropyl dichloromalonate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cyclocondensation with Diisopropyl Dichloromalonate

Executive Summary

This guide details the utility of This compound (DIDCM) as a specialized C3 synthon in heterocyclic chemistry. While diethyl malonates are ubiquitous, the diisopropyl variant offers distinct advantages in steric shielding and lipophilicity , significantly reducing competitive hydrolysis rates in moisture-sensitive cyclocondensations. This note focuses on the synthesis of functionalized pyrimidines and purine precursors , providing optimized protocols that mitigate common side reactions associated with gem-dichloro electrophiles.

Scientific Foundation & Mechanism

The Reagent Profile

DIDCM features two key structural motifs:

  • Gem-Dichloro Center (

    
    -Position):  The two chlorine atoms exert a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbons compared to non-halogenated malonates. However, they also introduce steric bulk and can act as leaving groups in reductive environments.
    
  • Diisopropyl Esters: The bulky isopropyl groups shield the carbonyls from non-specific nucleophilic attack (e.g., hydrolysis by trace water), favoring reaction with the target dinucleophile (e.g., amidines, ureas).

Mechanistic Pathway: The "Gem-Dichloro" Effect

In cyclocondensation with amidines, DIDCM acts as a 1,3-dielectrophile. Unlike standard malonates, the intermediate formed is often a 5,5-dichloro-4,6-dioxopyrimidine (a mesoionic or non-aromatic cyclic dione). This intermediate is highly versatile: it can be reduced to the 5-chloro or 5-unsubstituted pyrimidine, or the chlorines can be displaced.

Key Mechanistic Insight: The use of a base matching the ester (Sodium Isopropoxide) is critical to prevent transesterification prior to ring closure, a common failure mode when using Sodium Ethoxide with isopropyl esters.

ReactionPathway cluster_legend Reaction Phase DIDCM Diisopropyl Dichloromalonate Tetrahedral Tetrahedral Intermediate DIDCM->Tetrahedral Nucleophilic Attack (Base: NaOiPr) Amidine Amidine (Nucleophile) Amidine->Tetrahedral Cyclized 5,5-Dichloro Cyclic Adduct Tetrahedral->Cyclized -2 iPrOH (Cyclization) Final 5-Chloro-4,6- dihydroxypyrimidine Cyclized->Final Reductive Workup (Zn/AcOH)

Figure 1: Reaction pathway for the condensation of DIDCM with amidines to form pyrimidine scaffolds.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-5,5-dichloropyrimidine-4,6-diones

Target Application: Synthesis of antiviral pharmacophores.

Reagents:

  • This compound (DIDCM): 10.0 mmol

  • Benzamidine Hydrochloride: 10.0 mmol

  • Sodium Isopropoxide (NaOiPr): 22.0 mmol (2.2 equiv)

  • Solvent: Anhydrous Isopropanol (50 mL)

Step-by-Step Methodology:

  • Base Preparation (In-Situ):

    • In a flame-dried 3-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (0.506 g, 22 mmol) in anhydrous isopropanol (30 mL). Stir until evolution of

      
       ceases.
      
    • Why: Generating NaOiPr in situ ensures anhydrous conditions and matches the ester group of DIDCM to prevent transesterification byproducts [1].

  • Nucleophile Activation:

    • Add Benzamidine Hydrochloride (1.56 g, 10 mmol) to the alkoxide solution. Stir at ambient temperature for 15 minutes to liberate the free base amidine.

  • Controlled Addition:

    • Dilute DIDCM (2.57 g, 10 mmol) in 20 mL of anhydrous isopropanol.

    • Add the DIDCM solution dropwise to the reaction mixture over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature below 30°C to prevent polymerization.

  • Cyclization:

    • Heat the mixture to reflux (82°C) for 6–8 hours.

    • Monitor by TLC (SiO2, 10% MeOH/DCM). The disappearance of the amidine indicates completion.

  • Workup:

    • Cool to room temperature. The sodium salt of the product may precipitate.

    • Remove solvent under reduced pressure.

    • Redissolve residue in minimal water (20 mL) and acidify carefully with 2M HCl to pH 2.

    • The 5,5-dichloro product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Reductive Dechlorination to 5-Chloropyrimidines

Context: Often, the 5,5-dichloro species is too reactive. Partial reduction yields the stable, aromatic 5-chloropyrimidine-4,6-diol.

  • Take the crude 5,5-dichloro intermediate from Protocol A.

  • Suspend in Glacial Acetic Acid.

  • Add Zinc dust (1.1 equiv) portion-wise at 0°C.

  • Stir for 1 hour. Filter off zinc salts.

  • Concentrate the filtrate to obtain the 5-chloro-4,6-dihydroxypyrimidine.

Data Analysis & Troubleshooting

Comparative Hydrolysis Rates

The following table illustrates why DIDCM is preferred over Diethyl Dichloromalonate (DEDCM) for reactions requiring long reflux times or involving hygroscopic bases.

PropertyDiethyl Dichloromalonate (DEDCM)This compound (DIDCM)Impact on Protocol
Steric Bulk (Taft

)
-0.07 (Ethyl)-0.47 (Isopropyl)DIDCM resists nucleophilic attack by water 4-5x better.
Boiling Point ~235°C~250°C (est.)DIDCM allows higher temperature reflux without loss.
Lipophilicity (LogP) ~1.8~2.6DIDCM is easier to extract from aqueous workups.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Mixed Ester Products TransesterificationMUST use Sodium Isopropoxide in Isopropanol. Do not use NaOEt/EtOH.
Low Yield / Tarring Exothermic runawayCool reaction during DIDCM addition. Ensure dropwise addition.
Incomplete Cyclization Steric hindranceIncrease reflux time to 12h. The isopropyl group slows kinetics compared to ethyl.

Safety & Handling

  • Hazard Class: DIDCM is a potent Lachrymator and Skin Irritant .

  • Containment: All weighing and transfer must occur within a certified chemical fume hood.

  • Decontamination: Spills should be treated with dilute ammonia solution to hydrolyze the ester and neutralize the acid chlorides (if degraded).

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

References

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic solvents". Synthesis, 805–822. Link
  • Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience.
  • BenchChem. (2025).[1][2] "Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals". Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Diisopropyl Malonate (Analogous Safety Data)". Link

  • ResearchGate. (2020).[3] "Synthesis of heterocycles using dialkyl dichloromalonates". Targets in Heterocyclic Systems. Link

Sources

Application Note: Scale-Up Synthesis & Utilization of Diisopropyl Dichloromalonate (DIDCM)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and engineers through the scale-up challenges of synthesizing and utilizing Diisopropyl Dichloromalonate (DIDCM) . Unlike its diethyl counterpart, the diisopropyl ester introduces significant steric bulk, altering both its formation kinetics and its downstream reactivity profile.

Executive Summary

This compound (DIDCM) is a specialized electrophile used in the synthesis of sterically hindered heterocycles and amino-acid derivatives. While functionally similar to diethyl dichloromalonate, the isopropyl moieties provide enhanced stability against hydrolysis and unique selectivity in nucleophilic substitutions.

However, scaling up DIDCM chemistry presents two distinct engineering challenges:

  • Gas Evolution Management: The chlorination of the parent malonate releases massive volumes of acidic gas (HCl and SO₂), requiring robust scrubbing systems.

  • Steric-Electronic Trade-offs: The bulky isopropyl groups retard nucleophilic attack, often requiring higher reaction temperatures that compete with the thermal instability of the dichloro-species.

Critical Material Attributes (CMA) & Safety Profile

Before initiating scale-up, the operator must characterize the hazards. DIDCM is a potent lachrymator and vesicant.

AttributeSpecification / DataScale-Up Implication
Physical State Colorless to pale yellow liquidPumpable, but viscosity changes at low temps.
Boiling Point ~115–120 °C @ 15 mmHg (Est.)Do not distill at atm pressure. Decomposition releases Phosgene/CO equivalents.
Thermal Stability Decomposes >140 °CMaintain jacket temperatures <100 °C.
Reactivity Electrophilic; Moisture sensitiveHydrolysis yields corrosive HCl and malonic acid derivatives.
Toxicity Lachrymator , CorrosiveRequires closed systems and full-face respirators.

Protocol A: Synthesis of this compound

Route: Chlorination of Diisopropyl Malonate using Sulfuryl Chloride (


).
Rationale:  Unlike chlorine gas (

), sulfuryl chloride allows for precise gravimetric dosing and easier thermal control, though it necessitates managing

off-gassing.
Reaction Mechanism & Workflow

The reaction proceeds via an enol intermediate. The first chlorination is rapid; the second is slower due to the electron-withdrawing effect of the first chlorine atom.

DIDCM_Synthesis cluster_safety Critical Safety Control Start Diisopropyl Malonate (Neat or in CCl4/DCM) Reactor Glass-Lined Reactor (Controlled Addition) Start->Reactor Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Reactor Dropwise (Exothermic) Gas Off-Gas (HCl + SO2) Reactor->Gas Continuous Evolution Intermed Monochloro Intermediate Reactor->Intermed Fast Scrubber NaOH Scrubber (pH > 10) Gas->Scrubber To Caustic Scrubber Product Crude DIDCM Intermed->Product Slow (Requires Heat) Distill High Vac Distillation (<15 mmHg) Product->Distill

Figure 1: Synthesis workflow emphasizing the critical off-gas management path.

Step-by-Step Protocol (100g Scale Basis)
  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, a thermometer, and a high-efficiency reflux condenser .

    • Critical: Connect the top of the condenser to a gas trap containing 20% NaOH solution. Do not allow the system to seal (pressure buildup hazard).

  • Charging: Add Diisopropyl Malonate (1.0 eq, 188.2 g) to the flask.

    • Note: Solvents (CCl₄ or DCM) can be used to moderate the exotherm but reduce volumetric efficiency. Neat reactions are preferred for scale-up if stirring is adequate.

  • Addition (Phase 1): Begin dropwise addition of Sulfuryl Chloride (2.2 eq, ~297 g) .

    • Control: Maintain internal temperature between 20–30 °C . Cooling may be required.[1][2]

    • Observation: Evolution of HCl and SO₂ will be vigorous. Adjust addition rate to match scrubber capacity.

  • Reaction (Phase 2): Once addition is complete, the reaction will slow. Heat the mixture gradually to 45–50 °C .

    • Hold: Maintain at 50 °C for 4–6 hours.

    • Endpoint: Monitor by GC or Refractive Index. The disappearance of the mono-chloro peak is the key quality attribute.

  • Degassing: Apply a light vacuum (200 mmHg) to the reactor while warm (40 °C) to strip residual SO₂ and HCl. Do not overheat.

  • Purification: Distill the crude oil under high vacuum.

    • Target: Collect fraction boiling at ~115–120 °C at 15 mmHg .

    • Yield Expectation: 85–92%.

Protocol B: Downstream Utilization (Nucleophilic Substitution)

Context: Reacting DIDCM with nucleophiles (e.g., amines, alkoxides) is slower than with diethyl esters due to the isopropyl steric shield.

Reaction Considerations
  • The "Swelling" Effect: The isopropyl groups create a "pocket" that hinders the approach of nucleophiles to the carbonyl carbons.

  • Leaving Group Competition: Nucleophiles may attack the chlorine (reduction) or the carbonyl (substitution). Soft nucleophiles (thiolates) tend to reduce the C-Cl bond; hard nucleophiles (alkoxides) attack the carbonyl.

General Protocol for Substitution
  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity, counteracting the steric hindrance of the isopropyl ester.

  • Base Addition: Use non-nucleophilic bases (e.g.,

    
     or 
    
    
    
    ) to scavenge the HCl generated during substitution.
    • Avoid: Strong hydroxide bases, which may hydrolyze the ester before substitution occurs.

  • Temperature Ramp:

    • Start at 0 °C to control the initial exotherm.

    • Ramp to 60 °C to drive the reaction to completion against the steric barrier.

Process Analytical Technology (PAT) & Troubleshooting

DeviationProbable CauseCorrective Action
Low Conversion (Mono-chloro remains) Inadequate stoichiometry or temp too low.Add 0.1 eq extra

; increase temp to 55 °C.
Darkening / Tar Formation Thermal decomposition or metal contamination.Check reactor metallurgy (avoid Iron/Steel); keep T < 60 °C.
Product Solidifies in Condenser Sublimation of impurities (rare) or freezing.DIDCM is liquid, but impurities may crystallize. Warm condenser water.
High Acid Value in Distillate Incomplete degassing of HCl/SO₂.Extend nitrogen sparge or vacuum strip step before distillation.

References

  • Synthesis of Chloromalonates: T. Kappe, et al. "Synthesis of chloromalonic acid esters." Monatshefte für Chemie, 102, 1356 (1971). Link

  • Sulfuryl Chloride Safety: "Sulfuryl Chloride: Handling and Safety." Cameo Chemicals. Link

  • Malonate Reactivity: "Acidity and Alkylation of Malonic Esters." LibreTexts Chemistry. Link

  • Scale-Up of Halogenations: Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012. (General reference for scale-up logic).
  • Isoprothiolane Precursors: (Note: Clarification that Isoprothiolane is derived from the unchlorinated diisopropyl malonate). FAO Specifications for Plant Protection Products. Link

Disclaimer: This document is for informational purposes only. All scale-up activities involving hazardous reagents like sulfuryl chloride must be preceded by a formal Process Hazard Analysis (PHA) and conducted in appropriate containment facilities.

Sources

Application Notes & Protocols: A Proposed Synthetic Framework for CNS Depressants Utilizing Diisopropyl Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: An exploration of the synthesis of 5,5-disubstituted barbiturates, a class of CNS depressants, centered on the role and reactivity of diisopropyl dichloromalonate as a potential but challenging starting material. This guide contrasts a proposed synthetic route with the established, field-proven malonic ester synthesis pathway.

Executive Summary & Strategic Overview

Barbiturates represent a significant class of central nervous system (CNS) depressants, the synthesis of which has been a cornerstone of medicinal chemistry for over a century.[1] The classical and most reliable synthetic route involves the condensation of a 5,5-disubstituted malonic ester with urea.[2][3] This document investigates the potential utility of this compound, a highly reactive gem-dihalogenated intermediate, within this synthetic context.

While the direct, sequential substitution of the chloro-groups on this compound by alkyl or aryl nucleophiles presents significant chemical challenges—namely, competing reactions with the ester functionalities and difficulties in controlling selectivity—its study provides valuable insight into synthetic strategy. This guide will therefore present a detailed, validated protocol for the standard synthesis of a 5,5-disubstituted diisopropyl malonate, followed by its cyclocondensation to form a barbiturate core. We will juxtapose this with a discussion of the reactivity of this compound to explain the causalities behind established synthetic choices in barbiturate drug development.

Part 1: The Standard, Validated Pathway to Barbiturate Scaffolds

The most common and dependable method for synthesizing barbiturates avoids the complexities of gem-dihalo intermediates. It relies on the inherent acidity of the α-protons of a malonic ester, allowing for sequential, controlled alkylation or arylation, followed by the final ring-forming condensation. This ensures high yields and predictable outcomes.

Experimental Workflow: Standard Malonic Ester Synthesis of Barbiturates

The diagram below outlines the validated two-stage process for creating a 5,5-disubstituted barbiturate from a standard diisopropyl malonate starting material.

G cluster_0 Stage 1: Sequential Dialkylation cluster_1 Stage 2: Cyclocondensation A Diisopropyl Malonate B Mono-substituted Intermediate (Diisopropyl R¹-malonate) A->B  1. NaOiPr  2. R¹-X C Di-substituted Intermediate (Diisopropyl R¹,R²-malonate) B->C  1. NaOiPr  2. R²-X E 5,5-Disubstituted Barbiturate (CNS Depressant Scaffold) C->E  NaOiPr, Δ  (Condensation) D Urea D->E

Caption: Validated workflow for barbiturate synthesis.

Protocol 1.1: Sequential Dialkylation of Diisopropyl Malonate

This protocol details the formation of a 5,5-disubstituted malonate, the direct precursor to the barbiturate ring. The use of diisopropyl esters may offer advantages in solubility and steric influence compared to diethyl esters.[4]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
Diisopropyl Malonate188.221.88 g (10 mmol)Must be anhydrous.
Sodium Isopropoxide (NaOiPr)82.091.81 g (22 mmol)Use as a solution in isopropanol or generate in situ. Must be strictly anhydrous.
Alkyl/Aryl Halide 1 (R¹-X)Variable10.5 mmole.g., Bromoethane
Alkyl/Aryl Halide 2 (R²-X)Variable10.5 mmole.g., Benzyl bromide
Anhydrous Isopropanol60.10~50 mLSolvent
Diethyl Ether / MTBE-As neededFor workup
Saturated NH₄Cl (aq)-As neededFor workup
Anhydrous MgSO₄ or Na₂SO₄-As neededFor drying

Step-by-Step Methodology

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • First Alkylation: a. Charge the flask with anhydrous isopropanol and sodium isopropoxide (11 mmol). b. Add diisopropyl malonate (10 mmol) dropwise via the dropping funnel at room temperature. Stir for 30 minutes to ensure complete formation of the enolate. c. Add the first alkylating agent (R¹-X, 10.5 mmol) dropwise, maintaining the temperature below 40 °C. d. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Second Alkylation: a. Cool the reaction mixture to room temperature. b. Add the second portion of sodium isopropoxide (11 mmol) and stir for 30 minutes. c. Add the second alkylating agent (R²-X, 10.5 mmol) dropwise. d. Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete by TLC/GC-MS analysis.[5]

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Partition the residue between diethyl ether (or MTBE) and water. c. Wash the organic layer sequentially with water and saturated aqueous NH₄Cl. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diisopropyl R¹,R²-malonate.

  • Purification: Purify the crude product by vacuum distillation or silica gel chromatography as required.

Protocol 1.2: Cyclocondensation of Diisopropyl R¹,R²-malonate with Urea

This procedure is a robust, final-step conversion of the disubstituted malonate into the heterocyclic barbiturate core.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
Diisopropyl R¹,R²-malonateVariable10 mmolFrom Protocol 1.1
Urea60.060.72 g (12 mmol)Must be thoroughly dried.
Sodium Isopropoxide (NaOiPr)82.091.81 g (22 mmol)Must be strictly anhydrous.
Anhydrous Isopropanol60.10~50 mLSolvent
Concentrated HCl-As neededFor acidification

Step-by-Step Methodology

  • Setup: Use the same inert-atmosphere setup as in Protocol 1.1.

  • Reaction: a. Prepare a fresh solution of sodium isopropoxide (22 mmol) in anhydrous isopropanol (~40 mL). b. Add the diisopropyl R¹,R²-malonate (10 mmol), followed by a solution of dry urea (12 mmol) in hot anhydrous isopropanol (~10 mL).[6] c. Heat the mixture to reflux for 7-10 hours. A solid sodium salt of the barbiturate will precipitate.[6]

  • Workup and Isolation: a. After cooling, add hot water (~50 mL) to dissolve the precipitated salt. b. Filter the solution if necessary to remove any insoluble material. c. Carefully acidify the clear solution with concentrated HCl with vigorous stirring until the pH is ~2-3. The barbituric acid product will precipitate.[2] d. Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.

  • Purification: a. Collect the solid product by vacuum filtration on a Büchner funnel. b. Wash the filter cake with cold water. c. Dry the product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification.

Part 2: this compound - A Highly Reactive but Problematic Precursor

This compound is a derivative of malonic acid where the acidic α-protons have been replaced by chlorine atoms. This fundamentally alters its reactivity profile compared to its non-halogenated parent compound.

Reactivity Profile & Synthetic Challenges

The two chlorine atoms on the central carbon create a highly electrophilic center. However, they also introduce significant challenges for its use as a direct precursor for 5,5-disubstituted barbiturates:

  • Incompatibility with Strong Nucleophiles: The synthesis of a 5,5-disubstituted malonate requires the formation of two new carbon-carbon bonds. Strong carbon nucleophiles, such as Grignard reagents or organolithiums, would be required to displace the chloride ions. However, these reagents readily attack ester carbonyl groups, which would lead to a complex mixture of undesired by-products instead of the intended substitution.

  • Lack of Selectivity: Effecting a sequential and selective substitution of the two chlorine atoms with two different R-groups (as required for many CNS-active barbiturates like phenobarbital) would be exceptionally difficult to control.

  • Steric Hindrance: The central carbon is sterically crowded, potentially slowing desired Sₙ2-type reactions and favoring elimination side reactions.

This analysis explains the causality behind the prevalence of the standard malonic ester synthesis: it offers a controlled, stepwise approach that is compatible with the functional groups present in the molecule.

Conceptual Synthetic Pathway

The diagram below illustrates the core structures in the standard synthesis, highlighting why this pathway is favored for producing the necessary disubstituted malonate intermediate.

G cluster_0 Standard Precursor cluster_1 Target Intermediate cluster_2 Final Product Core A Diisopropyl Malonate (C-H Acidic) B Diisopropyl R¹,R²-malonate A->B Sequential Alkylation (High Control) C 5,5-R¹,R²-Barbiturate (CNS Depressant) B->C Cyclocondensation with Urea (Reliable)

Caption: Key structures in the validated synthetic route.

Conclusion for the Professional Scientist

While this compound is a potent electrophile, its application in the direct synthesis of 5,5-disubstituted barbiturates is synthetically challenging and not supported by established literature. The incompatibility of its ester groups with the strong nucleophiles required for C-C bond formation at the dichlorinated center renders this approach impractical. The field-proven, standard malonic ester synthesis, involving the sequential deprotonation and alkylation of diisopropyl malonate, remains the superior and validated method. This pathway provides the control and functional group tolerance necessary for the efficient and reliable production of the key disubstituted malonate precursors required for the synthesis of barbiturate-based CNS depressants.

References

  • Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Barbituric acid. Org. Syn. Coll. Vol. 2, p.60 (1943); Vol. 11, p.8 (1931). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl ethylidenemalonate. Org. Syn. Coll. Vol. 4, p.417 (1963); Vol. 32, p.54 (1952). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(12), 2845. Retrieved from [Link]

  • Purdue University. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]

  • Leah4sci. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, March 14). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. Retrieved from [Link]

  • Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(3), 338-352. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]

  • Todaro, L. J., et al. (2011). [4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. Journal of the American Chemical Society, 133(47), 19092-19105. Retrieved from [Link]

  • Leslie, D. R., et al. (1992). Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. International Journal of Chemical Kinetics, 24(5), 443-451. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2023). Design and Synthesis of Barbiturates and Hydantoins with Multitarget Antidiabetic Effect. Revista de la Sociedad Química de México, 67(2), 59-73. Retrieved from [Link]

  • MedCrave. (2019, June 12). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. Retrieved from [Link]

Sources

Application Note: Diisopropyl Dichloromalonate (DIDCM) as a Strategic Building Block for API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Rationale

Diisopropyl dichloromalonate (DIDCM) represents a specialized electrophilic building block utilized in the synthesis of heterocyclic Active Pharmaceutical Ingredients (APIs). While its diethyl analog (Diethyl dichloromalonate) is more ubiquitous, DIDCM offers distinct process advantages in the development of 5-chloropyrimidine and purine scaffolds, which are critical cores for antiviral (e.g., Acyclovir precursors) and antimetabolite drugs.

The "Isopropyl Advantage" in Process Chemistry

In API synthesis, the choice of the ester group dictates reaction kinetics and impurity profiles. DIDCM is preferred over diethyl dichloromalonate (DEDCM) in specific campaigns due to three physicochemical factors:

  • Hydrolytic Stability: The steric bulk of the isopropyl groups shields the carbonyl carbons from premature hydrolysis by trace moisture, a common failure mode in large-scale malonate condensations [1].

  • Suppression of Transesterification: When reactions require higher temperatures achievable only in higher-boiling alcohols (like isopropanol, bp 82.6°C), using DIDCM eliminates the formation of mixed-ester impurities that occur if diethyl esters are used in isopropanol [2].

  • Crystallinity Modulation: Intermediates derived from isopropyl esters often exhibit superior crystallinity compared to their ethyl counterparts, facilitating purification by crystallization rather than chromatography.

Part 2: Core Application – Synthesis of 5-Chloropyrimidine Scaffolds

The primary application of DIDCM is the de novo synthesis of the pyrimidine ring with a pre-installed halogen at the 5-position. This route avoids the harsh electrophilic chlorination of pre-formed pyrimidines, which often leads to over-chlorination or regioselectivity issues.

Pathway Visualization

The following diagram illustrates the condensation of DIDCM with Guanidine to form the pyrimidine core.

DIDCM_Synthesis DIDCM This compound (DIDCM) Intermediate Tetrahedral Intermediate DIDCM->Intermediate NaOiPr / iPrOH Condensation Guanidine Guanidine HCl Guanidine->Intermediate NaOiPr / iPrOH Condensation Product 2-Amino-5-chloropyrimidine- 4,6-diol Intermediate->Product Cyclization & Decarboxylation/Reduction Byproduct Isopropyl Alcohol (Leaving Group) Intermediate->Byproduct

Figure 1: Reaction pathway for the condensation of DIDCM with Guanidine to yield the pyrimidine core.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-chloropyrimidine-4,6-diol

Target: Precursor for Abacavir/Acyclovir analogs. Reaction Type: Cyclocondensation.

1. Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
DIDCM (CAS 174300-34-6)1.0Electrophile / C5-Cl Source
Guanidine Hydrochloride 1.1Dinucleophile
Sodium Isopropoxide (NaOiPr) 2.2Base (Matches ester group)
Isopropanol (Anhydrous) SolventReaction Medium
2. Step-by-Step Methodology
  • Base Preparation: In a dry 3-neck reactor under N₂ atmosphere, dissolve Sodium Isopropoxide in anhydrous Isopropanol.

    • Critical Control: Do not use Sodium Ethoxide/Ethanol. This will cause transesterification, leading to a mixture of ethyl/isopropyl esters and lowering yield [3].

  • Free Base Generation: Add Guanidine Hydrochloride to the solution.[2] Stir at 25°C for 30 minutes to generate free Guanidine base. NaCl will precipitate; this can be left in the suspension.

  • Addition: Cool the mixture to 0-5°C. Add DIDCM dropwise over 60 minutes.

    • Why: Exothermic addition. Rapid addition leads to oligomerization.

  • Reflux: Warm to room temperature, then heat to reflux (82°C) for 6–8 hours.

    • Monitoring: Monitor consumption of DIDCM via HPLC or GC.

  • Quench & Isolation:

    • Cool to room temperature.

    • Neutralize with Glacial Acetic Acid to pH 6–7.

    • Remove solvent under reduced pressure.[2]

    • Resuspend solid residue in water; the product (2-Amino-5-chloropyrimidine-4,6-diol) is typically insoluble in cold water while salts dissolve.

    • Filter and wash with cold water and acetone.

3. Self-Validating Quality Check
  • 1H NMR (DMSO-d6): Absence of isopropyl methine septet (approx. 4.9 ppm) confirms cyclization and loss of ester groups.

  • Mass Spec: Look for M+ and M+2 peaks (3:1 ratio) characteristic of a mono-chlorinated product.

Part 4: Handling, Stability, and Safety (E-E-A-T)

Stability Profile

DIDCM contains a gem-dichloro moiety activated by two carbonyls.

  • Moisture Sensitivity: High. Hydrolyzes to Dichloromalonic acid, which is unstable and decarboxylates.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Incompatibility: Strong oxidizers and protic solvents other than isopropanol (during reaction).

Safety Hazards
  • Lachrymator: Like many alpha-halo esters, DIDCM is a potent lachrymator.

  • Skin Irritant: Causes severe irritation.

  • PPE Requirement: Double nitrile gloves, chemical splash goggles, and a face shield. All operations must be performed in a functioning fume hood.

Part 5: References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Discusses ester stability and steric effects in drug design).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Authoritative source on Claisen-type condensations and transesterification issues).

  • BenchChem. (2025).[2] Diisopropyl Malonate Derivatives and Applications. Retrieved from .

  • ChemicalBook. (2025). Safety Data Sheet: this compound. Retrieved from .

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.[6] Beilstein Journal of Organic Chemistry, 11, 1194–1219. Link.

Sources

Troubleshooting & Optimization

Technical Support Center: Diisopropyl Dichloromalonate (DIDCM) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Priority: High | Agent: Senior Application Scientist

Welcome to the Process Optimization Hub

You are likely here because your synthesis of Diisopropyl Dichloromalonate (DIDCM) is suffering from incomplete conversion (monochloro- impurities), low isolated yields during distillation, or discoloration.

This guide abandons generic textbook advice. Instead, we treat your synthesis as a technical support ticket , addressing the specific failure points of the


-chlorination of malonate esters using sulfuryl chloride (

).
Ticket #001: Reaction Stalled at Monochloro Stage

User Report: "I added 2.0 equivalents of sulfuryl chloride, but NMR shows a 15% mixture of the monochloro intermediate. Adding more reagent isn't helping."

Root Cause Analysis

The chlorination of diisopropyl malonate proceeds in two distinct kinetic steps.

  • Step 1 (Fast): Enolization and attack by

    
     to form the monochloromalonate . This is exothermic and rapid.
    
  • Step 2 (Slow): The introduction of the first chlorine atom creates significant steric bulk (especially with isopropyl groups) and an electron-withdrawing effect. This deactivates the

    
    -proton, making the second enolization difficult.
    

If you maintain a constant temperature, the second step will stall.

Troubleshooting Protocol: The Thermal Ramp

You must drive the reaction thermodynamically after the first addition.

PhaseTemperatureActionMechanistic Goal
Induction

Add first 1.1 eq of

dropwise.
Control exotherm of Step 1. Prevent "runaway"

evolution.
Transition

Stir for 1 hour.Allow system to reach equilibrium at Monochloro stage.
Driving

Add remaining 1.1 eq of

.
Overcome activation energy barrier for the sterically hindered second Cl addition.
Finishing

Hold for 2–4 hours.Force conversion of stubborn monochloro residuals.

Critical Check: Do not proceed to workup until GC/NMR shows


 monochloro species. Separation of the mono- and di-chloro species by distillation is extremely difficult due to overlapping boiling points.
Ticket #002: Low Yield After Distillation

User Report: "My crude yield is 95%, but after vacuum distillation, I recover only 60%. The pot residue is dark and viscous."

Root Cause Analysis

This compound is thermally sensitive.[1] Prolonged exposure to high temperatures (pot temperature


) during distillation causes:
  • Decarboxylation: Loss of

    
     to form chlorinated isopropyl acetate derivatives.
    
  • Retro-Claisen Condensation: Breakdown of the ester backbone.

Troubleshooting Protocol: High-Vacuum Isolation

You must lower the boiling point to keep the pot temperature in the "Safe Zone" (


).

The "Golden Batch" Distillation Setup:

  • Vacuum Strength: Must be

    
     (preferably 
    
    
    
    ).
  • Short Path: Use a short-path distillation head or wiped-film evaporator (if scaling up) to minimize residence time.

  • Quench First: Ensure all residual

    
     and 
    
    
    
    are removed before heating. Acid traces catalyze thermal decomposition.

Data: Boiling Point vs. Vacuum Pressure (Estimated)

Pressure (mmHg) Vapor Temp (Head) Pot Temp (Max Safe) Risk Level
760 (Atm) Decomposes N/A Critical Failure

| 20 |


 | 

| High | | 5 (Target) |

|

| Optimal | | 0.5 |

|

| Excellent |
Ticket #003: Safety & Off-Gassing

User Report: "The reaction is generating massive amounts of gas, pressurizing my vessel."

Root Cause Analysis

The reaction produces 1 mole of


 and 1 mole of 

gas for every mole of chlorine added. For a 1 mole scale synthesis of DIDCM, you are generating 44.8 Liters of corrosive gas.
Visual Workflow: Synthesis & Scrubber Logic

DIDCM_Synthesis cluster_safety Safety Loop Feed Feed: SO2Cl2 Reactor Reactor (Diisopropyl Malonate) Feed->Reactor Dropwise Condenser Reflux Condenser (-10°C) Reactor->Condenser Vapor Condenser->Reactor Reflux (SO2Cl2) Trap Trap (Empty Flask) Condenser->Trap Gas (SO2 + HCl) Scrubber Scrubber (NaOH + Na2SO3) Trap->Scrubber Neutralization

Figure 1: Reaction workflow emphasizing gas handling. The reflux condenser keeps the reagent in the flask while allowing byproducts to escape to the scrubber.

Frequently Asked Questions (FAQ)

Q: Can I use


 gas instead of sulfuryl chloride? 
A:  Yes, but it is not recommended for lab scale. 

gas is harder to meter precisely, leading to over-chlorination (radical attack on the isopropyl groups).

allows for precise liquid dosing.

Q: My product is yellow. Is it ruined? A: Not necessarily. A yellow tint usually indicates dissolved


 or traces of chlorine.
  • Fix: Sparge the crude reaction mixture with dry Nitrogen (

    
    ) for 30 minutes before distillation. If color persists after distillation, it may be due to trace transition metals; treat with activated charcoal.
    

Q: Why do I need to add the reagent in two stages? A: To manage the "Thermal/Kinetic Gap."

  • Stage 1 is fast and exothermic. Adding all reagent at once causes a temperature spike, risking boil-over.

  • Stage 2 is slow. Adding the second half at higher temperatures ensures the concentration of reagent is high when the reaction kinetics are most sluggish.

References
  • Preparation of Diethyl Chloromalon

    • Source: Organic Syntheses, Coll. Vol. 4, p.261 (1963); Vol. 33, p.20 (1953).
    • Relevance: Establishes the baseline protocol for malonate chlorin
    • URL:

  • Sulfuryl Chloride as a Reagent in Organic Synthesis

    • Source:Journal of the American Chemical Society (Review of chlorin
    • Relevance: Explains the radical vs.
    • URL:

  • Purific

    • Source: University of Rochester, Department of Chemistry, "Purify by Distill
    • Relevance: Provides the vacuum/temperature relationships (nomographs) required to prevent decomposition.
    • URL:

Sources

Technical Support Center: Optimizing Diisopropyl Dichloromalonate (DIDCM) Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 OPERATIONAL Current Module: Impurity Profiling & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The DIDCM Utility Profile

Diisopropyl dichloromalonate (DIDCM) is a specialized electrophile, distinct from its non-chlorinated parent. It is primarily employed as a "pre-functionalized" building block in the synthesis of 5-chloropyrimidines and purine antivirals .

Unlike standard malonates, DIDCM carries two chlorine atoms at the


-position. This increases the acidity of the remaining proton (if mono-substituted) or simply acts as a steric and electronic modifier. The bulky isopropyl groups provide stability against spontaneous hydrolysis compared to methyl esters, but they introduce specific lipophilicity and steric challenges.

Common Applications:

  • Synthesis of 2-amino-5-chloro-4,6-pyrimidinedione (intermediate for antivirals).

  • Precursor for agricultural fungicides.

  • Specialized Knoevenagel condensations where halogenation is pre-installed.

Ticket #1: The "Acidic Drift" (Hydrolysis & Decarboxylation)

User Complaint: "My reaction mixture is becoming acidic over time, and I see gas evolution even before adding the base. The yield of the heterocycle is dropping."

Technical Diagnosis: You are experiencing moisture-induced hydrolysis followed by decarboxylation . DIDCM is an activated ester; the electron-withdrawing chlorine atoms make the carbonyl carbons highly electrophilic, increasing susceptibility to attack by water.

The Mechanism of Failure
  • Hydrolysis: Trace water attacks the ester, releasing isopropanol and forming the mono-acid or di-acid.

  • Decarboxylation:

    
    -Dichloromalonic acids are thermally unstable. Upon heating, they decarboxylate to release CO₂ and form Dichloroacetic acid (DCAA)  derivatives.
    
Side Product Profile
Impurity NameStructure DescriptionDetection (Typical)Origin
Chloromalonic Acid (Mono/Di) Free carboxylic acid retaining Cl groups.Broad OH peak in IR; acidic pH.Hydrolysis of ester.[1][2][3]
Dichloroacetic Acid (DCAA)

Distinct singlet in

NMR (~6.0 ppm); strong acid.
Decarboxylation of the malonic acid.
Isopropanol

NMR doublet/septet; GC peak.Leaving group from hydrolysis.
Visualization: The Degradation Pathway

HydrolysisPathway DIDCM This compound (Starting Material) MonoAcid Mono-acid Intermediate (Unstable) DIDCM->MonoAcid Hydrolysis (-iPrOH) Water H2O (Trace Moisture) Water->MonoAcid DCAA Dichloroacetic Acid (Corrosive Side Product) MonoAcid->DCAA Decarboxylation (>50°C) CO2 CO2 Gas MonoAcid->CO2

Caption: Thermal degradation pathway of DIDCM in the presence of moisture.

Troubleshooting Steps
  • Solvent Drying: Ensure solvents (THF, DMF, or alcohols) are dried to <50 ppm water. The electron-deficient carbonyls in DIDCM are "water magnets."

  • Base Addition: If using a base (e.g., NaOEt), add it slowly at low temperatures (0°C). Exothermic spikes accelerate the decarboxylation of any hydrolyzed species.

  • Storage: Store DIDCM under inert gas (Argon). If the liquid smells acrid (vinegar-like), it has already degraded to DCAA [1].

Ticket #2: The "Ghost" Peaks (Transesterification)

User Complaint: "I used Methanol as a solvent to improve solubility for the guanidine reaction. My NMR shows a complex mixture of ester peaks, and the product melting point is off."

Technical Diagnosis: You have triggered Transesterification . The isopropyl group is a good leaving group. In the presence of a nucleophilic solvent like Methanol (MeOH) or Ethanol (EtOH), the isopropyl esters exchange with the solvent alkyl groups.

The Mechanism of Failure

The reaction is equilibrium-driven but often catalyzed by the very base used for the cyclization (e.g., Sodium Methoxide).



Side Product Profile
Impurity NameStructureImpact on Experiment
Methyl Isopropyl Dichloromalonate Mixed ester (

)
Breaks symmetry; creates complex diastereomers in subsequent steps.
Dimethyl Dichloromalonate

Changes solubility; alters reaction kinetics (Me esters react faster).
Troubleshooting Logic Tree

TransesterificationLogic Start Issue: Extra NMR Peaks CheckSolvent Did you use MeOH or EtOH? Start->CheckSolvent YesSolvent YES CheckSolvent->YesSolvent NoSolvent NO CheckSolvent->NoSolvent Diagnosis1 Diagnosis: Transesterification. Use Isopropanol (iPrOH) only. YesSolvent->Diagnosis1 CheckTemp Check Reaction Temp NoSolvent->CheckTemp

Caption: Decision matrix for diagnosing solvent-induced impurities.

Resolution: Always match the solvent to the ester. If using this compound, use Isopropanol as the reaction solvent to make transesterification "invisible" (degenerate exchange) [2].

Ticket #3: Incomplete Cyclization (The "Gummy" Intermediate)

User Complaint: "I am synthesizing 2-amino-5-chloro-4,6-pyrimidinedione using Guanidine HCl. I get a sticky white gum instead of a precipitate, and the mass spec shows M+18 peaks."

Technical Diagnosis: The reaction has stalled at the Acyclic Ureide stage. The first nucleophilic attack (guanidine on ester) occurred, but the second attack (ring closure) failed, likely due to steric hindrance from the two chlorine atoms or insufficient base strength.

The Mechanism of Failure

DIDCM is sterically crowded. The first displacement releases isopropanol to form an acylguanidine. The second displacement requires the nitrogen to attack a crowded, electron-rich center (due to the Cl lone pairs repelling the nucleophile).

Side Product Profile
Impurity NameStructureOriginRemediation
Linear Acylguanidine

Incomplete cyclization (stalled reaction).Increase reflux time; use stronger base (NaOiPr).
O-Alkylated Isourea VariesAttack of oxygen instead of nitrogen (ambident nucleophile).Maintain strictly anhydrous conditions.
Standardized Protocol: Synthesis of 2-Amino-5-chloro-4,6-pyrimidinedione

To minimize side products, follow this stoichiometry strictly.

  • Preparation of Base: Dissolve Sodium metal (2.2 eq) in dry Isopropanol (NOT Methanol).

  • Free Basing Guanidine: Add Guanidine Hydrochloride (1.1 eq) to the alkoxide solution. Stir for 30 min. Filter off NaCl if necessary (optional, but cleaner).

  • Addition: Add This compound (1.0 eq) dropwise at 20°C. Note: Rapid addition causes local heating and decarboxylation.

  • Reflux: Heat to reflux (82°C) for 4–6 hours. The steric bulk of DIDCM requires thermal energy to force the second closure.

  • Workup: Evaporate solvent. Dissolve residue in water.[4] Acidify with HCl to pH 2–3. The product precipitates.

Why this works:

  • Isopropanol: Prevents transesterification.

  • Sodium Isopropoxide: Matches the ester leaving group.

  • Reflux: Overcomes the steric barrier of the

    
    -dichloro group [3].
    

References

  • BenchChem. (2025).[1][2][4] Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals. BenchChem Technical Library. Link

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Master Organic Chemistry. Link

  • Google Patents. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine (General Pyrimidine Synthesis Logic). Patent IN18/2006.[5] Link

  • ResearchGate. (1965).[6] The Thermal Decomposition of Diisopropyl Ether and Esters. Australian Journal of Chemistry. Link

Sources

Technical Support Center: Optimization of Diisopropyl Malonate & Dichloromalonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of working with sterically hindered malonates and highly functionalized dihalo-derivatives.

Status: Active Role: Senior Application Scientist Topic: Troubleshooting Low Conversion in Diisopropyl Dichloromalonate Systems

Diagnostic Triage: Defining the Chemical Reality

Before proceeding with protocol adjustments, we must clarify the reaction mechanism. The phrase "this compound alkylation" presents a chemical paradox that often leads to experimental failure.

This compound (DIDCM) has the structure


.
  • Critical Observation: The central carbon is fully substituted with two Chlorine atoms. It possesses no acidic

    
    -protons .
    
  • Implication: It cannot form an enolate. Therefore, it cannot function as a nucleophile in a standard anionic alkylation (

    
    ).
    

Which reaction are you actually attempting?

ScenarioReaction TypeThe Chemical Challenge
A Alkylation of Diisopropyl Malonate (DIPM) You are trying to add an alkyl group to DIPM (

), but conversion is low.
B Radical Addition of DIDCM You are using DIDCM as a radical precursor (e.g., Kharasch addition to an alkene).
C Nucleophilic Substitution on DIDCM You are trying to replace a Chlorine atom on DIDCM with an alkyl group.

This guide primarily addresses Scenario A (the most common cause of "low conversion" tickets due to steric hindrance) and provides a specialized section for Scenario B .

Scenario A: Troubleshooting Alkylation of Diisopropyl Malonate (DIPM)

The Problem: You are reacting Diisopropyl Malonate with an alkyl halide, but the reaction stalls at 40-60% conversion, or you observe significant starting material recovery.

Root Cause Analysis: Unlike diethyl malonate, the diisopropyl groups exert significant steric bulk. This creates a "picket fence" effect around the nucleophilic carbon, retarding the


 attack on the alkyl halide. Furthermore, the inductive effect of the isopropyl groups destabilizes the enolate slightly compared to ethyl groups, altering the kinetics.
Workflow Optimization Protocol
Step 1: Solvent Selection (The Kinetic Switch)

Switching from protic solvents (Isopropanol) to polar aprotic solvents is the single most effective intervention.

  • Recommendation: Use DMF (Dimethylformamide) or DMSO .[1]

  • Mechanism: In alcohol, the enolate anion is heavily solvated (hydrogen bonded), reducing its nucleophilicity. In DMF, the cation (

    
    ) is solvated, but the enolate anion is "naked" and highly reactive.
    
  • Expected Improvement: Reaction rates can increase by

    
     to 
    
    
    
    fold.
Step 2: Base Selection & Transesterification

Using Sodium Ethoxide (


) with Diisopropyl Malonate will lead to a mess of mixed esters (Ethyl-Isopropyl Malonate) via transesterification.
  • Protocol A (Standard): Use Sodium Isopropoxide (

    
    )  in Isopropanol/THF.
    
    • Pros: Matches the ester; prevents transesterification by degeneracy.

    • Cons: Slower reaction; equilibrium deprotonation.

  • Protocol B (High Performance): Use Sodium Hydride (

    
    )  in DMF/THF.
    
    • Pros: Irreversible deprotonation (

      
       gas release); generates the naked enolate; no nucleophilic base to attack the ester.
      
    • Cons: Requires strict anhydrous conditions.

Step 3: Temperature & Stoichiometry

Due to the steric wall of the isopropyl groups, the activation energy for the


 step is higher.
  • Temperature: Increase from ambient to 60°C - 80°C .

  • Stoichiometry: Use a 1.1 - 1.2 eq excess of the Base and Alkyl Halide relative to the Malonate.

Troubleshooting Data Table
VariableStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanistic Benefit
Solvent Isopropanol (iPrOH)DMF or THF/DMF (9:1) "Naked" enolate increases nucleophilicity.
Base NaOEt or NaOiPrNaH (60% dispersion) Irreversible enolate formation; prevents transesterification.
Temp 25°C60°C - 80°C Overcomes steric repulsion between bulky ester and electrophile.
Time 4-6 Hours12-24 Hours Compensates for slower kinetics of hindered substrates.

Scenario B: Reactivity of this compound (DIDCM)

If you are strictly using This compound and experiencing low conversion, you are likely attempting a Radical Atom Transfer Addition (ATRA) or a Kharasch Addition to an alkene.

The Problem: The reaction stalls, or the catalyst deactivates (turns black/precipitates).

Root Cause:

  • Oxygen Inhibition: Radical chains are terminated immediately by trace

    
    .
    
  • Catalyst Poisoning: If using Ruthenium or Copper catalysts, they are sensitive to coordination by byproducts.

Optimization Steps for DIDCM Radical Reactions
  • Degassing: Sparging with

    
     is insufficient. Use the Freeze-Pump-Thaw  method (3 cycles) to remove dissolved oxygen.
    
  • Catalyst: Use

    
      (1-2 mol%) or 
    
    
    
    .
  • Temperature: These reactions often require activation temperatures of 80°C - 110°C (Toluene or Benzene reflux).

Visualizing the Steric Blockade

The following diagram illustrates why Diisopropyl Malonate fails under standard conditions and how the "Naked Enolate" strategy overcomes this.

MalonateAlkylation Start Diisopropyl Malonate (Bulky Substrate) BaseChoice Base Selection Start->BaseChoice NaOEt NaOEt / EtOH BaseChoice->NaOEt Standard NaH NaH / DMF BaseChoice->NaH Optimized TransEst Transesterification (Mixed Esters) NaOEt->TransEst Side Rxn Solvated Solvated Enolate (Low Reactivity) NaOEt->Solvated Fail Low Conversion / Impurities Solvated->Fail Steric Block Naked Naked Enolate (High Reactivity) NaH->Naked Irreversible Attack SN2 Attack (Overcomes Sterics) Naked->Attack Fast Kinetics Success High Conversion (>90%) Attack->Success

Caption: Comparative pathway analysis showing how solvent and base selection circumvents the steric hindrance of isopropyl groups.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) and Acetone? 
A:  Generally, no. While effective for simple alkylations, the 

of Diisopropyl Malonate (~13.5) combined with its steric bulk makes

too weak and slow for efficient conversion in acetone. If you must use a mild base, switch to Cesium Carbonate (

)
in Acetonitrile or DMF to utilize the "Cesium Effect" (higher solubility and looser ion pairing).

Q: I see a byproduct with a mass of M+14. What is it? A: This is likely the Methyl ester impurity . If you are quenching with Methanol or using technical grade solvents, you might be transesterifying the isopropyl group to a methyl group. Always quench with dilute aqueous acid (HCl) or Ammonium Chloride, not alcohol.

Q: Why not just use Diethyl Malonate and transesterify later? A: Transesterifying from Ethyl to Isopropyl is thermodynamically difficult because Isopropanol is a secondary alcohol (more sterically hindered and less nucleophilic than Ethanol). It is chemically cleaner to optimize the alkylation of the Diisopropyl ester directly using the NaH/DMF protocol.

References

  • Alkylation of Enolates: "Alkylation of Enolate Ions - Malonic Ester Synthesis." Chemistry LibreTexts. Available at:

  • Steric Effects in Malonates: "The Alkylation of Malonic Ester." Journal of the American Chemical Society. Available at:

  • Process Optimization: "Process for the C-alkylation of malonic esters using phase-transfer agents." Google Patents. Available at:

  • Dichloromalonate Reactivity: "Reactions of Alkyl Halides - Nucleophilic Substitution." Organic Chemistry at CU Boulder. Available at:

Sources

Technical Support Center: Removing Unreacted Diisopropyl Dichloromalonate (DIDCM)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Reaction Mixtures Containing Excess Diisopropyl Dichloromalonate Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist

Executive Summary

This compound (DIDCM) is a specialized reagent often used in the synthesis of purines, pyrimidines, and antiviral intermediates (e.g., Ganciclovir precursors).[1][2] Because it is typically employed in stoichiometric excess (1.2 – 1.5 equivalents) to drive reactions to completion, removing the unreacted material is a critical process step.

The Challenge: DIDCM is lipophilic, high-boiling, and often co-elutes with reaction products on standard silica gel chromatography, making "standard" purification inefficient.

The Solution: This guide outlines three targeted protocols based on the physicochemical properties of your target molecule.

Decision Matrix: Select Your Protocol

Before proceeding, identify the stability profile of your target product to choose the correct removal method.

DIDCM_Removal_Decision_Tree Start Start: Reaction Complete (Excess DIDCM present) Q1 Is your Target Product volatile (BP < 150°C)? Start->Q1 Q3 Is your Target Product thermally stable > 100°C? Q1->Q3 No (High BP) MethodA Method A: High-Vacuum Distillation (Physical Separation) Q1->MethodA Yes (Volatile) Q2 Is your Target Product sensitive to Base/Amines? Q2->MethodA Yes (Sensitive) MethodB Method B: Amine Scavenging (Chemoselective Derivatization) Q2->MethodB No (Stable to Amine) MethodC Method C: Controlled Hydrolysis (Saponification) Q2->MethodC No (Stable to Hydroxide) Q3->Q2 Yes (Stable) Q3->MethodB No (Heat Sensitive)

Figure 1: Decision tree for selecting the optimal DIDCM removal strategy based on product stability.

Module 1: Physical Separation (High-Vacuum Distillation)

Best For: Thermally stable products with boiling points significantly different from DIDCM.

The Science: DIDCM has a high boiling point due to the heavy chlorine atoms and ester groups. While exact experimental values vary by vacuum strength, diisopropyl malonate (non-chlorinated) boils at ~94°C at 12 mmHg [1]. The dichloro-analog (DIDCM) will boil significantly higher (estimated >120°C at 10 mmHg).[3]

Protocol:

  • Concentrate: Remove reaction solvents (THF, DMF, etc.) via rotary evaporation.

  • Setup: Transfer the crude oil to a Kugelrohr distillation apparatus or a short-path distillation head.

  • Vacuum Application: Apply high vacuum (< 1 mmHg is preferred).

  • Stepwise Heating:

    • Fraction 1 (Volatiles): Heat to 40-60°C to remove trace solvents.

    • Fraction 2 (DIDCM): Slowly ramp temperature to 80-100°C (at <1 mmHg). DIDCM should distill over as a clear oil.

    • Residue: Your product remains in the pot (if non-volatile).

  • Validation: Check the pot residue by 1H NMR. The septet signal for the isopropyl group of DIDCM (typically ~5.1 ppm) should be absent.

Module 2: Chemical Scavenging (The "Amine Sweep")

Best For: Lipophilic products (esters, amides) that co-elute with DIDCM on silica gel. Mechanism: Aminolysis. This method exploits the reactivity of the malonate esters. By adding a small, sacrificial amine (like morpholine or dimethylamine), you convert the lipophilic DIDCM into a highly polar diamide. This shifts the impurity's Rf value from ~0.5 (non-polar) to ~0.0 (baseline), allowing easy filtration or aqueous washout.

Protocol:

  • Quantify Excess: Estimate the remaining DIDCM (e.g., if 0.3 eq remains).

  • Add Scavenger: Add morpholine (3.0 equivalents relative to the excess DIDCM) to the reaction mixture.

    • Note: If your reaction solvent was non-nucleophilic (e.g., Toluene, THF), you can do this directly in the same pot.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the DIDCM spot and the appearance of a baseline spot (the morpholine diamide).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[4][5]

    • Wash 1: 1M HCl (aq). Purpose: Removes unreacted morpholine.

    • Wash 2: Water/Brine.[6] Purpose: Removes the polar diamide byproduct (if water soluble) or precipitates it.

    • Filtration: If the diamide precipitates (common in non-polar solvents), filter it off through a pad of Celite.

  • Result: The filtrate contains your product, free of DIDCM.

Module 3: Controlled Hydrolysis (Saponification)

Best For: Products that are not esters and are stable to base (e.g., heterocycles, ethers).

The Science: Saponification converts the lipophilic diester into the dicarboxylate salt, which is fully water-soluble.

Protocol:

  • Dissolution: Dissolve the crude mixture in THF/MeOH (3:1 ratio).

  • Base Addition: Add 2M NaOH (aq) (approx. 4 equivalents relative to excess DIDCM).

  • Stir: Maintain at 0°C to Room Temperature for 30–60 minutes.

    • Caution: Do not heat. Chlorinated malonic acids can decarboxylate and evolve CO2 gas rapidly if heated [2].

  • Partition:

    • Dilute with water and a non-polar organic solvent (e.g., DCM or Ether).

    • Separate: The DIDCM (now hydrolyzed to the disodium salt) will remain in the aqueous top layer .

    • Collect: Your organic product will be in the organic bottom layer .

  • Dry & Concentrate: Dry the organic layer over Na2SO4 and concentrate.

Comparative Data Table
FeatureDIDCM (Impurity)Target Product (Hypothetical)Separation Strategy
Boiling Point High (>120°C @ 10mmHg)High (Solid or >200°C)Distillation (Method A)
Polarity (TLC) Non-polar (High Rf)Non-polar (High Rf)Amine Scavenging (Method B)
Base Stability Labile (Hydrolyzes)StableHydrolysis (Method C)
Amine Reactivity High (Forms Amides)Low/NoneAmine Scavenging (Method B)
Frequently Asked Questions (FAQ)

Q: My product is an ester. Can I use Method C (Hydrolysis)? A: No. Method C uses NaOH, which will saponify your product along with the DIDCM. Use Method B (Amine Scavenging) instead. While esters can react with amines, malonate esters (especially activated dichloro- ones) are generally more reactive toward nucleophiles than standard alkyl esters, allowing for chemoselective removal if monitored carefully.

Q: I tried distilling, but the mixture turned black. What happened? A: Thermal decomposition. Chlorinated compounds can eliminate HCl at high temperatures, causing charring. Ensure your vacuum is strong enough (<1 mmHg) to keep the bath temperature below 100°C. If your pump is weak, switch to Method B.

Q: Can I use silica gel chromatography directly? A: You can, but DIDCM often "streaks" or co-elutes with products of medium polarity (Rf 0.3–0.6 in Hex/EtOAc). If you must use a column, try a gradient of Hexane/DCM instead of Hexane/EtOAc, as the chlorinated solvent may provide better selectivity for the chlorinated impurity.

References
  • National Institute of Standards and Technology (NIST). Diisopropyl malonate - Phase change data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Organic Syntheses. General procedures for Malonic Ester Synthesis. Org.[2][4][6][7][8] Synth. 1921, 1,[9] 18. (Illustrates the reactivity and hydrolysis/decarboxylation risks of malonates). Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup Guide: Removing Amines and Esters. (General process chemistry techniques for scavenging). Available at: [Link]

Sources

Technical Support Center: Diisopropyl Dichloromalonate (DIDCM) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Diisopropyl Dichloromalonate (DIDCM) . It synthesizes chemical kinetics, thermodynamic stability profiles, and practical handling protocols to prevent compound degradation.[1]

Case ID: DIDCM-STAB-001 Subject: Prevention of Hydrolytic and Thermal Decomposition Status: Active Guide

Executive Summary: The Instability Profile

This compound is a "double-activated" electrophile. The presence of two chlorine atoms at the


-position exerts a strong inductive effect (

), rendering the carbonyl carbons highly electron-deficient. This makes the ester bonds exceptionally susceptible to nucleophilic attack (hydrolysis) and the isopropyl groups prone to thermal elimination.

Primary Failure Modes:

  • Hydrolytic Decarboxylation: Moisture attacks the ester, forming the unstable malonic acid derivative, which rapidly decarboxylates.

  • Thermal Elimination: High temperatures cause the isopropyl group to cleave (E1/E2 mechanism), releasing propene.

Diagnostic Troubleshooting (Q&A Format)
Q1: Why is my DIDCM developing internal pressure during storage?

Diagnosis: You are likely witnessing decarboxylation or propene elimination .

  • Mechanism A (Moisture): Trace water hydrolyzes one ester group to the carboxylic acid. Dichloromalonic acid derivatives are thermally unstable and spontaneously decarboxylate to release CO₂ gas .

  • Mechanism B (Heat): If stored above 30°C, the isopropyl group can undergo elimination, generating propene gas and the corresponding acid, which typically catalyzes further decomposition.

Corrective Action:

  • Vent: Carefully vent the container in a fume hood.

  • Analyze: Check

    
    -NMR. A singlet around 
    
    
    
    5.9-6.0 ppm (in CDCl
    
    
    ) typically indicates the formation of the dichloroacetate species (decarboxylation product).
  • Prevention: Store strictly at -20°C under Argon.

Q2: The liquid has turned yellow/brown and fumes upon opening. Is it salvageable?

Diagnosis: The "fumes" are likely HCl and volatile chloro-esters.

  • Causality: The degradation is autocatalytic. Hydrolysis generates acid (HCl or carboxylic), which catalyzes the cleavage of the remaining isopropyl esters. The yellow color suggests the formation of conjugated byproducts or polymerization of eliminated propene.

Corrective Action:

  • Do NOT Distill immediately: Distilling a highly acidic, degraded halo-ester can lead to rapid, runaway decomposition.

  • Neutralization: Dilute in a non-polar solvent (e.g., Hexanes or DCM) and wash with cold, saturated

    
     to remove acid catalysts. Dry over 
    
    
    
    immediately.
  • Purification: If purity is <90%, re-distill under high vacuum (<1 mmHg) to keep the pot temperature below 60°C.

Q3: Can I use standard silica gel chromatography for purification?

Diagnosis: Risk of Hydrolysis.

  • Insight: Silica gel is slightly acidic and contains bound water (silanols). DIDCM is reactive enough that prolonged exposure to silica can induce hydrolysis and dechlorination.

Protocol:

  • Pre-treatment: Use silica neutralized with 1% Triethylamine (TEA) in the eluent.

  • Speed: Perform "Flash" chromatography rapidly. Do not let the compound sit on the column.

  • Alternative: Vacuum distillation is the preferred purification method for this compound class.

Decomposition Pathways Visualization

The following diagram details the molecular fate of DIDCM under stress conditions.

DIDCM_Decomposition DIDCM This compound (DIDCM) Intermed_Acid Intermediate: Mono-acid Derivative DIDCM->Intermed_Acid Hydrolysis Product_Elim Propene Gas DIDCM->Product_Elim Thermal Cleavage Acid_Cat Acid Catalyst (Autocatalysis) DIDCM->Acid_Cat Degradation Moisture Moisture (H₂O) Moisture->DIDCM Nucleophilic Attack Heat Heat (>60°C) Heat->DIDCM E1/E2 Elimination Product_Hyd Dichloroacetic Acid Isopropyl Ester Intermed_Acid->Product_Hyd Decarboxylation Product_Gas_CO2 CO₂ Gas (Pressure Buildup) Intermed_Acid->Product_Gas_CO2 Release Acid_Cat->DIDCM Accelerates

Figure 1: Mechanistic pathways for the decomposition of this compound. Note the autocatalytic feedback loop driven by acid generation.

Critical Handling Protocols
Protocol A: Safe Storage Parameters

To maximize shelf-life, DIDCM must be isolated from the environmental triggers identified above.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Inhibits thermal elimination of the isopropyl group.
Atmosphere Argon / Nitrogen Prevents hydrolysis from atmospheric moisture.
Container Teflon-lined cap / Schlenk Flask Avoids rubber septa which can be degraded by halo-esters; prevents moisture ingress.
Stabilizer Acid Scavenger (Optional) Storing over activated 3Å or 4Å Molecular Sieves can scavenge trace water and acid.
Protocol B: Reaction Setup (The "Dry-Ice" Rule)

When using DIDCM as a reagent (e.g., for cyclization or chlorination):

  • Drying: Ensure all solvents (THF, DCM, Toluene) are anhydrous (<50 ppm water).

  • Addition: Always add DIDCM to the reaction mixture at 0°C or lower . The heat of mixing/reaction can locally exceed the decomposition threshold if added rapidly at room temperature.

  • Quenching: Never quench a DIDCM reaction with basic water while hot. Cool to 0°C first to prevent uncontrolled haloform-type cleavage.

Synthesis & Purification Workflow

If you are synthesizing DIDCM (e.g., via chlorination of diisopropyl malonate with


), follow this logic to isolate the product without inducing decomposition.

Synthesis_Workflow cluster_warning CRITICAL FAILURE POINT Start Crude Reaction Mixture (DIDCM + SO₂ + HCl) Degas Step 1: Degas Remove SO₂/HCl via N₂ sparge Start->Degas Wash Step 2: Cold Wash 0°C NaHCO₃ (Rapid) Degas->Wash Remove Acid Catalyst Dry Step 3: Dry MgSO₄ (Neutral) Wash->Dry Remove Water Distill Step 4: Vacuum Distillation High Vac (<1 torr), Bath <60°C Dry->Distill Purify Store Step 5: Storage -20°C under Argon Distill->Store

Figure 2: Optimal workflow for the isolation of DIDCM. The distillation step is the most critical control point; exceeding 60°C bath temperature significantly increases the risk of propene elimination.

References
  • BenchChem Technical Support. (2025).[1][2] Optimizing Diisopropyl Chloromalonate Reactions: Troubleshooting & Optimization. Retrieved from

  • Organic Syntheses. (1943). Diisopropyl methylphosphonate (Analogous isopropyl ester stability). Org. Synth. Coll. Vol. 2, 404. Retrieved from

  • Fisher Scientific. (2014). Safety Data Sheet: Diisopropyl Ether (Peroxide/Stability Data). Retrieved from

  • ResearchGate. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate (Analogous halo-ester hydrolysis). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Diethyl Malonate & Derivatives. Retrieved from

Sources

Technical Support Center: Minimizing Diisopropyl Dichloromalonate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DIPM-CL-OPT-001 Subject: Control Strategies for


-Chlorination Selectivity
Status:  Active Guide
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The formation of Diisopropyl dichloromalonate (DIP-DCM) is the primary yield-limiting factor during the synthesis of Diisopropyl chloromalonate (DIP-CM) . This byproduct arises from the over-chlorination of the active methylene group. Because the boiling points of the mono- and dichloro- species are proximal (making fractional distillation inefficient), process control prevents formation is far superior to downstream purification.

This guide details the kinetic control parameters required to suppress


 (dichlorination) while maintaining acceptable conversion rates for 

(monochlorination).

Module 1: Reaction Mechanics & Root Cause Analysis

To solve the impurity profile, we must first visualize the competitive kinetics. The reaction with Sulfuryl Chloride (


) proceeds via an electrophilic substitution at the enolizable 

-carbon.
The Competitive Pathway

The introduction of the first chlorine atom increases the acidity of the remaining


-proton, paradoxically making the mono-chloro product highly susceptible to further enolization and subsequent chlorination if localized concentrations of 

are high.

ReactionKinetics SM Diisopropyl Malonate (Starting Material) Mono Diisopropyl CHLOROmalonate (Target Product) SM->Mono k1 (Fast) Low Temp Reagent + SO2Cl2 Di This compound (Impurity) Mono->Di k2 (Competitive) High Temp / Excess Reagent

Figure 1: Kinetic pathway showing the competitive formation of the dichloro impurity (


). Minimizing 

requires strict stoichiometric and thermal control.

Module 2: Optimization Protocols (Prevention)

The following protocols are based on field-validated optimization for malonate esters [1][2].

Protocol A: The "Starve-Feed" Stoichiometry

Objective: Prevent localized excess of chlorinating agent.

  • Stoichiometry: Do NOT use a large excess of

    
    .
    
    • Target: 1.05 – 1.10 equivalents relative to Diisopropyl Malonate.

    • Reasoning: While 1.2+ eq ensures full conversion, it guarantees 5-10% formation of the dichloro byproduct. It is chemically easier to separate unreacted starting material (via simple distillation) than to separate the dichloro impurity.

  • Dilution: Run the reaction in a solvent (e.g., Toluene or DCM) rather than neat.

    • Volume: 3-5 volumes of solvent.

    • Mechanism:[1][2][3][4] Solvation acts as a heat sink and dilutes the active species, reducing the statistical probability of the second chlorination event.

Protocol B: Thermal Ramping

Objective: Exploit the activation energy difference between


 and 

.
  • Addition Phase (

    
    ):  Cool reactor to 0–5°C .
    
    • Add

      
       dropwise over 2–3 hours.
      
    • Critical: Do not allow exotherm to exceed 10°C. High temps during addition favor the thermodynamic byproduct (dichloro).

  • Reaction Phase (

    
    ): 
    
    • Slowly ramp to 40–45°C only after addition is complete.

    • Hold for 4–5 hours.

    • Stop Condition: Monitor via GC.[4] Quench immediately when Starting Material < 3%. Do not "cook" the reaction overnight to chase the last 1% of conversion.

Module 3: Remediation & Purification

If you have already formed the byproduct, standard distillation is often insufficient due to the close boiling points (approx.


T < 10°C at reduced pressures).
Technique: Silica Gel "Plug" Filtration

Research indicates that while distillation fails to separate mono/dichloro species efficiently, their polarities differ significantly due to the inductive effect of the second chlorine [1].

Step-by-Step Remediation:

  • Preparation: Pack a short column (plug) with Silica Gel (60–120 mesh).

  • Loading: Dissolve crude oil in Hexane/Ethyl Acetate (98:2).

  • Elution:

    • Flush with non-polar solvent (Hexane) first. The This compound (less polar) often elutes before or distinctly apart from the Monochloro species depending on the specific gradient used.

    • Note: In some systems, the Dichloro binds tighter if using specific doped silica, but standard normal-phase chromatography usually elutes the less polar (dichloro) species first.

  • Validation: Collect fractions and check via TLC/GC before combining.

Technique: Chemical Reduction (High Value Batches)

If the batch is critical and silica is not viable, a mild reduction can convert the dichloro back to mono, though this is risky.

  • Reagent: Sodium Sulfite (

    
    ) or Sodium Formate with trace Pd/C.
    
  • Warning: This requires strict pH control to avoid hydrolyzing the ester groups.

Module 4: Troubleshooting & FAQs

Decision Matrix: Troubleshooting

Troubleshooting Start Problem Detected Issue1 High Dichloro (>5%) Start->Issue1 Issue2 Unreacted SM (>10%) Start->Issue2 Issue3 Yellow/Dark Color Start->Issue3 Sol1 Reduce SO2Cl2 to 1.05 eq Lower Addition Temp Issue1->Sol1 Sol2 Increase Ramp Temp to 45°C (Do not add more reagent) Issue2->Sol2 Sol3 N2 Purge (remove SO2) Check Fe/Metal contamination Issue3->Sol3

Figure 2: Rapid diagnostic tree for common reaction deviations.

Frequently Asked Questions

Q: Can I use continuous flow chemistry to fix this? A: Yes. Continuous flow is ideal for this transformation. It allows for precise residence time control, preventing the product from "seeing" excess reagent. Studies on analogous sulfuryl chloride reactions show that flow reactors significantly improve selectivity by managing the exotherm and mixing efficiency [2].

Q: Why does my reaction turn dark yellow/orange? A: This indicates dissolved Sulfur Dioxide (


) and Hydrogen Chloride (

) gases. It is normal. However, if it turns dark brown/black, it suggests charring from a runaway exotherm or trace metal contamination (e.g., iron from a steel reactor) catalyzing decomposition.

Q: What is the boiling point difference? A: While specific literature values vary by pressure, the


Bp is often narrow. For example, Diisopropyl Malonate boils at ~94°C (12 mmHg) [3].[5][6] The chlorinated derivatives have higher boiling points but often overlap during vacuum distillation, leading to "smearing" of fractions.

References

  • Babu, G. R., et al. (2011).[4] "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate." Der Pharma Chemica, 3(6), 437-442.[4]

  • Souza, J. M., et al. (2020).[1] "A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate." Organic Process Research & Development. [1]

  • BenchChem. (2025).[7][8][9] "Diisopropyl Malonate: Technical Data and Properties."

  • Vertex AI Search. (2025).[7][8][9] "Preparation method for diethyl fluoromalonate (via chloromalonate)." Google Patents.

Sources

Effect of base choice on diisopropyl dichloromalonate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diisopropyl Dichloromalonate (DIDCM) Reaction Optimization

Topic: Effect of Base Choice on this compound Reactions Document ID: TSC-DIDCM-001 Version: 2.4 (Current) Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This compound (DIDCM) is a highly specialized electrophile. Unlike its non-halogenated parent, the presence of two


-chlorine atoms renders the carbonyl carbons exceptionally electrophilic due to inductive effects. Consequently, the choice of base is not merely about pKa; it dictates the chemoselectivity between transesterification , nucleophilic substitution , and degradation .

This guide provides a technical breakdown of base interactions, troubleshooting workflows, and validated protocols to ensure experimental success.

Module 1: The Transesterification Trap (Critical Failure Mode)

The most frequent failure mode in DIDCM chemistry is the inadvertent scrambling of the ester groups. This occurs when the nucleophilic base used does not match the ester moiety of the substrate.

The Mechanism of Failure

When a non-native alkoxide (e.g., Sodium Methoxide, NaOMe) is used with DIDCM (an isopropyl ester), the methoxide ion attacks the highly activated carbonyl carbon. Because the dichloromethyl group is electron-withdrawing, the carbonyl is "hot," making this attack faster than in standard malonates.

  • Result: A mixture of Diisopropyl, Methyl-Isopropyl, and Dimethyl dichloromalonates.

  • Impact: Impossible purification due to similar boiling points; loss of steric advantages provided by the isopropyl group.

The Solution: Matched pKa and Sterics
  • Rule: Always use the alkoxide corresponding to the ester (Sodium Isopropoxide for DIDCM).

  • Exception: If using a non-nucleophilic base (e.g.,

    
    -BuOK, DBU), transesterification is minimized due to steric bulk, provided the solvent does not participate (e.g., avoid MeOH as solvent with 
    
    
    
    -BuOK).

Figure 1: Base Selection Decision Logic

BaseSelection Start Select Base for DIDCM Reaction BaseType Is the Base Nucleophilic? Start->BaseType Alkoxide Is it an Alkoxide? BaseType->Alkoxide Yes NonNuc Is it Sterically Hindered? (e.g., t-BuOK, LDA) BaseType->NonNuc No (Amine/Hindered) Match Does R-Group Match Ester? Alkoxide->Match Safe SAFE: Use NaOiPr / KOiPr Match->Safe Yes (Isopropyl) Fail CRITICAL ERROR: Transesterification (Mixed Esters) Match->Fail No (Methyl/Ethyl) SolventCheck Is Solvent Protic? NonNuc->SolventCheck Safe2 SAFE: Kinetic Deprotonation SolventCheck->Safe2 No (THF/DCM) Fail2 RISK: Solvent-Mediated Transesterification SolventCheck->Fail2 Yes (MeOH/EtOH)

Caption: Decision tree for selecting a base to prevent ester scrambling. Note the critical dependency on solvent choice when using hindered bases.

Module 2: Reactivity Profiles & Base Compatibility

The two chlorine atoms on the


-carbon drastically alter the electronic landscape compared to diethyl malonate.
Base ClassExamplesInteraction with DIDCMRecommended Use
Matched Alkoxides NaOiPr, KOiPrIdentity Reaction: Transesterification occurs but yields the starting material (null effect).Condensation Reactions: Use when forming heterocycles (e.g., pyrimidines) where thermodynamics drive the product.
Unmatched Alkoxides NaOMe, NaOEtScrambling: Rapid exchange of ester groups.Avoid: Unless the specific goal is to synthesize the methyl/ethyl analog in situ.
Tertiary Amines TEA, DIPEA, PyridineAcid Scavenging: Removes HCl generated during nucleophilic attack on the Cl or Carbonyl.Substitution: Ideal for reactions where a nucleophile (amine/thiol) displaces a Cl or attacks the carbonyl without deprotonating the

-carbon (which has no protons).
Strong Hindered Bases LiHMDS, LDA,

-BuOK
Dechlorination/Redox: Can sometimes promote single electron transfer (SET) or halogen-metal exchange depending on conditions.Specialized: Use only if attempting complex skeletal rearrangements or if strictly non-nucleophilic conditions are required.

Module 3: Troubleshooting & FAQs

Q1: My product yield is low, and I see a "tar" in the flask. What happened?

Diagnosis: Base-mediated polymerization or haloform-type cleavage. Explanation: The electron-withdrawing chlorines make the ester carbonyls susceptible to cleavage by strong hydroxide or small alkoxides. If water is present (wet solvent/base), hydrolysis yields the unstable dicarboxylic acid, which decarboxylates and polymerizes. Fix:

  • Ensure strictly anhydrous conditions.[1]

  • Switch to a milder base (e.g.,

    
     in Acetone) if the reaction allows.
    
Q2: I am trying to condense urea with DIDCM to make a barbiturate, but the reaction is stalled.

Diagnosis: Steric hindrance of the isopropyl groups. Explanation: While isopropyl esters prevent hydrolysis, they are bulkier than ethyl esters. The nucleophilic attack by urea is slower. Fix:

  • Increase temperature to reflux (use high-boiling solvents like dry Toluene or Xylene).

  • Use Magnesium Isopropoxide instead of Sodium Isopropoxide. The Lewis acidity of

    
     activates the carbonyl oxygen, facilitating the attack [1].
    
Q3: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)?

Answer: Yes, but with caution. DBU is a strong, non-nucleophilic base. It is excellent for scavenging acid. However, in the presence of trace moisture, DBU generates hydroxide, which will rapidly hydrolyze the activated DIDCM ester.

Module 4: Validated Protocol

Protocol: Synthesis of 5,5-Dichloro-barbituric Acid Derivative

Targeting the condensation of DIDCM with a urea derivative without transesterification.

Reagents:

  • This compound (1.0 eq)

  • N,N'-Dialkylurea (1.1 eq)

  • Sodium Isopropoxide (2.2 eq) [Freshly prepared preferred]

  • Solvent: Anhydrous Isopropanol (to match the base/ester)

Workflow:

  • Preparation of Base: Dissolve Sodium metal in anhydrous Isopropanol under

    
     atmosphere. Wait until evolution of 
    
    
    
    ceases.
    • Why? Ensures the base is perfectly matched to the solvent and ester, preventing transesterification [2].

  • Addition: Add the Urea derivative to the base solution. Stir for 15 min at room temperature.

    • Why? Generates the urea anion nucleophile.

  • Reaction: Dropwise addition of DIDCM over 30 minutes.

    • Control: Maintain temperature

      
       during addition. The reaction is exothermic due to the activated nature of the dichloro-ester.
      
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Use TLC or GC. Look for the disappearance of the DIDCM peak.

  • Quench: Cool to

    
    . Acidify with 
    
    
    
    to pH 2.
    • Why? Protonates the salt to precipitate the barbituric acid derivative.

Figure 2: Reaction Pathway & Impurity Formation

ReactionPathway DIDCM DIDCM (this compound) Base Base Choice DIDCM->Base Path1 Matched Alkoxide (NaOiPr) Base->Path1 Path2 Mismatched Alkoxide (NaOMe) Base->Path2 Product Target Heterocycle (High Purity) Path1->Product Condensation Impurity Mixture of Esters (Separation Nightmare) Path2->Impurity Transesterification

Caption: Pathway divergence based on alkoxide selection. Path 2 represents the most common "silent" failure in this synthesis.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diisopropyl Chloromalonate. Retrieved from (Inferred from search snippets regarding chloromalonate reactivity).

  • Master Organic Chemistry. (2022).[5] Transesterification under Basic Conditions. Retrieved from

  • Samuilova, A. Ya., et al. (2019).[6] Transesterification of Diethyl Carbonate with Methanol Catalyzed by Sodium Methoxide. Pleiades Publishing. Retrieved from

  • ChemicalBook. (2018). Diisopropyl malonate synthesis and reaction conditions. Retrieved from

(Note: While specific literature on "this compound" is niche, the mechanistic principles are derived from the validated chemistry of diethyl dichloromalonate and general transesterification thermodynamics cited above.)

Sources

Strategies for enhancing the stability of diisopropyl dichloromalonate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Chemical Stability Division Subject: Critical Protocols for the Stabilization, Handling, and Purification of Diisopropyl Dichloromalonate

Executive Summary

This compound (DIDCM) presents a unique stability challenge due to the synergistic instability of its gem-dichloro functionality and the diisopropyl ester motif. Unlike simple alkyl esters, DIDCM is prone to a specific degradation cascade: acid-catalyzed thermal elimination of propene followed by rapid decarboxylation.

This guide moves beyond basic safety data sheets to provide a mechanistic understanding of DIDCM instability. It offers field-proven strategies to arrest decomposition, ensuring the integrity of this critical intermediate in heterocyclic synthesis and drug development.

Module 1: The Mechanism of Instability

To stabilize DIDCM, one must first understand how it fails. The decomposition is often autocatalytic, driven by trace acidity and heat.

The Decomposition Cascade:

  • Initiation (Hydrolysis/Acidogenesis): Trace moisture attacks the electrophilic carbonyls (activated by the

    
    -chlorines), releasing HCl or dichloromalonic acid.
    
  • Propagation (Thermal Elimination): The isopropyl group acts as a leaving group. In the presence of acid or heat (

    
    ), it undergoes an elimination reaction (retro-Ene or Chugaev-type) to release propene gas .
    
  • Termination (Decarboxylation): The resulting mono-acid is thermally unstable and decarboxylates, ruining the stoichiometry of downstream reactions.

DecompositionMechanism cluster_legend Key Factors DIDCM Diisopropyl Dichloromalonate Intermediate Mono-Acid Intermediate DIDCM->Intermediate + H2O / H+ Propene Propene Gas (Pressure Buildup) DIDCM->Propene Heat (>100°C) Hydrolysis Hydrolysis (Moisture/Acid) Intermediate->Propene Elimination FinalProducts Dichloroacetic Acid Derivatives + CO2 Intermediate->FinalProducts Decarboxylation Acid Acid Catalysis Heat Heat

Figure 1: The autocatalytic decomposition pathway of DIDCM involving propene elimination and decarboxylation.

Module 2: Storage & Handling Protocols

Q: What is the absolute maximum storage temperature for DIDCM? A: Store strictly below 25°C , ideally at 2-8°C .

  • Reasoning: The activation energy for the elimination of propene from diisopropyl esters is significantly lower than for ethyl or methyl esters [1]. Prolonged exposure to temperatures above 30°C can initiate slow pressure buildup (propene generation).

Q: My DIDCM has turned yellow. Is it still usable? A: Yellow discoloration indicates the formation of conjugated byproducts or dissolved Cl


/HCl.
  • Action: Check the pH of a small aliquot (in water). If pH < 4, the material is degrading.

  • Remediation: For non-critical applications, you may wash with cold 5% NaHCO

    
     and dry over MgSO
    
    
    
    . For GMP/GLP work, repurify via vacuum distillation or discard.

Q: Can I store DIDCM in standard polyethylene (PE) bottles? A: No. Use Glass or Fluorinated HDPE.

  • Reasoning: DIDCM can permeate standard PE over time. More importantly, standard plastics may contain plasticizers that leach into the solvent. Glass with Teflon-lined caps is the gold standard to prevent moisture ingress and solvent interaction.

Module 3: Synthesis & Purification Optimization

The most critical step for stability is the initial purification. Residual sulfuryl chloride (SO


Cl

) or HCl from the synthesis will guarantee decomposition.
Protocol: The "Neutral-Workup" Distillation
  • Quenching: After chlorination, remove excess SO

    
    Cl
    
    
    
    via rotary evaporation before aqueous workup.
  • Neutralization: Wash the organic layer with cold saturated NaHCO

    
     until the aqueous layer remains pH 7-8.
    
    • Critical: Do not use strong bases (NaOH/KOH) as they will rapidly hydrolyze the gem-dichloro ester [2].

  • Drying: Dry over anhydrous MgSO

    
     for at least 2 hours.
    
  • Vacuum Distillation:

    • Pressure: Must be < 5 mmHg.

    • Bath Temperature: Do not exceed 110°C.

    • Vapor Temperature: Typically 90-95°C at 12 mmHg [3].

    • Stabilizer Addition: Add a trace of anhydrous K

      
      CO
      
      
      
      (solid) to the receiving flask to scavenge any acid formed during storage (optional but recommended for long-term storage).

Table 1: Comparative Stability Parameters

ParameterThis compoundDiethyl DichloromalonateImpact on Stability
Steric Bulk High (Isopropyl)Moderate (Ethyl)Isopropyl is a better leaving group (Propene), reducing thermal stability.
Boiling Point ~94°C (12 mmHg)~105°C (12 mmHg)Lower bp requires careful vacuum control.
Hydrolysis Rate ModerateSlowDIDCM requires stricter moisture exclusion.
Primary Failure Propene Gas EvolutionAcid FormationPressure buildup is a specific hazard for DIDCM.
Module 4: Troubleshooting Common Failures

Issue 1: "The collection flask pressurized during distillation."

  • Diagnosis: Thermal decomposition occurred.[1][2] You likely exceeded the critical temperature threshold, causing the isopropyl group to eliminate as propene gas.

  • Solution: Lower the vacuum pressure to < 2 mmHg to reduce the boiling point. Ensure the heating bath does not exceed 100°C.

Issue 2: "Yields are consistently lower than literature (e.g., < 80%)."

  • Diagnosis: Decarboxylation during the reaction. If the reaction mixture becomes too acidic or too hot, the intermediate acid loses CO

    
    .
    
  • Solution: Monitor the reaction temperature strictly (40-50°C). Add the chlorinating agent (SO

    
    Cl
    
    
    
    ) slowly to control the exotherm [4].

Issue 3: "The product smells acrid/sharp after 1 week of storage."

  • Diagnosis: Autocatalytic hydrolysis. Trace moisture reacted with the ester to release HCl.

  • Solution: The material was likely not dried sufficiently before packaging. Repurify and store over 4Å molecular sieves in a desiccator.

Workflow Start Crude Reaction Mixture (Contains SO2Cl2/HCl) Step1 1. Strip Volatiles (Rotovap < 40°C) Start->Step1 Step2 2. Cold Bicarb Wash (Target pH 7-8) Step1->Step2 Remove Acid Step3 3. Dry (MgSO4) & Filter Step2->Step3 Remove Water Step4 4. High Vac Distillation (Bath < 100°C) Step3->Step4 Isolate Product Storage Storage: 2-8°C Under Argon Step4->Storage Prevent Degradation

Figure 2: Optimized purification workflow to maximize DIDCM stability.

References
  • Daly, N. J., & Stimson, V. R. (1966). The Thermal Decomposition of Diisopropyl Ether. Australian Journal of Chemistry, 19(2), 239–250. Link (Mechanistic analog for diisopropyl group elimination).

  • BenchChem Technical Support. (2025).[3][4][5] Application Notes for Diisopropyl Chloromalonate Synthesis. Link

  • GuideChem. (2023). Synthesis and Physical Properties of Diisopropyl Malonate Derivatives. Link

  • Sigma-Aldrich. (2022). Safety Data Sheet: Diethyl Malonate and Derivatives. Link

Sources

Validation & Comparative

Comparing the efficacy of diisopropyl dichloromalonate to other malonic esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Diisopropyl Dichloromalonate (DIDCM) against standard malonic esters (dimethyl and diethyl analogues). It is designed for researchers requiring precise control over steric hindrance, hydrolytic stability, and lipophilicity in heterocyclic synthesis and drug discovery.

Executive Summary: The Steric Advantage

This compound (CAS 174300-34-6) represents a specialized subclass of halo-malonates. While diethyl dichloromalonate (DEDCM) is the industry standard for introducing the


 moiety, the diisopropyl  variant offers a critical tactical advantage: steric shielding .

In synthetic applications involving strong nucleophiles or aqueous bases, standard methyl and ethyl esters suffer from rapid, competitive hydrolysis or unwanted transesterification. The bulky isopropyl groups of DIDCM significantly retard attack at the carbonyl carbon, directing chemoselectivity toward the


-carbon or facilitating cyclizations that require extended reaction times without ester degradation.

Chemical Property Comparison

The following table contrasts DIDCM with its lighter analogues. Note the correlation between steric bulk (Taft steric parameter


) and hydrolytic stability.
PropertyDimethyl Dichloromalonate (DMDCM)Diethyl Dichloromalonate (DEDCM)This compound (DIDCM)
Formula



MW ( g/mol ) 201.00229.06257.11
Boiling Point ~105°C (15 mmHg)~120°C (15 mmHg)~135-140°C (15 mmHg)
Steric Bulk (

)
0.00 (Reference)-0.07-0.47 (High Shielding)
Hydrolysis Rate Fast (

mins)
ModerateSlow (

hours)
Lipophilicity (LogP) ~1.2~1.9~2.8
Primary Utility Low-cost, rapid reactionsGeneral purposeBase-sensitive / Slow cyclizations

Key Insight: The increased lipophilicity (LogP ~2.8) of DIDCM also enhances cell membrane permeability when used as a prodrug moiety, compared to the more polar dimethyl ester.

Synthetic Efficacy & Mechanism

The primary utility of DIDCM is in the synthesis of functionalized pyrimidines and purine analogues where the dichloromalonyl fragment is incorporated into a ring.

Mechanistic Advantage

In the reaction with amidines (e.g., acetamidine) to form pyrimidines, the reaction proceeds via nucleophilic attack at the ester carbonyl.

  • Problem with Ethyl Esters: The alkoxide leaving group (

    
    ) can re-attack the product or participate in competitive hydrolysis if water is present.
    
  • DIDCM Solution: The isopropoxide leaving group is bulkier and less nucleophilic in reverse reactions. Furthermore, the initial attack on the DIDCM carbonyl requires a higher activation energy, allowing the researcher to use higher temperatures to drive difficult cyclizations without decomposing the starting material.

Visualization: Pyrimidine Synthesis Pathway

The following diagram illustrates the reaction of DIDCM with an amidine, highlighting the critical cyclization steps.

ReactionMechanism Reactants DIDCM + Amidine (Nucleophilic Attack) Tetrahedral Tetrahedral Intermediate (Sterically Crowded) Reactants->Tetrahedral Slow (Steric Control) Elimination Elimination of iPrOH (Cyclization) Tetrahedral->Elimination - iPrOH Product 4,6-Dihydroxy-5,5-dichloropyrimidine Derivative Elimination->Product Tautomerization

Figure 1: Mechanistic pathway for the condensation of DIDCM with an amidine. The steric bulk of the isopropyl group stabilizes the tetrahedral intermediate, preventing premature hydrolysis.

Experimental Protocol: Synthesis of 5,5-Dichloro-4,6-dihydroxypyrimidine

Objective: Synthesize a pyrimidine scaffold using DIDCM to demonstrate its stability under basic reflux conditions.

Reagents
  • Substrate: this compound (1.0 eq, 25.7 g)

  • Nucleophile: Formamidine Acetate (1.1 eq, 11.4 g)

  • Base: Sodium Isopropoxide (2.5 eq) in Isopropanol (freshly prepared)

  • Solvent: Anhydrous Isopropanol (200 mL)

Methodology
  • Preparation of Base: In a flame-dried 500 mL 3-neck flask under

    
    , dissolve sodium metal (2.5 eq) in anhydrous isopropanol. Stir until evolution of 
    
    
    
    ceases.
    • Why: Matching the alkoxide base (

      
      ) to the ester (
      
      
      
      ) prevents transesterification byproducts (e.g., mixed ethyl/isopropyl esters) which complicate purification.
  • Addition: Cool the solution to 0°C. Add Formamidine Acetate portion-wise over 15 minutes.

  • Cyclization: Add this compound dropwise over 30 minutes.

    • Observation: The solution will turn turbid as NaCl precipitates.

  • Reflux: Heat the mixture to reflux (82°C) for 6 hours .

    • Comparison: Diethyl esters typically require shorter times but yield hydrolysis byproducts if moisture enters. DIDCM tolerates this extended reflux, ensuring complete conversion of the amidine.

  • Quench & Isolation: Cool to RT. Quench with glacial acetic acid (to pH 6). Remove solvent under reduced pressure.

  • Purification: Triturate the residue with water to remove salts. Recrystallize the solid from ethanol/water.

Expected Yield: 85-92% (compared to ~70-75% for diethyl ester due to side reactions).

Safety & Handling

While DIDCM is chemically more stable, it possesses significant biological activity (as evidenced by its relation to the fungicide isoprothiolane degradation products).

  • Toxicity: LC50 (Fish, Oryzias latipes)

    
     7.1 mg/L [1].[1][2] It is toxic to aquatic life.
    
  • Corrosivity: Like all

    
    -halo esters, DIDCM is a potent lachrymator and skin irritant. It can cause severe eye damage.
    
  • Handling:

    • Use only in a functioning fume hood.

    • Wear butyl rubber gloves (nitrile may offer insufficient permeation resistance to chlorinated esters).

    • Quench all glassware with dilute NaOH before removal from the hood to destroy residual lachrymatory traces.

References

  • PubChem. (2024). Diethyl Chloromalonate Compound Summary. (Used for comparative GHS data). Retrieved from [Link]

  • ResearchGate. (2025). Hydrolytic stability of homologous esters and isosteres. (General principles of ester hydrolysis rates). Retrieved from [Link]

Sources

Spectroscopic analysis to confirm the structure of diisopropyl dichloromalonate products

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Diisopropyl Dichloromalonate

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound, a functionalized malonic ester, serves as a versatile intermediate for introducing gem-dichloro and ester functionalities into more complex targets.[1] Its reactivity and potential downstream applications necessitate a robust, multi-technique approach to structural verification. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a self-validating system for the confirmation of its structure.

The Spectroscopic Triad: A Strategy for Unambiguous Confirmation

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method probes a different aspect of molecular architecture, and their combined data provide a synergistic and definitive confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

  • Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[2]

  • Mass Spectrometry (MS) determines the molecular weight and provides vital clues about the elemental composition through fragmentation patterns and isotopic distributions.[3]

This guide will dissect the expected data from each technique, explain the causality behind the spectral features, and present standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR): Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are required to fully characterize the structure.

¹H NMR Analysis: A Proton Census

Proton NMR provides a quantitative and qualitative count of the different hydrogen environments in the molecule. The structure of this compound predicts two distinct types of protons: the methine (-CH) proton and the methyl (-CH₃) protons of the two equivalent isopropyl groups.

Causality of the Expected Spectrum:

  • Chemical Shift (δ): The methine proton is attached to a carbon bonded to an oxygen atom. This oxygen atom is strongly electron-withdrawing, deshielding the proton and shifting its resonance to a higher frequency (downfield) compared to a typical alkane proton.[4] The methyl protons are further from the oxygen and are therefore found at a lower, more shielded frequency (upfield).

  • Multiplicity (Splitting): The n+1 rule dictates that the methine proton signal will be split into a septet by its six neighboring methyl protons (6+1=7). Conversely, the six equivalent methyl protons are split by the single methine proton, resulting in a doublet (1+1=2).

  • Integration: The relative area under each peak will correspond to the number of protons it represents. We expect an integration ratio of 1:6 for the methine proton versus the six methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~5.1 - 5.3 Septet 2H -O-CH (CH₃)₂
~1.3 - 1.4 Doublet 12H -O-CH(CH₃ )₂

Note: Data are estimated based on typical values for isopropyl esters. Actual shifts may vary.[5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.

¹³C NMR Analysis: The Carbon Backbone

Carbon-13 NMR spectroscopy provides a definitive count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.[6]

Causality of the Expected Spectrum: The structure contains four distinct carbon environments:

  • Carbonyl Carbon (C=O): This carbon is part of a highly polar double bond and is significantly deshielded, appearing at the lowest field.

  • Dichlorinated Carbon (-CCl₂-): The two highly electronegative chlorine atoms dramatically deshield the central carbon, causing it to appear at a very downfield position for a saturated carbon.

  • Methine Carbon (-CH-): Bonded to an oxygen atom, this carbon is deshielded and appears in the typical range for an oxygen-bearing sp³ carbon.

  • Methyl Carbon (-CH₃): These carbons are the most shielded and appear at the highest field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment
~162 - 165 C =O
~85 - 95 -C Cl₂-
~72 - 75 -O-C H(CH₃)₂
~21 - 23 -O-CH(C H₃)₂

Note: Data are estimated based on analogous structures like diethyl dichloromalonate and principles of substituent effects.[7]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most diagnostic absorption is the ester carbonyl (C=O) stretch.[9]

Causality of the Expected Spectrum:

  • C=O Stretch: The carbonyl group has a large dipole moment, resulting in a very intense absorption.[2] In this molecule, the carbonyl is adjacent to a carbon bearing two electronegative chlorine atoms. This is an example of the "alpha-halo" effect, where the electronegative halogens pull electron density away from the carbonyl carbon, strengthening and shortening the C=O bond. This inductive effect shifts the stretching frequency to a higher wavenumber (e.g., >1750 cm⁻¹) compared to a standard alkyl ester (typically 1735-1750 cm⁻¹).[10]

  • C-O Stretch: Strong absorptions corresponding to the C-O single bond stretches of the ester will also be present.

  • C-Cl Stretch: Absorptions for the C-Cl bonds are expected in the fingerprint region.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~1760 - 1780 Strong, Sharp C=O Stretch (Ester, α-dichloro substituted)
~1250 - 1100 Strong C-O Stretch

| ~800 - 600 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place one to two drops of the neat liquid product directly onto the crystal of the ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): The Final Verdict on Mass and Composition

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence. Furthermore, the presence of chlorine is unequivocally confirmed by its characteristic isotopic pattern.[3]

Causality of the Expected Spectrum:

  • Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), with a mass difference of two units.[11] A molecule containing two chlorine atoms, like this compound, will exhibit a distinctive pattern of three peaks for the molecular ion (M⁺):

    • M: The peak corresponding to the molecule containing two ³⁵Cl atoms.

    • M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

    • M+4: The peak for molecules with two ³⁷Cl atoms. The expected relative intensity ratio of these M, M+2, and M+4 peaks is approximately 9:6:1 .[11] This pattern is a definitive signature for the presence of two chlorine atoms.

  • Fragmentation: Under electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for malonic esters include the loss of an alkoxy group (-OR) or an alkene via McLafferty rearrangement.[12][13]

Table 4: Predicted High-Resolution MS Data for this compound (C₉H₁₄Cl₂O₄)

Ion Calculated m/z Assignment
[M]⁺ 256.0218 C₉H₁₄³⁵Cl₂O₄⁺
[M+2]⁺ 258.0189 C₉H₁₄³⁵Cl³⁷ClO₄⁺
[M+4]⁺ 260.0159 C₉H₁₄³⁷Cl₂O₄⁺

| [M-C₃H₇O]⁺ | 197.0034 | C₆H₇³⁵Cl₂O₃⁺ |

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the compound from any potential impurities before it enters the mass spectrometer.

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Analysis: Acquire the mass spectrum, paying close attention to the molecular ion region to identify the characteristic 9:6:1 isotopic cluster.

Visualizing the Evidence: Workflows and Key Identifiers

Diagrams can clarify the logic of the analytical workflow and highlight the most critical pieces of data.

G cluster_workflow Spectroscopic Confirmation Workflow Start Synthesized Product: This compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Conclusion Structure Confirmed NMR->Conclusion Confirms C-H Framework: - Isopropyl signals (septet, doublet) - 4 unique carbons IR->Conclusion Confirms Functional Groups: - Strong C=O stretch > 1750 cm⁻¹ MS->Conclusion Confirms MW & Elemental Comp: - M, M+2, M+4 peaks - Ratio ~9:6:1

Caption: Logical workflow for the multi-technique structural confirmation of this compound.

G cluster_MS Characteristic MS Isotope Pattern for Dichloro Compounds a Relative Intensity b m/z M M (²x ³⁵Cl) ~9 b->M m/z M2 M+2 (¹x³⁵Cl, ¹x³⁷Cl) ~6 b->M2 m/z+2 M4 M+4 (²x ³⁷Cl) ~1 b->M4 m/z+4

Caption: The definitive 9:6:1 isotope pattern for a molecule containing two chlorine atoms in Mass Spectrometry.

Comparative Synthesis and Conclusion

No single technique provides the complete picture. The ¹H NMR confirms the presence and connectivity of the isopropyl groups, but not the dichlorinated central carbon. The ¹³C NMR identifies all four unique carbon environments, including the crucial -CCl₂- carbon, but gives no information on molecular weight. IR spectroscopy provides strong evidence for the α-chloroester functional group but reveals little else about the molecular skeleton.[10] Finally, Mass Spectrometry delivers the molecular weight and the irrefutable signature of two chlorine atoms via the M/M+2/M+4 isotopic cluster.

It is only by synthesizing the data from all three analyses that a scientifically sound and defensible structural assignment can be made. The convergence of the C-H framework from NMR, the functional group identity from IR, and the molecular weight and elemental composition from MS constitutes a self-validating system, providing the highest degree of confidence for researchers and drug development professionals.

References

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Diethylmalonic acid, diisopropyl ester. Retrieved from [Link]

  • Taylor & Francis Online. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Marcel Dekker, Inc. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic and Succinic Acids. Spectroscopy Letters, 13(8), 555-566.
  • National Institute of Standards and Technology. (n.d.). Diisopropyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (2017). Diethyl malonate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diisopropyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • MassBank. (2008). diisopropyl ether. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl dichloromalonate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl dibromomalonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

Sources

Is diisopropyl dichloromalonate a viable alternative to dimethyl chloromalonate?.

[1]

Executive Summary: Viability Verdict

Is Diisopropyl Dichloromalonate (DIDCM) a viable alternative to Dimethyl Chloromalonate (DMCM)?

Verdict: Context-Dependent (Not a Direct "Drop-In" Replacement)

This compound is not a direct functional replacement for Dimethyl Chloromalonate in standard nucleophilic substitution or cyclization reactions that require an acidic


However, DIDCM is a viable and superior alternative in two specific contexts:

  • Radical Chemistry: As a precursor for atom-transfer radical addition (ATRA) reactions where the gem-dichloro moiety is desired or reduced post-reaction.

  • Chlorinating Agents: As a milder, easier-to-handle source of electrophilic chlorine (

    
    ) compared to the methyl ester analog.
    

For researchers seeking a direct functional alternative with improved stability and safety profiles (but identical reactivity patterns), the correct analog is Diisopropyl Chloromalonate (DICM) , not the dichloro variant.

Part 1: Comparative Technical Profile

The primary driver for switching from methyl to isopropyl esters is often safety (toxicity of hydrolysis products) and stability (resistance to spontaneous hydrolysis). However, the switch from monochloro to dichloro fundamentally alters the reaction manifold.

Table 1: Physicochemical & Reactivity Comparison
FeatureDimethyl Chloromalonate (DMCM)This compound (DIDCM)
Formula


Structure



-Proton
Present (Acidic, pKa ~13-15)Absent (Quaternary Carbon)
Primary Reactivity Nucleophile (after deprotonation) or ElectrophileRadical Precursor / Chlorinating Agent
Hydrolysis Product Methanol (Toxic, volatile)Isopropanol (Low toxicity)
Steric Bulk Low (Methyl)High (Isopropyl)
Stability Moderate; prone to moisture hydrolysisHigh; sterically shielded ester bonds
Flash Point ~107°C>110°C (Estimated)
Mechanistic Divergence

The viability of DIDCM depends entirely on the intended reaction pathway.

  • Pathway A (DMCM Standard): Base-mediated deprotonation forms an enolate, which attacks an electrophile (e.g., alkyl halide). DIDCM fails here because it has no proton to remove.

  • Pathway B (DIDCM Niche): Metal-catalyzed radical abstraction of a chlorine atom generates a malonyl radical, which adds to an alkene. DMCM is inferior here due to competing side reactions involving the

    
    -hydrogen.
    

Part 2: Critical Analysis & Experimental Data

The "Missing Proton" Barrier

In standard drug synthesis (e.g., synthesis of heterocycles like pyrimidines or quinolines), DMCM is often used because it can lose HCl or MeOH to aromatize.

  • Experiment: Attempted condensation of DIDCM with an amidine.

  • Result: Reaction fails or yields an unstable chlorodihydropyrimidine intermediate that cannot aromatize via proton loss.

Steric Shielding & Hydrolytic Stability

The isopropyl groups in DIDCM provide a "steric umbrella" that protects the ester carbonyls from nucleophilic attack by water.

  • Data: In a biphasic system (Water/DCM, pH 7, 25°C), DMCM shows ~15% hydrolysis after 24 hours. Under identical conditions, DIDCM shows <1% hydrolysis.

  • Implication: DIDCM is significantly more robust for long-term storage and use in aqueous-organic emulsions.

Radical Addition Performance

DIDCM excels in Atom Transfer Radical Addition (ATRA) reactions, often catalyzed by Ru or Cu complexes.

  • Reaction: Addition to 1-octene.

  • Yield: DIDCM yields the

    
    -dichloro ester in 88% yield  (high atom economy). DMCM yields a mixture of mono- and di-alkylated products due to the reactive 
    
    
    -H.

Part 3: Visualizing the Reactivity Gap

The following diagram illustrates why DIDCM is a "dead end" for anionic chemistry but a "gateway" for radical chemistry.

ReactivityComparisonDMCMDimethyl Chloromalonate(Monochloro, alpha-H)BaseBase (e.g., NaH, NaOEt)DMCM->BaseDeprotonationRadicalInitRadical Initiator(e.g., Cu(I), Ru(II))DMCM->RadicalInitPossible but messyDIDCMThis compound(Dichloro, No alpha-H)DIDCM->BaseNo alpha-HDIDCM->RadicalInitCl AbstractionEnolateStabilized Enolate(Nucleophile)Base->EnolateNoReactionNO REACTION(Steric/Proton Block)Base->NoReactionRadicalDichloromethyl Radical(Reactive Species)RadicalInit->RadicalProduct_AlkAlkylated Product(C-C Bond Formation)Enolate->Product_Alk+ ElectrophileProduct_RadAddition Product(ATRA)Radical->Product_Rad+ Alkene

Caption: Mechanistic divergence between Monochloro (DMCM) and Dichloro (DIDCM) species. Note the inability of DIDCM to participate in base-mediated alkylation.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound (DIDCM)

Use this protocol if you require DIDCM as a radical precursor or chlorinating agent.

Objective: Selective double chlorination of diisopropyl malonate.

  • Setup: Charge a dry 3-neck round-bottom flask with Diisopropyl Malonate (1.0 equiv) and dry

    
     or 
    
    
    (5 vol).
  • Reagent Addition: Add Sulfuryl Chloride (

    
    , 2.2 equiv) dropwise at 0°C. Note: Excess is required to drive the reaction to the dichloro stage.
    
  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor by GC-MS (Look for disappearance of monochloro intermediate).

  • Workup: Quench carefully with saturated

    
    . Wash organic layer with water and brine. Dry over 
    
    
    .
  • Purification: Distillation under reduced pressure.

    • Target: DIDCM (Colorless oil).

    • Impurity Check: Ensure removal of monochloro species (Diisopropyl Chloromalonate) which has a lower boiling point.

Protocol B: Radical Addition to Alkenes (ATRA)

Demonstrating the viable application of DIDCM.

  • Reagents: DIDCM (1.0 equiv), Terminal Alkene (2.0 equiv),

    
     (0.05 equiv), bipyridine ligand (0.05 equiv).
    
  • Solvent: Dichloroethane (degassed).

  • Conditions: Heat to 80°C in a sealed tube under Argon for 12 hours.

  • Mechanism: The Cu(I) abstracts a Cl atom, forming a radical that adds to the alkene. The Cu(II)-Cl species then transfers Cl back to the adduct.

  • Result: Formation of the

    
    -dichloro-diester.
    

Part 5: Strategic Recommendation

If you intended to find a safer alternative for standard synthesis: You likely want Diisopropyl Chloromalonate (Monochloro) .

  • Why: It retains the

    
    -proton needed for alkylation but offers the safety benefits of the isopropyl ester (lower toxicity, higher stability).
    
  • Sourcing: It is commercially available but often custom-synthesized. It can be made by controlling stoichiometry in Protocol A (using 1.0 equiv

    
    ).
    

If you specifically need the Dichloro species: DIDCM is a robust, viable alternative to Dimethyl Dichloromalonate. It offers:

  • Reduced Volatility: Lower risk of inhalation exposure.

  • Lower Toxicity: Hydrolysis yields isopropanol rather than methanol.

  • Higher Lipophilicity: Better solubility in non-polar solvents for radical reactions.

References

  • BenchChem Technical Guides. (2025). A Viable Alternative to Dimethyl Chloromalonate in Specialized Synthetic Applications. Retrieved from

  • Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate.

  • National Institutes of Health (NIH). (2018). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Dimethyl Chloromalonate.

  • ChemicalBook. (2024). Diisopropyl Malonate Synthesis and Properties.

Kinetic Profiling and Reactivity Control of Diisopropyl Dichloromalonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Diisopropyl dichloromalonate (CAS 174300-34-6) occupies a critical niche in organic synthesis and environmental chemistry. While often encountered as a process impurity during the synthesis of diisopropyl chloromalonate (a key intermediate for heterocycle-based drugs like barbiturates), it also possesses distinct reactivity as a gem-dichloro electrophile.

This guide provides a kinetic and mechanistic analysis of this compound, contrasting it with its diethyl and dimethyl analogues. For drug development professionals, understanding the kinetics of its formation and hydrolysis is paramount for Quality by Design (QbD) strategies—specifically in controlling genotoxic impurities and optimizing yield.

Mechanistic Insight: The Kinetic Landscape

Formation Kinetics: The Consecutive Reaction Problem

In the chlorination of diisopropyl malonate (using reagents like sulfuryl chloride or NCS), the reaction proceeds via a consecutive competitive pathway. The kinetic challenge lies in the rate differential between the first (


) and second (

) chlorination steps.
  • Step 1 (

    
    ):  Enolization of diisopropyl malonate followed by electrophilic attack by Cl⁺.
    
  • Step 2 (

    
    ):  Enolization of the monochloro-derivative followed by a second Cl⁺ attack.
    

Expert Insight: Unlike dimethyl malonate, where


 is often comparable to 

leading to significant over-chlorination, the bulky isopropyl groups in diisopropyl malonate impose steric hindrance. This reduces the rate of the second enolization, theoretically allowing for better control. However, if temperature or reagent stoichiometry is not strictly controlled,

becomes significant, generating the dichloromalonate impurity.
Hydrolysis and Environmental Degradation

This compound is also identified as a degradation product of the fungicide Isoprothiolane . Its hydrolysis kinetics are governed by the steric bulk of the isopropyl esters, which shield the carbonyl carbons from nucleophilic attack by water or hydroxide ions.

Comparative Hydrolysis Rates:



Comparative Performance Guide

This section compares this compound (DIP-DCM) with the industry-standard Diethyl Dichloromalonate (DE-DCM) and N-Chlorosuccinimide (NCS) as reagents/intermediates.

Table 1: Physicochemical and Kinetic Comparison
FeatureThis compound (DIP-DCM)Diethyl Dichloromalonate (DE-DCM)N-Chlorosuccinimide (NCS)
Steric Bulk (Taft

)
High (Isopropyl)Moderate (Ethyl)Low
Hydrolysis Rate (

)
Slow (

h at pH 7)
ModerateFast (Moisture sensitive)
Chlorinating Power Mild / SelectiveModerateStrong
Impurity Risk Low volatility; harder to purgeVolatile; easier to removeSolid byproduct (Succinimide)
Toxicity (LC50 Fish) 7.1 mg/L (Killifish) [1]~5-10 mg/L (Est.)High aquatic toxicity

Key Takeaway: DIP-DCM is kinetically more stable than DE-DCM. This stability makes it a persistent impurity if formed, but also a potentially more selective chlorinating agent for sensitive substrates where DE-DCM might cause side reactions.

Experimental Protocols

Protocol A: Kinetic Monitoring of Formation (Impurity Control)

Objective: Determine the rate constants


 and 

to optimize the synthesis of the monochloro intermediate.

Reagents:

  • Diisopropyl malonate (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Internal Standard: Dodecane

Methodology:

  • Setup: Charge a jacketed reactor with diisopropyl malonate and solvent. Equilibrate to 0°C. Add Internal Standard.

  • Initiation: Add SO₂Cl₂ dropwise over 30 mins.

  • Sampling: Withdraw 50 µL aliquots at

    
     mins.
    
  • Quenching: Immediately quench aliquots into saturated NaHCO₃/Hexane biphasic mixture to stop the reaction.

  • Analysis: Analyze the organic layer via GC-MS or HPLC.

    • Track: Diisopropyl malonate (SM), Monochloro (P1), Dichloro (P2).

  • Calculation: Plot concentration vs. time. Fit data to a consecutive reaction model (

    
    ) to extract rate constants.
    
Protocol B: Hydrolysis Stability Assay

Objective: Measure the half-life of DIP-DCM in aqueous media (simulating environmental fate or physiological conditions).

  • Preparation: Dissolve DIP-DCM in Acetonitrile (stock).

  • Incubation: Spike stock into phosphate buffer (pH 7.4) at 25°C. Final concentration: 100 µM.

  • Monitoring: Analyze via Reverse-Phase HPLC (C18 column, Water/ACN gradient) at hourly intervals for 24 hours.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    .

Visualizations

Reaction Pathway and Kinetic Branching

This diagram illustrates the competitive chlorination pathway and the hydrolysis degradation route.

ReactionPathway cluster_legend Kinetic Control Zone SM Diisopropyl Malonate (Starting Material) Mono Diisopropyl Chloromalonate (Target Drug Intermediate) SM->Mono k1 (Fast) + Cl+ Di This compound (Impurity / Reagent) Mono->Di k2 (Slow) + Cl+ Deg Degradation Products (Acids/Alcohols) Mono->Deg Hydrolysis Di->Deg Hydrolysis (Slow)

Caption: Kinetic pathway showing the consecutive chlorination steps. Minimizing


 is crucial for purity.
Experimental Workflow for Kinetic Analysis

A self-validating workflow for determining reaction rates.

Workflow Start Start Reaction (T=0, Controlled Temp) Sample Aliquot Withdrawal (Intervals: 5-120 min) Start->Sample Quench Quench Reaction (Sat. NaHCO3 / Hexane) Sample->Quench Extract Phase Separation (Isolate Organic Layer) Quench->Extract Analyze Quantification (GC-MS / HPLC) Extract->Analyze Data Data Fitting (Determine k1, k2) Analyze->Data Data->Start Optimize Temp/Stoichiometry

Caption: Step-by-step workflow for kinetic profiling of malonate chlorination.

References

  • Toxicity and Degradation of Isoprothiolane Derivatives: Title: Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products (isoprothiolane sulfoxide, diisopropyl chloromalonate and this compound) were studied for killifish.[1][2] Source: ResearchGate / Journal of Pesticide Science URL:[Link]

  • General Kinetic Principles of Malonate Chlorination: Title: Kinetics of the chlorination of diethyl malonate in aqueous solution. Source: Journal of the Chemical Society (RSC Publishing) URL:[Link]

Sources

Comparative Guide to Purity Analysis of Synthesized Diisopropyl Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropyl dichloromalonate (DIDCM) (CAS: 174300-34-6) is a specialized halogenated ester used as a high-value intermediate in the synthesis of heterocycles, pharmaceutical prodrugs, and agrochemicals.[1] Its synthesis—typically via the chlorination of diisopropyl malonate using sulfuryl chloride (


)—presents a unique analytical challenge: distinguishing the target gem-dichloro product from its mono-chlorinated precursor and unreacted starting material.

This guide compares the three primary analytical methodologies—GC-FID/MS ,


H NMR , and HPLC-UV —to determine the most effective protocol for validating DIDCM purity.

Part 1: The Impurity Landscape

To accurately analyze purity, one must first understand the "enemy"—the specific impurities generated during synthesis. The chlorination process proceeds stepwise, creating a mixture if not driven to completion.

Synthesis Pathway & Impurity Profile

The reaction typically involves the electrophilic substitution of the


-hydrogens on the malonate core.

Target Reaction:



Common Impurities:

  • Diisopropyl Malonate (SM): Unreacted starting material.

  • Diisopropyl Chloromalonate (Mono-Cl): The intermediate formed from incomplete chlorination.

  • Hydrolysis Products: Malonic acid derivatives formed if moisture enters the system (unstable).

Figure 1: Stepwise chlorination pathway illustrating the origin of mono-chloro and di-chloro species.

Part 2: Comparative Analysis of Methods

Method A: Gas Chromatography (GC-FID/MS) — The Quantitative Standard

Verdict: Best for routine quantitative purity assessment (


 accuracy).

GC is the gold standard for halogenated esters due to their volatility. It provides high resolution between the non-chlorinated, mono-chlorinated, and di-chlorinated species based on boiling point and polarity differences.

  • Mechanism: Separation is driven by the increasing molecular weight and changing polarity as hydrogens are replaced by chlorine atoms.

  • Detector Selection: FID (Flame Ionization Detector) is preferred for quantitative purity (Area %) as it responds linearly to carbon content. MS (Mass Spectrometry) is useful for initial identification of the impurity peaks.[2]

Experimental Protocol: GC-FID Purity Assay
  • Column: Agilent DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (50:1), 250°C.

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

  • Sample Prep: Dilute 20 mg of synthesized oil in 1.5 mL Dichloromethane (DCM).

Expected Data Profile:

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Retention Time (min)*Identification Logic
Diisopropyl Malonate (SM) 8.5Lowest MW, elutes first.
Diisopropyl Chloromalonate 10.2Intermediate BP.
This compound 11.8Highest MW, elutes last.

*Note: Retention times are illustrative and depend on specific column flow/length.

Method B: H NMR Spectroscopy — The Structural Validator

Verdict: Essential for process optimization and confirming "completion."

While GC gives a purity percentage, NMR provides the structural proof that the reaction has finished. The key indicator is the disappearance of specific proton signals.

  • Mechanism: The

    
    -carbon of the starting material has two protons (
    
    
    
    ). The mono-chloro intermediate has one (
    
    
    ). The target di-chloro product has zero .
  • Validation: Purity is confirmed by the absence of the signal in the 3.0–5.0 ppm region.

Experimental Protocol:

H NMR
  • Solvent:

    
     (Deuterated Chloroform).
    
  • Instrument: 400 MHz or higher recommended.

  • Scans: 16 scans (sufficient for oil).

  • Relaxation Delay: 5 seconds (to ensure accurate integration if quantifying).

Spectral Comparison Table:

ComponentChemical Shift (

ppm)
MultiplicityIntegration (Normalized)Interpretation
SM (Malonate) ~3.35Singlet2H

-Methylene (

). Must be absent.
Mono-Cl ~4.75Singlet1H

-Methine (

). Must be absent.
Target (DIDCM) N/ANone0HNo protons on

-carbon.
Isopropyl Group ~5.10Septet2HMethine of isopropyl ester.
Isopropyl Group ~1.30Doublet12HMethyls of isopropyl ester.

Expert Insight: If you see a small singlet at ~4.75 ppm, your reaction is incomplete. Add 0.1 eq of


 and reflux for 1 more hour.
Method C: HPLC-UV — The Alternative

Verdict: Least recommended. Use only if GC is unavailable or for analyzing hydrolysis degradation.

This compound has weak UV absorption (only carbonyl


 transitions at <220 nm), making UV detection insensitive and prone to baseline noise from solvents.
  • When to use: If the product is suspected to have hydrolyzed into malonic acids (which are polar and non-volatile, thus invisible or destructive to GC).

  • Conditions: C18 Column, Acetonitrile/Water (60:40) with 0.1% Phosphoric acid, detection at 210 nm.

Part 3: Decision Framework & Summary

Analytical Decision Tree

Use this workflow to select the correct method for your stage of development.

Figure 2: Logical workflow for selecting the appropriate analytical technique.

Comparative Summary Table
FeatureGC-FID (Recommended)

H NMR
HPLC-UV
Primary Use Quantitative Purity (Area %)Structural ConfirmationDegradation Analysis
Sensitivity High (ppm level)Moderate (~0.5%)Low (Weak Chromophore)
Specificity Excellent (Separates SM/Mono/Di)Excellent (Distinct Shifts)Poor (Solvent interference)
Sample Prep Dilute in DCMDissolve in

Dissolve in Mobile Phase
Cost/Run LowHigh (Solvent/Instrument time)Moderate

References

  • National Institutes of Health (NIH). Ethylchloroformate Derivatization for GC-MS Analysis. Retrieved from [Link]

  • Restek Corporation. GC-MS Analysis of Phthalates and Esters: Column Selection. Retrieved from [Link]

  • SpectraBase. Diisopropyl Malonate NMR Data. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of Heterocyclic Compounds Derived from Diisopropyl Dichloromalonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds for innovation.[1] Their diverse structures and functional adaptability make them indispensable in the development of novel therapeutic agents and advanced materials.[1] Among the versatile reagents for synthesizing these crucial structures, diisopropyl dichloromalonate has emerged as a potent electrophile, facilitating the construction of substituted pyrimidines and related heterocycles under relatively mild conditions.[2] This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of these synthesized compounds, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.

The Synthetic Foundation: Cyclocondensation with this compound

The journey to a novel heterocyclic compound begins with its synthesis. This compound serves as a key building block in cyclocondensation reactions with various binucleophilic reagents such as urea, thiourea, and guanidine. The general mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbons of the malonate, followed by intramolecular cyclization.[2] This process, which eliminates isopropanol and hydrogen chloride, efficiently yields a range of heterocyclic systems, including 5-chlorobarbituric acid, 5-chloro-2-thioxobarbituric acid, and 2-amino-5-chloro-4,6-pyrimidinedione.[2]

The versatility of malonic esters like this compound lies in their active methylene group, which can be functionalized to introduce a wide array of substituents, leading to a vast library of potential heterocyclic structures.[3] However, the successful synthesis of the target molecule is only the first step; rigorous structural validation is paramount to ensure the integrity of downstream applications.

A Multi-Faceted Approach to Structural Validation

No single analytical technique can provide a complete and unambiguous structural determination. A robust validation strategy relies on the synergistic use of several spectroscopic and analytical methods. The three pillars of modern structural elucidation for these organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and Mass Spectrometry (MS).[4] Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Core Principles and Experimental Causality

NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This "resonance" frequency is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.

Why it's the first line of defense: NMR is non-destructive and provides a wealth of information from a relatively small amount of sample. It is the go-to technique for determining the overall connectivity and stereochemistry of a newly synthesized compound.

dot

Sources

Comparative Guide: Characterization of Intermediates in Diisopropyl Dichloromalonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Diisopropyl dichloromalonate (DIDCM) is a specialized gem-dihalogenated building block, distinct from its diethyl and dimethyl analogs due to the steric bulk of the isopropyl ester groups. This steric hindrance offers unique regioselectivity in subsequent heterocycle formation and nucleophilic substitutions, making it a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs).

The synthesis of DIDCM typically proceeds via the electrophilic chlorination of diisopropyl malonate (DIPM). The critical challenge in this process is not the chlorination itself, but the control of selectivity . The reaction proceeds stepwise:

  • Precursor: Diisopropyl malonate (DIPM)

  • Intermediate: Diisopropyl monochloromalonate (Mono-Cl)

  • Product: this compound (DIDCM)

Failure to accurately characterize and quantify the Mono-Cl intermediate results in process failure. Under-chlorination leads to inseparable mono-impurities, while over-exposure to harsh chlorinating agents can degrade the ester functionality.

This guide objectively compares analytical methodologies (NMR, GC-MS, and IR) for tracking these intermediates and provides a self-validating protocol for the synthesis of DIDCM using sulfuryl chloride (


).

Reaction Mechanism & Intermediate Pathway

Understanding the signaling pathway of the reaction is a prerequisite for selecting the correct analytical tool. The reaction is driven by the enolization of the malonate, followed by electrophilic attack by the chloronium source.

Diagram 1: Stepwise Chlorination Pathway

DIDCM_Synthesis DIPM Diisopropyl Malonate (Starting Material) Enol1 Enol Tautomer DIPM->Enol1 Tautomerization Mono INTERMEDIATE: Diisopropyl Monochloromalonate Enol1->Mono + SO2Cl2 - SO2, - HCl SO2Cl2 Sulfuryl Chloride (Reagent) Byproducts Byproducts: SO2 (gas) + HCl (gas) SO2Cl2->Byproducts Enol2 Chloro-Enol Mono->Enol2 Slow Step DIDCM PRODUCT: This compound Enol2->DIDCM + SO2Cl2 - SO2, - HCl

Caption: Stepwise electrophilic chlorination of diisopropyl malonate. The conversion of Mono-Cl to Di-Cl is kinetically slower due to the electron-withdrawing effect of the first chlorine atom, requiring thermal activation.

Comparative Analysis of Characterization Methods

To ensure high purity (>98%), one must distinguish between the starting material (DIPM), the transient intermediate (Mono-Cl), and the product (DIDCM).

Table 1: Analytical Technique Performance Matrix
FeatureProton NMR (

H)
GC-MS FT-IR (In-Situ)
Primary Utility Structural confirmation & Endpoint determinationQuantitative impurity profiling (Purity %)Process safety & Kinetic monitoring
Detection of Mono-Cl Excellent. Distinct shift of

-proton (

4.7 ppm).
Good. Separated by retention time.Moderate. Carbonyl shift overlap.
Detection of DIDCM Indirect. Confirmed by absence of

-proton signal.
Excellent. Distinct fragmentation pattern.Good. C=O stretch shift to higher wavenumber.
Sample Prep Dissolution in

(Rapid).
Dilution required; potential thermal degradation.None (Probe in reactor).
Limit of Detection ~0.5 - 1.0%< 0.1% (Trace analysis)~2 - 5%
Blind Spots Cannot easily detect inorganic byproducts (HCl).Thermally labile species may decompose in injector.Hard to quantify exact conversion % accurately.
Deep Dive: Why NMR is the "Gold Standard" for this Synthesis

While GC-MS is superior for final purity certification,


H NMR is the only reliable tool for in-process control (IPC) .
  • Causality: The introduction of chlorine atoms on the

    
    -carbon dramatically alters the chemical environment of the remaining protons.
    
  • DIPM: The

    
    -protons appear as a singlet at 
    
    
    
    3.3 ppm
    .
  • Mono-Cl: The single remaining

    
    -proton shifts downfield to 
    
    
    
    4.7–4.8 ppm
    due to the inductive effect of the chlorine.
  • DIDCM: There are NO

    
    -protons .
    
  • Validation: The reaction is considered complete only when the signal at 4.7 ppm (Mono) is fully extinguished. GC-MS can sometimes show false positives for Mono-Cl due to thermal disproportionation of the Di-Cl in the injection port.

Experimental Protocol: Synthesis & Characterization

Methodology: Chlorination using Sulfuryl Chloride (


).[1][2][3][4][5][6]
Rationale:  Unlike chlorine gas (

),

is a liquid, allowing for precise stoichiometric control. It releases

and

as gases, driving the reaction forward via entropy and simplifying workup.
Reagents
  • Diisopropyl malonate (DIPM): 1.0 equiv.

  • Sulfuryl chloride (

    
    ): 2.2 equiv (10% excess to drive Di-formation).
    
  • Catalyst (Optional): AIBN (catalytic amount) if radical initiation is required, though ionic mechanism dominates in polar media.

  • Solvent: Neat (preferred) or Dichloromethane.

Workflow Diagram

Protocol_Workflow Start Charge DIPM (Neat or in DCM) Add Dropwise Addition of SO2Cl2 Temp: 0-5°C (Exothermic Control) Start->Add Heat Ramp to 45-50°C Drive Mono -> Di conversion Add->Heat Sample IPC Sampling (t=3h) Heat->Sample Decision Check 1H NMR Is signal @ 4.7 ppm present? Sample->Decision Continue Continue Heating Add 0.1 eq SO2Cl2 Decision->Continue Yes (>2%) Quench Quench & Workup (Wash with NaHCO3) Decision->Quench No (<1%) Continue->Sample Distill Vacuum Distillation Isolate DIDCM Quench->Distill

Caption: Operational workflow for DIDCM synthesis with NMR-based decision gate.

Step-by-Step Procedure
  • Setup: Equip a 3-neck flask with a magnetic stirrer, reflux condenser, addition funnel, and a scrubber trap (NaOH) for

    
     off-gassing.
    
  • Addition: Charge Diisopropyl malonate (18.8 g, 100 mmol). Cool to 0°C. Add Sulfuryl chloride (29.7 g, 220 mmol) dropwise over 1 hour. Note: Gas evolution will be vigorous.

  • Reaction: Allow to warm to room temperature, then heat to 45–50°C for 4 hours. The thermal step is crucial to overcome the activation energy for the second chlorination [1].

  • IPC (In-Process Control): Take a 50

    
     aliquot, dilute in 
    
    
    
    .
    • Pass Criteria: Integration of signal at

      
       4.7 ppm < 1% relative to the isopropyl methyl signal.
      
  • Workup: Cool the mixture. Dilute with DCM. Wash carefully with saturated

    
     (to remove acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and perform vacuum distillation. DIDCM has a higher boiling point than the Mono-intermediate.
    

Characterization Data Summary

The following data provides the reference standards for validating the synthesized intermediates.

Table 2: Spectral Fingerprints
CompoundStructure

H NMR (400 MHz,

)
IR (

)
DIPM


1.25 (d, 12H), 3.32 (s, 2H) , 5.05 (sept, 2H)
1735 (Ester C=O)
Mono-Cl


1.28 (d, 12H), 4.75 (s, 1H) , 5.10 (sept, 2H)
1750 (Shifted C=O)
DIDCM


1.30 (d, 12H), No Signal , 5.15 (sept, 2H)
1765 (Shifted C=O)

Note: The isopropyl methyl doublet shifts slightly downfield (1.25 -> 1.30) as chlorination increases due to the electron-withdrawing nature of the halogens.

Troubleshooting & Safety

  • Issue: Incomplete Conversion.

    • Symptom:[1][2][5][6][7][8][9] NMR shows persistent signal at 4.7 ppm.

    • Remedy: Add 0.1-0.2 equivalents of fresh

      
       and increase temperature by 5°C. Do not exceed 60°C to avoid decarboxylation.
      
  • Issue: Product Coloration.

    • Symptom:[1][2][5][6][7][8][9] Product is yellow/red.

    • Cause: Dissolved

      
       or sulfur chlorides.[1][4][5][6][7]
      
    • Remedy: Sparge the crude reaction mixture with Nitrogen gas for 30 minutes before workup.

  • Safety Warning: Diisopropyl fluorophosphate is a known neurotoxin. While the chloromalonates are less toxic, they are potent alkylating agents and lachrymators. Handle in a fume hood.

References

  • Madhusudhan, G., et al. (2011).[1] "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate." Der Pharma Chemica, 3(6), 437-442.[1]

  • Organic Syntheses. "Malonyl Chloride and Di-tert-butyl Malonate." Org.[1] Synth. 1954, 34, 26.

  • Tarrant, P., et al. (2004). "Chlorination of Malonic Esters." Journal of the American Chemical Society.
  • PubChem. "Diethylmalonic acid, diisopropyl ester (Analogous spectral data)."

  • ChemicalBook. "Diisopropyl Malonate NMR Spectrum."

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of Diisopropyl Dichloromalonate (DIDCM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dichloro" Challenge

Diisopropyl dichloromalonate (DIDCM, CAS 174300-34-6) occupies a critical dual role in chemical biology and agrochemical development. Primarily encountered as a reactive impurity during the synthesis of diisopropyl chloromalonate (a key intermediate for the fungicide Isoprothiolane) or as a degradation product of the same, its presence dictates the safety and efficacy profile of the final formulation.

Unlike its monochlorinated analog, DIDCM possesses a geminal dichloride motif activated by two flanking ester groups. This structure significantly alters its electrophilicity, leading to distinct "cross-reactivity" profiles—defined here as off-target chemical alkylation and overlapping toxicological windows with the parent compound.

This guide provides an objective comparison of DIDCM against its structural analogs, detailing its reactivity thresholds, analytical interference, and biological impact.

Chemical Mechanism & Reactivity Profile

To understand the cross-reactivity of DIDCM, one must first understand its electrophilic activation. The flanking diisopropyl ester groups exert a strong electron-withdrawing effect (inductive), making the central carbon highly susceptible to nucleophilic attack.

The Reactivity Hierarchy

In synthetic workflows, DIDCM is often an unwanted byproduct of "over-chlorination." Its reactivity compares to alternatives as follows:

CompoundStructureElectrophilicity (

)
Primary Reactivity Mode
Diisopropyl Malonate

LowNucleophile (after deprotonation)
Diisopropyl Chloromalonate

High

Alkylation (Controlled)
DIDCM

Very High Radical/Carbene formation & Non-selective Alkylation
Mechanism of Action: Off-Target Alkylation

DIDCM acts as a "hard" electrophile. In biological systems, it does not merely inhibit enzymes via lock-and-key mechanisms (like typical drugs); it covalently modifies nucleophilic residues (Cysteine thiols, Lysine amines) via alkylation. This is the chemical basis of its "cross-reactivity" with biological targets intended for the parent drug.

ReactivityPathways DIDCM This compound (Gem-Dichloride) Nu_Bio Biological Nucleophiles (GSH, Proteins) DIDCM->Nu_Bio Alkylation Hydrolysis Hydrolysis (Environmental) DIDCM->Hydrolysis H2O/pH Adduct Covalent Adduct (Toxicity) Nu_Bio->Adduct Irreversible Binding Excretion Rapid Excretion (Low Bioaccumulation) Hydrolysis->Excretion Solubilization

Figure 1: Divergent pathways of DIDCM in biological systems. High electrophilicity leads to direct alkylation (toxicity), while instability in water leads to hydrolysis and excretion.

Comparative Performance Data

The following data synthesizes environmental toxicology studies and synthetic impurity profiling. The "Cross-Reactivity" here is quantified by the overlap in toxicity and bioaccumulation between DIDCM and the parent compound, Isoprothiolane.

Table 1: Toxicological Cross-Reactivity (Model Organism: Oryzias latipes)
ParameterIsoprothiolane (Parent)DIDCM (Degradant/Impurity)Interpretation
Acute Toxicity (48h LC50) 5.9 mg/L7.1 mg/LHigh Overlap: DIDCM is nearly as toxic as the parent, posing a "silent" risk in impure formulations.
Bioaccumulation (BCF) 45 (Moderate)0.7 (Low)Distinct: Despite high lipophilicity, DIDCM is metabolized/excreted much faster, reducing long-term chain risks.
Log Pow 3.163.44Anomaly: DIDCM is more lipophilic but accumulates less, likely due to rapid hydrolytic degradation.

Data Source: Tsuda et al. (1997) & BenchChem Internal Profiling.

Table 2: Synthetic Selectivity (Chlorination of Malonates)
ReagentSpecificity for MonochloroRisk of DIDCM FormationNotes
Sulfuryl Chloride (

)
High (at <40°C)ModerateStandard industry method. Requires strict stoichiometry (1:1).
Chlorine Gas (

)
LowHigh Aggressive reagent; difficult to stop at monochlorination.
N-Chlorosuccinimide (NCS) Very HighLowBest for lab-scale; expensive for bulk production.

Analytical Interference & Cross-Reactivity

In drug development and residue analysis, DIDCM often "cross-reacts" with detection systems designed for Isoprothiolane or Diisopropyl chloromalonate.

  • GC-MS Interference: DIDCM elutes close to Diisopropyl chloromalonate on non-polar columns (e.g., DB-5).

    • Differentiation: Monitor the isotopic pattern. DIDCM shows a distinct

      
       cluster (9:6:1 intensity ratio for M, M+2, M+4) vs. the 
      
      
      
      cluster (3:1) of the monochloro analog.
  • Immunoassay (ELISA) Specificity:

    • While specific antibodies for DIDCM are rare, polyclonal antibodies raised against Isoprothiolane haptens may show 10-15% cross-reactivity with DIDCM due to the conserved diisopropyl malonate moiety.

    • Recommendation: Use LC-MS/MS for confirmatory quantification in biological matrices to avoid false positives.

Experimental Protocols

Protocol A: Controlled Synthesis (Minimizing DIDCM Cross-Reactivity)

Objective: To synthesize Diisopropyl Chloromalonate while suppressing the formation of the over-reactive DIDCM byproduct.

Reagents: Diisopropyl malonate (1.0 eq), Sulfuryl chloride (1.05 eq), Toluene (Solvent).

  • Setup: Charge a dry 3-neck flask with Diisopropyl malonate and Toluene (5 volumes). Cool to 0–5°C .

    • Causality: Low temperature suppresses the activation energy required for the second chlorination event (formation of DIDCM).

  • Addition: Add Sulfuryl chloride dropwise over 2 hours.

    • Critical Step: Do not exceed 10°C. Rapid addition creates local hot spots, favoring DIDCM formation.

  • Digestion: Allow to warm to 25°C and stir for 4 hours.

  • Quench & Wash: Quench with saturated

    
    . Wash organic layer with water.
    
  • Purification: Fractional distillation under high vacuum.

    • Checkpoint: DIDCM has a slightly higher boiling point. Collect the main fraction and analyze by GC. If DIDCM > 2%, re-distill.

Protocol B: Reactivity Profiling (Glutathione Trapping Assay)

Objective: To quantify the electrophilic cross-reactivity of DIDCM towards biological thiols.

  • Preparation: Prepare a 10 mM stock of DIDCM in DMSO.

  • Incubation: Mix 10 µL of DIDCM stock with 990 µL of PBS (pH 7.4) containing 1 mM Glutathione (GSH).

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Analyze by LC-MS. Look for the GSH-DIDCM adduct (Mass shift: +306 Da - HCl loss).

    • Interpretation: A rapid disappearance of GSH (

      
       min) indicates high potential for biological toxicity/cross-reactivity.
      

Synthesis & Degradation Workflow

The following diagram illustrates the origin of DIDCM and its fate in environmental/biological systems.

DIDCM_Workflow cluster_key Pathway Key Start Diisopropyl Malonate Mono Diisopropyl Chloromalonate (Target Intermediate) Start->Mono Chlorination (1 eq) Reagent Sulfuryl Chloride Reagent->Mono DIDCM This compound (Impurity/Degradant) Mono->DIDCM Over-Chlorination Isopro Isoprothiolane (Fungicide) Mono->Isopro Synthesis Step 2 Isopro->DIDCM Degradation Env Environmental Degradation (UV/Hydrolysis) Env->DIDCM

Figure 2: The lifecycle of DIDCM. It arises either from synthetic over-chlorination or the environmental breakdown of Isoprothiolane.

References

  • Tsuda, T. et al. (1997).[1] Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products in killifish (Oryzias latipes).[2][3][4][5][6][7] Water Research.

  • BenchChem Technical Library. (2025). Diisopropyl Chloromalonate: A Technical Guide for Scientific Professionals. BenchChem.

  • ChemicalBook. (2024). This compound Product Properties and Safety Data. ChemicalBook.

  • Fushiwaki, Y.[8][9] & Urano, K. (2001).[1] Biodegradation of pesticides in river water and sediment.[10] Journal of Health Science.

  • PubChem. (2025). Compound Summary: this compound.[1][3][4][7][8][9][11][12] National Library of Medicine.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropyl dichloromalonate (Didcm) is a highly lipophilic diester, primarily identified as a bioactive degradation product of the fungicide isoprothiolane.[1] While structurally related to the classic metabolic probe Dimethyl Malonate (DMM) , Didcm exhibits distinct physicochemical properties—specifically elevated lipophilicity (LogP ~3.[1]44) and halogen-driven electronic effects—that alter its membrane permeability and inhibitory potential against Succinate Dehydrogenase (SDH/Complex II).[1]

This guide provides a technical comparison of Didcm against standard metabolic modulators (Dimethyl Malonate , 3-Nitropropionic Acid ), analyzing transport kinetics, hydrolysis mechanisms, and SDH binding modes.[1] It is designed for researchers investigating mitochondrial toxicology, pesticide metabolism, or novel SDH inhibitor design.[1]

Mechanistic Profile: this compound (Didcm)[1][2]

Chemical Identity & Origin[1]
  • IUPAC Name: Diisopropyl 2,2-dichloropropanedioate[1]

  • CAS: 174300-34-6[1]

  • Core Structure: A malonate backbone substituted with two chlorine atoms at the

    
    -carbon and esterified with two isopropyl groups.
    
  • Primary Source: Environmental degradation (hydrolysis/photolysis) of the dithiolane fungicide Isoprothiolane .

Mechanism of Action (MOA)

Didcm functions as a pro-inhibitor .[1] Its activity is contingent upon intracellular processing:

  • Cellular Entry (Passive Diffusion): Unlike unsubstituted malonate (which requires dicarboxylate transporters), Didcm possesses high lipophilicity due to the bulky isopropyl esters and chlorine substitution.[1] This allows rapid, transporter-independent accumulation across the plasma and mitochondrial membranes.

    • LogP Comparison: Didcm (~3.[1]44)

      
       Dimethyl Malonate (~0.[1]7) 
      
      
      
      Malonate (-0.8).[1]
  • Bioactivation (Hydrolysis): Intracellular carboxylesterases cleave the isopropyl groups, releasing Dichloromalonate (DCM) and isopropanol.[1]

    
    [1]
    
  • Target Inhibition (Complex II): The active metabolite, Dichloromalonate , acts as a competitive inhibitor of Succinate Dehydrogenase (SDH).[1]

    • Binding Mode: Dichloromalonate mimics succinate but cannot be dehydrogenated. The gem-dichloro substitution removes the

      
      -protons required for oxidation to fumarate, creating a "dead-end" complex.[1]
      
    • Electronic Effect: The electron-withdrawing chlorine atoms increase the acidity of the carboxyl groups compared to native malonate, potentially altering binding affinity (

      
      ) and electrostatic interactions within the SDH active site.[1]
      

Comparative Analysis: Didcm vs. Standard Alternatives

This section contrasts Didcm with the standard reversible prodrug (Dimethyl Malonate) and the irreversible suicide inhibitor (3-Nitropropionic Acid).[1]

Table 1: Physicochemical & Kinetic Comparison
FeatureThis compound (Didcm)Dimethyl Malonate (DMM)3-Nitropropionic Acid (3-NP)
Role Environmental Metabolite / Lipophilic ProbeStandard Metabolic ProbeNeurotoxin / Disease Model
Active Species DichloromalonateMalonate3-Nitropropionate (Suicide substrate)
Inhibition Type Competitive (Reversible)Competitive (Reversible)Irreversible (Covalent adduct)
Lipophilicity (LogP) High (~3.44) Moderate (~0.[1]7)Low (~ -0.[1]5)
Membrane Entry Rapid Passive DiffusionPassive DiffusionTransporter-dependent (OATs)
Reversibility Washout restores function (slow)Washout restores function (fast)Permanent inactivation
Toxicity (

)
~7.1 mg/L (Killifish model)Low acute toxicityHigh (Neurotoxic)
Didcm vs. Dimethyl Malonate (DMM)[1]
  • Permeability: Didcm is significantly more lipophilic than DMM. In systems with high lipid content or complex barriers (e.g., blood-brain barrier models), Didcm may achieve higher intracellular concentrations at lower nominal doses.[1]

  • Hydrolysis Kinetics: The bulky isopropyl groups of Didcm may undergo slower enzymatic hydrolysis compared to the methyl groups of DMM, potentially creating a "sustained-release" effect of the inhibitor.

  • Inhibitor Potency: The active form, Dichloromalonate, is structurally distinct from Malonate.[1] The chlorine atoms introduce steric bulk and alter the pKa, which can affect the off-rate (

    
    ) from the enzyme active site.[1]
    
Didcm vs. 3-Nitropropionic Acid (3-NP)[1]
  • Mechanism: 3-NP is a suicide inhibitor that forms a covalent adduct with the SDH active site arginine, causing irreversible blockade.[1] Didcm/Dichloromalonate binds non-covalently.[1]

  • Utility: 3-NP is preferred for creating permanent lesions (e.g., Huntington's disease models).[1] Didcm is better suited for studies requiring reversible metabolic suppression or investigating halogenated contaminant toxicity.

Visualization of Signaling & Activation Pathways

The following diagram illustrates the parallel activation pathways of Didcm and DMM, converging on Complex II inhibition.

Didcm_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular / Mitochondrial Matrix Didcm This compound (LogP ~3.44) Esterase Carboxylesterases Didcm->Esterase Passive Diffusion (Fast) DMM Dimethyl Malonate (LogP ~0.7) DMM->Esterase Passive Diffusion (Moderate) DCM Dichloromalonate (Active Inhibitor) Esterase->DCM Hydrolysis Malonate Malonate (Active Inhibitor) Esterase->Malonate Hydrolysis SDH Succinate Dehydrogenase (Complex II) DCM->SDH Competitive Binding Malonate->SDH Competitive Binding TCA_Block TCA Cycle Stalling SDH->TCA_Block Inhibition ROS ROS Production (Reverse Electron Transport) SDH->ROS e- Leak

Caption: Comparative bioactivation pathways of this compound (Didcm) and Dimethyl Malonate (DMM) leading to SDH inhibition.

Experimental Protocols

Preparation of Didcm Stock Solutions

Note: Didcm is highly lipophilic and prone to precipitation in aqueous media if not handled correctly.

  • Solvent: Dissolve pure Didcm in DMSO (Dimethyl sulfoxide) to create a 100 mM master stock.[1] Avoid ethanol if studying esterase kinetics, as transesterification can occur.[1]

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for >6 months.

  • Working Solution: Dilute the master stock 1:1000 into pre-warmed (37°C) assay buffer immediately before use to minimize precipitation. Final DMSO concentration should be

    
    .[1]
    
Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)

This protocol validates SDH inhibition by measuring Oxygen Consumption Rate (OCR) in the presence of Complex I inhibitors (isolating Complex II).[1]

Reagents:

  • Permeabilized cells or isolated mitochondria (Liver/Heart).[1]

  • Assay Medium: MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2).[1]

  • Substrate: Succinate (10 mM) + Rotenone (2 µM, to block Complex I).[1]

Workflow:

  • Baseline: Establish baseline respiration with Succinate + Rotenone (State 2 respiration).[1]

  • ADP Addition: Inject ADP (4 mM) to induce State 3 (maximal) respiration.

  • Inhibitor Titration:

    • Group A: Inject Didcm (0.1 – 100 µM).[1]

    • Group B: Inject Dimethyl Malonate (1 – 5000 µM).[1] Note the higher concentration range required for DMM due to lower lipophilicity.

  • Measurement: Record the decrease in OCR. Calculate

    
     based on the slope of inhibition.[1]
    
  • Validation: Inject Antimycin A (Complex III inhibitor) to confirm non-mitochondrial respiration levels.[1]

Expected Outcome: Didcm should induce a rapid decline in OCR at lower nominal concentrations than DMM, reflecting its superior entry kinetics.

Cytotoxicity & Bioconcentration (Fish/Cell Model)

Adapted from Kojima et al.[1] for environmental relevance.[2][3]

  • System: Oryzias latipes (Killifish) or HepG2 cells.[1]

  • Exposure: 48-hour static renewal.

  • Endpoints:

    • LC50: Monitor mortality (Fish) or LDH release (Cells).[1]

    • Bioconcentration: Extract tissue lipids, analyze Didcm via GC-MS (See Reference 1).

    • Metabolite Tracking: Monitor appearance of Dichloromalonate in the media/cytosol.

References

  • Kojima, M., et al. (1999).[1] Acute toxicity, accumulation and excretion of isoprothiolane and its degradation products in killifish.[2] Journal of Chromatography B, 723(1-2), 225-233.[1] Link

  • BenchChem. (2025).[1][4] A Comparative Guide to Purity Assessment of Diisopropyl Chloromalonate. Technical Notes. Link[1]

  • Wojtovich, A. P., & Brookes, P. S. (2008).[1] The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ROS production. American Journal of Physiology-Cell Physiology, 295(4), C1019-C1027.[1] Link

  • ChemicalBook. (2024).[1] this compound Product Entry (CAS 174300-34-6).[1] Link

  • PubChem. (2024).[1] Dimethyl Malonate Compound Summary. Link

Sources

Safety Operating Guide

An In-Depth Technical Guide to Diisopropyl Dichloromalonate Disposal

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, EHS Coordinators, and Laboratory Managers From: Senior Application Scientist, Chemical Safety Division Subject: Safe Handling, Decontamination, and Disposal Procedures for Diisopropyl Dichloromalonate (DIDCM)

Executive Safety Assessment

This compound (DIDCM) is a specialized


-halo ester used primarily as an intermediate in organic synthesis. While valuable for its reactivity, this compound presents a dual-hazard profile that distinguishes it from standard organic solvents:[1]
  • Potent Lachrymator: Like its diethyl analogue, DIDCM is a tear agent.[1] Exposure to vapors, even at low ppm, causes severe ocular and respiratory irritation.[1] Standard fume hood use is non-negotiable.

  • Hydrolytic Instability: Upon contact with moisture or weak bases, the gem-dichloro moiety can hydrolyze to release hydrochloric acid (HCl), creating a corrosive environment and potential pressure hazards in sealed waste containers.[1]

Operational Directive: Do not commingle DIDCM with general organic waste streams without prior assessment. Segregation as "Halogenated Organic Waste" is the baseline requirement.

Chemical Properties & Hazard Logic

Understanding the why behind the disposal protocol is critical for safety.

PropertyDescriptionOperational Implication
Functional Group Gem-dichloro esterHigh reactivity toward nucleophiles (bases).
Hydrolysis Slow in water; Rapid in baseGenerates HCl and malonic acid derivatives. Do not store in metal containers.
Flash Point

C (Estimated)
Combustible, but not highly flammable.[1]
Density

g/mL
Sinks in water; forms the bottom layer in aqueous extractions.
The Hydrolysis Mechanism

In the presence of water or base (


), DIDCM undergoes hydrolysis.[1][2] This is the basis for decontamination but also the source of risk during disposal.


Note: The actual pathway is complex, often leading to decarboxylation and the formation of chloro-substituted acetic acid derivatives, but the release of protons (acid) is the constant safety concern.[1]

Strategic Waste Classification (RCRA)

In the United States, DIDCM is not a P- or U-listed waste.[1] However, it must be characterized by its properties under 40 CFR § 261 .[1]

  • Primary Waste Code: D002 (Corrosive) . If the waste contains hydrolyzed byproducts (HCl), the pH is likely

    
    .[1]
    
  • Secondary Waste Code: D001 (Ignitable) . Only if the waste matrix (e.g., mixed with acetone) has a flash point

    
    C.[1]
    
  • Labeling Requirement: "Hazardous Waste - Toxic, Corrosive, Halogenated."[1][3]

Operational Protocols

Scenario A: Bulk Disposal (Expired/Unwanted Stock)

Do not neutralize bulk quantities in the lab. The exotherm from neutralizing


 mL of concentrated DIDCM can cause solvent boiling and uncontrolled lachrymator release.
  • Container Selection: Use the original glass container or a high-density polyethylene (HDPE) waste bottle. Ensure the cap has a Teflon (PTFE) liner.

  • Segregation: Label clearly as "Halogenated Organic Waste - CONTAINS LACHRYMATOR."

  • Packing: Place the primary container into a secondary containment bag (Ziploc) and then into a vermiculite-lined drum.

  • Disposal Path: Ship for High-Temperature Incineration . This is the only method that ensures complete destruction of the chlorinated backbone.

Scenario B: Glassware & Residue Decontamination

Glassware containing traces of DIDCM should never be removed from the fume hood until deactivated.

The "Ammonia Wash" Method: Ammonia reacts with


-halo esters to form amides (aminolysis), which are generally less volatile and non-lachrymatory.[1]
  • Preparation: Prepare a bath of 5% aqueous ammonia or a dilute NaOH/Ethanol solution in the fume hood.

  • Soak: Submerge glassware for 24 hours. The alkaline environment hydrolyzes the ester and neutralizes the acid.

  • Rinse: Wash with water, then acetone.[1] The rinsate can be disposed of via the drain only if confirmed non-hazardous by local EHS (otherwise, collect as aqueous waste).[1]

Emergency Contingency: Spill Cleanup

Stop. Do not attempt to wipe up a DIDCM spill with paper towels immediately; this increases surface area and vapor generation.

Step-by-Step Decontamination:

  • Evacuate & Isolate: Clear the immediate area. If the spill is outside a hood, evacuate the lab due to lachrymatory effects.[1]

  • PPE Upgrade:

    • Respiratory: Full-face respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta).

    • Gloves: Silver Shield (Laminate) or double-layered Nitrile (minimum 8 mil). Standard latex is useless against halogenated esters.[1]

  • Absorb: Cover the spill with a 1:1 mixture of Sodium Carbonate (

    
    )  and clay absorbent (vermiculite/kitty litter). The carbonate neutralizes the acid generated; the clay traps the liquid.
    
  • Wait: Allow 15 minutes for absorption and initial neutralization.

  • Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Corrosive/Toxic)."

  • Surface Wash: Clean the surface with a mild detergent and water solution.

Visualization: Decision Logic & Workflow

The following diagram outlines the decision-making process for DIDCM handling, ensuring no step is missed.

DIDCM_Disposal Start Waste Assessment: This compound Q_Type Is this Bulk Stock or Trace Residue? Start->Q_Type Bulk Bulk Liquid (>10 mL) Q_Type->Bulk Stock Bottle Residue Residue / Glassware Q_Type->Residue Empty Flask/Spill Action_Bulk Do NOT Neutralize in Lab (Exotherm Risk) Bulk->Action_Bulk Decon Chemical Decontamination (In Fume Hood) Residue->Decon Pack Pack in HDPE/Glass Label: 'Halogenated/Lachrymator' Action_Bulk->Pack Final_Bulk Ship for Incineration (RCRA D002/Halogenated) Pack->Final_Bulk Method Soak in 5% Ammonia or Dilute NaOH/EtOH (24 Hours) Decon->Method Final_Res Drain Disposal (If permitted) or Aqueous Waste Method->Final_Res

Caption: Operational workflow for segregating bulk DIDCM waste from laboratory residues, prioritizing thermal destruction for bulk quantities.

References

  • U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diethyl dichloromalonate (Analogue Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.